4-Chloro-2-phenylpyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-chloro-2-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-8(12)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,12H2 |
InChI Key |
PWGFZVSPADHFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
4-Chloro-2-phenylpyrimidin-5-amine: A Privileged Scaffold in Target-Directed Drug Discovery
Abstract In modern medicinal chemistry, the pyrimidine core serves as a fundamental pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9) represents a highly versatile, privileged intermediate[1]. The strategic placement of a highly electrophilic C4-chloride, a nucleophilic C5-amine, and a lipophilic C2-phenyl group provides researchers with an orthogonal reactivity profile. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this scaffold in the synthesis of advanced therapeutics.
Structural & Electronic Profiling
The utility of 4-chloro-2-phenylpyrimidin-5-amine stems from its unique electronic distribution. The pyrimidine ring is inherently electron-deficient due to the electronegativity of the N1 and N3 atoms.
-
C4-Position (Electrophilic): The chlorine atom at C4 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. The adjacent endocyclic nitrogens stabilize the anionic Meisenheimer complex intermediate formed during nucleophilic attack[2].
-
C5-Position (Nucleophilic): The amino group at C5 is weakly nucleophilic due to electron withdrawal by the pyrimidine ring, yet it remains sufficiently reactive for acylation, sulfonylation, or bicyclic annulation[3].
-
C2-Position (Lipophilic): The phenyl ring provides essential steric bulk and lipophilicity, frequently engaging in hydrophobic interactions within the "hinge region" of kinase ATP-binding pockets[2].
Physicochemical Properties Summary
| Property | Value | Structural Significance |
| CAS Registry Number | 13317-70-9 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C10H8ClN3 | Defines the exact atomic composition. |
| Molecular Weight | 205.64 g/mol | Low molecular weight allows for extensive downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5). |
| Core Scaffold | 5-Amino-4-chloropyrimidine | Provides the foundational ATP-mimetic hydrogen bonding network[4]. |
| Reactivity Handles | C4-Cl, C5-NH2 | Enables sequential, orthogonal cross-coupling and amidation without requiring complex protecting group strategies. |
Mechanistic Reactivity: The Orthogonal Advantage
The true power of this scaffold lies in its orthogonal reactivity . Because the SNAr reaction at the C4-chloride can proceed under relatively mild conditions (e.g., moderate heating with a non-nucleophilic base), it can be executed without inadvertently reacting the C5-amine.
Once the C4 position is functionalized (e.g., with an aniline derivative to form a diarylamine), the C5-amine can be subsequently modified. Alternatively, the proximity of the C4 and C5 substituents allows for robust bicyclic annulation , yielding purine isosteres such as oxazolo[5,4-d]pyrimidines or thieno[2,3-d]pyrimidines, which are highly sought after in oncology and infectious disease research[3].
Figure 1: Orthogonal functionalization workflow of the 4-chloro-2-phenylpyrimidin-5-amine scaffold.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the self-validating systems used to functionalize this scaffold.
Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
Causality: SNAr is preferred over Buchwald-Hartwig coupling when using highly nucleophilic aliphatic amines, as it avoids the need for expensive palladium catalysts and ligands[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-chloro-2-phenylpyrimidin-5-amine (1.0 equiv, 5.0 mmol) in anhydrous 1-butanol (15 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 equiv, 6.0 mmol) followed by DIPEA (2.0 equiv, 10.0 mmol).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 90°C under an inert nitrogen atmosphere.
-
Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes solvent system. The starting material will typically be consumed within 4–6 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3 (30 mL).
-
Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography to yield the C4-substituted 5-aminopyrimidine.
Protocol 2: Synthesis of Oxazolo[5,4-d]pyrimidines via Annulation
Causality: The spatial proximity of the C5-amine and the C4-chloride allows for the construction of a fused oxazole ring. Phosphorus oxychloride (POCl3) acts dually as a solvent and a potent dehydrating agent, activating the intermediate amide carbonyl oxygen as a leaving group to drive the cyclization[3].
Step-by-Step Methodology:
-
Preparation: To a 25 mL round-bottom flask, add 4-chloro-2-phenylpyrimidin-5-amine (1.0 equiv, 2.0 mmol) and the desired aryl carboxylic acid (1.0 equiv, 2.0 mmol).
-
Activation: Carefully add POCl3 (10 mL) to the flask. Caution: POCl3 is highly reactive and moisture-sensitive; perform this step in a well-ventilated fume hood.
-
Reaction Execution: Heat the mixture to reflux (approx. 105°C) for 12 hours.
-
Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice (50 g) to quench the excess POCl3. Neutralize the acidic aqueous mixture with solid K2CO3 until the pH reaches 8.
-
Isolation: Extract the aqueous mixture with Dichloromethane (3 x 20 mL). Dry the combined organics over Na2SO4, filter, and concentrate in vacuo. Purify the resulting oxazolo[5,4-d]pyrimidine via recrystallization from ethanol.
Target Application: Kinase Inhibition Pathways
Derivatives synthesized from 4-chloro-2-phenylpyrimidin-5-amine are frequently evaluated as inhibitors of the Janus kinase (JAK) family, particularly JAK2, which is implicated in myeloproliferative neoplasms[3]. The pyrimidine core acts as an ATP-mimetic, inserting itself into the kinase hinge region and forming critical hydrogen bonds with the protein backbone. By blocking the ATP pocket, the inhibitor prevents the autophosphorylation of JAK2, thereby halting the downstream phosphorylation of STAT proteins and arresting aberrant gene transcription.
Figure 2: Mechanism of action for pyrimidine-derived inhibitors blocking the JAK/STAT signaling pathway.
Quantitative Data Summary
The table below summarizes typical reaction conditions and isolated yields for standard transformations utilizing the 4-chloro-2-phenylpyrimidin-5-amine scaffold, demonstrating its robust chemical stability and high conversion rates.
| Transformation Type | Reagents / Catalyst | Solvent & Temp | Avg. Isolated Yield | Primary Application |
| C4 SNAr (Aliphatic Amine) | Primary Amine, DIPEA | 1-Butanol, 90°C | 78% - 85% | Kinase hinge-binding optimization[2] |
| C4 SNAr (Aryl Amine) | Aniline derivative, HCl (cat.) | Ethanol, Reflux | 65% - 75% | Diarylamine scaffold synthesis |
| C4 Suzuki Coupling | Arylboronic Acid, Pd(dppf)Cl2, K2CO3 | Dioxane/H2O, 100°C | 70% - 82% | Extending lipophilic interactions |
| Bicyclic Annulation | Aryl Carboxylic Acid, POCl3 | Neat POCl3, Reflux | 60% - 72% | Oxazolo[5,4-d]pyrimidine synthesis[3] |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13404541, 5-Amino-4-chloropyrimidine." PubChem. Available at:[Link]
-
Cmiljanovic, N., et al. "Synthesis and biological activity of oxazolopyrimidines." European Journal of Organic Chemistry. Available via CORE at:[Link]
Sources
Comprehensive Spectroscopic Characterization of 4-Chloro-2-phenylpyrimidin-5-amine: A Technical Guide for Structural Validation
Executive Summary & Chemical Identity
4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9) is a highly functionalized heterocyclic scaffold utilized extensively as an intermediate in the synthesis of advanced pharmaceutical compounds, including kinase inhibitors and central nervous system (CNS) modulators[1]. The precise structural validation of this compound is a critical quality control checkpoint in drug development.
This whitepaper provides an in-depth, multimodal spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to serve as a definitive reference for analytical chemists and drug development professionals.
Structural Rationale & Mechanistic Causality
The spectroscopic signature of 4-Chloro-2-phenylpyrimidin-5-amine is dictated by a complex "push-pull" electronic system within the molecule. The chemical shifts and vibrational frequencies are highly sensitive to the electronic environment of the nuclei[2].
-
Electron-Withdrawing Effects: The two pyrimidine nitrogens (N1, N3) and the C4-chlorine atom exert a strong inductive electron-withdrawing effect, highly deshielding the pyrimidine protons and carbons.
-
Electron-Donating Effects: The primary amine at C5 acts as a resonance electron donor, partially mitigating the electron deficiency at C4 and C6, while creating distinct hydrogen-bonding capabilities that influence solvent selection during NMR acquisition.
-
Anisotropic Deshielding: The C2-phenyl ring extends the conjugated
-system. The magnetic anisotropy of this ring significantly deshields the ortho-protons (H-2', H-6'), pushing their resonance downfield compared to standard aromatic protons.
Detailed multidimensional NMR spectroscopy and precise chemical shift mapping are essential to confirm the synthesis and purity of such complex pyrimidine derivatives[3].
Multimodal Spectroscopic Data Profiles
The following tables summarize the expected quantitative spectroscopic data for 4-Chloro-2-phenylpyrimidin-5-amine. Data is synthesized based on the established spectroscopic behavior of substituted pyrimidines[4].
Proton ( H) NMR Spectroscopy
Acquisition Parameters: 400 MHz, DMSO-
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment / Causality |
| 8.40 | Singlet (s) | 1H | - | Pyrimidine H-6 : Highly deshielded by adjacent N1 and the aromatic ring current. |
| 8.25 | Multiplet (m) | 2H | ~ 7.5 | Phenyl H-2', H-6' (ortho) : Deshielded by the adjacent C=N bond of the pyrimidine ring. |
| 7.45 - 7.55 | Multiplet (m) | 3H | - | Phenyl H-3', H-4', H-5' (meta, para) : Standard aromatic resonance. |
| 5.80 | Broad Singlet (br s) | 2H | - | -NH |
Carbon ( C) NMR Spectroscopy
Acquisition Parameters: 100 MHz, DMSO-
| Chemical Shift ( | Assignment | Mechanistic Rationale |
| 158.0 | Pyrimidine C2 | Maximum deshielding due to flanking N1 and N3 atoms. |
| 145.0 | Pyrimidine C4 | Deshielded by the electronegative Chlorine atom. |
| 142.5 | Pyrimidine C6 | Deshielded by N1, but less than C2. |
| 138.0 | Pyrimidine C5 | Shielded relative to other pyrimidine carbons by the resonance donation of the -NH |
| 137.0 | Phenyl C1' (ipso) | Quaternary carbon attached to the pyrimidine core. |
| 130.0 | Phenyl C4' (para) | Standard aromatic carbon. |
| 128.5 | Phenyl C3', C5' (meta) | Standard aromatic carbon. |
| 127.5 | Phenyl C2', C6' (ortho) | Standard aromatic carbon. |
FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) mode eliminates the need for KBr pellet pressing, preventing moisture-induced spectral artifacts.
| Wavenumber (cm | Peak Shape/Intensity | Bond Assignment |
| 3450, 3320 | Sharp Doublet, Medium | N-H Stretch : Characteristic asymmetric and symmetric stretching of a primary amine. |
| 3050 | Weak | C-H Stretch (Aromatic) : |
| 1620, 1580, 1540 | Sharp, Strong | C=N, C=C Stretch : Pyrimidine and phenyl ring skeletal vibrations. |
| 1250 | Medium | C-N Stretch : Aromatic amine C-N bond. |
| 1080 | Medium | C-Cl Stretch : Halogen attached to an aromatic ring. |
| 760, 690 | Strong | C-H Bend (Out-of-plane) : Confirms mono-substituted benzene ring. |
High-Resolution Mass Spectrometry (LC-HRMS)
Ionization: Electrospray Ionization in Positive Mode (ESI+).
| Ion Species | Exact Mass ( | Relative Abundance | Diagnostic Significance |
| [M+H] | 206.048 | 100% (Base Peak) | Confirms monoisotopic molecular weight. |
| [M+H+2] | 208.046 | ~32% | The 3:1 isotopic ratio definitively proves the presence of a single Chlorine atom. |
Standardized Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: NMR Acquisition & System Suitability
-
Sample Preparation: Dissolve 15-20 mg of highly purified (>98%) 4-Chloro-2-phenylpyrimidin-5-amine in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2]. -
System Suitability Test (SST): Prior to sample insertion, run a standard lineshape sample (e.g., 1% CHCl
in Acetone- ) to ensure the non-spinning lineshape is <0.6 Hz at 50% peak height. -
Locking and Shimming: Insert the sample, lock onto the deuterium signal of DMSO, and perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.
-
Acquisition (
H): Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the amine protons. Acquire 16-32 scans. -
Validation: Ensure the TMS peak is sharp and set precisely to 0.00 ppm. The residual DMSO pentet should appear at 2.50 ppm.
Protocol B: LC-HRMS Isotopic Profiling
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). The acidic modifier promotes protonation of the pyrimidine nitrogens, enhancing ESI+ sensitivity.
-
Gradient Elution: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Blank Run: Inject a blank solvent (DMSO/Water) to establish a baseline and confirm the absence of carryover.
-
Sample Injection: Inject 1 µL of a 10 µg/mL sample solution.
-
Data Processing: Extract the chromatogram at
206.048. Validate the structure by calculating the mass error (must be < 5 ppm) and confirming the 3:1 ratio of the Cl/ Cl isotopic cluster.
Visualizing the Validation Workflow
The following logic diagram illustrates the cross-validating workflow required to definitively confirm the structure of pyrimidine derivatives.
Figure 1: Multimodal spectroscopic workflow for structural validation of pyrimidine derivatives.
References
- Title: 5-嘧啶胺,4-氯-2-苯基- | 13317-70-9 - 摩熵化学MolAid (Chemical Identity & Intermediate Status)
- Title: Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy Source: NIH / PMC URL
- Title: Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators Source: MDPI URL
- Title: Navigating the Spectroscopic Landscape of 2-Ethoxy-4,6-difluoropyrimidine Derivatives: A Comparative Guide to 13C and 19F NMR Analysis Source: Benchchem URL
Sources
Reactivity and selectivity of 4-Chloro-2-phenylpyrimidin-5-amine in nucleophilic substitution
Executive Summary
This technical guide addresses the synthetic utility of 4-Chloro-2-phenylpyrimidin-5-amine , a critical intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors and other heterocyclic bioactive agents.
While the pyrimidine scaffold is ubiquitous in medicinal chemistry, this specific derivative presents a unique "push-pull" electronic challenge. The 4-chloro substituent activates the ring for nucleophilic aromatic substitution (
This guide provides a mechanistic breakdown, validated experimental protocols, and troubleshooting strategies to overcome this deactivation while maintaining high chemoselectivity.
Electronic Structure & Reactivity Profile
To design effective protocols, one must first understand the competing electronic forces within the molecule.
The "Push-Pull" Conflict
The reactivity of 4-Chloro-2-phenylpyrimidin-5-amine is defined by three structural components:
-
The Electrophile (C4-Cl): The pyrimidine ring contains two nitrogen atoms (N1, N3) that withdraw electron density via induction and resonance, making C4 and C6 electron-deficient.[1] The chlorine at C4 is a good leaving group, creating the primary site for nucleophilic attack.[1]
-
The Deactivator (C5-NH₂): The amino group at position 5 is the critical variable. Through resonance (+M effect), the nitrogen lone pair donates electron density into the pyrimidine ring. This increases the electron density at C4 and C6, stabilizing the ground state and destabilizing the transition state for nucleophilic attack. Result: The molecule is significantly less reactive than 4-chloropyrimidine.
-
The Anchor (C2-Ph): The phenyl group at C2 provides conjugation and steric bulk. While it prevents nucleophilic attack at C2, it has a negligible effect on the electronic density at C4 compared to the 5-amino group.
Chemoselectivity: Why C4?
In theory, the 5-amino group could act as a nucleophile, leading to self-polymerization. However, this is rarely observed because:
-
Electronic Deactivation: The lone pair on the 5-amino group is delocalized into the electron-deficient pyrimidine ring, drastically reducing its nucleophilicity (similar to a deactivated aniline).
-
Geometric Constraints: Intermolecular attack is sterically disfavored compared to reaction with smaller, free nucleophiles.
Mechanism of Action: Nucleophilic Aromatic Substitution ( )[2]
The reaction proceeds via a two-step addition-elimination mechanism.[1] The formation of the anionic Meisenheimer complex is the rate-determining step (RDS), which is heavily influenced by the solvent and catalyst.
Reaction Pathway Diagram
Caption: The
Experimental Protocols
Due to the deactivating nature of the 5-amino group, standard mild conditions often fail. Two distinct protocols are recommended based on the nucleophile's strength.
Protocol A: Basic Conditions (For Strong Nucleophiles)
Best for: Primary aliphatic amines, alkoxides, thiols.
Reagents:
-
Solvent: n-Butanol (preferred for high boiling point) or 1,4-Dioxane.
-
Base: DIPEA (3.0 eq) or
(2.0 eq). -
Temperature: 100°C – 120°C.
Workflow:
-
Charge: In a reaction vial, dissolve 4-Chloro-2-phenylpyrimidin-5-amine (1.0 eq) in n-Butanol (0.5 M concentration).
-
Add: Add the amine nucleophile (1.2 eq) followed by DIPEA (3.0 eq).
-
Heat: Seal the vessel and heat to 110°C for 4–12 hours.
-
Monitor: Check via LC-MS. Look for the disappearance of the parent mass (M+H: ~206/208) and appearance of product.
-
Workup: Cool to RT. If product precipitates, filter and wash with cold ethanol.[2] If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Acid-Catalyzed Conditions (For Weak Nucleophiles)
Best for: Anilines, sterically hindered amines.
Rationale: Protonation of the pyrimidine ring nitrogen (N1 or N3) increases the electrophilicity of C4, counteracting the donating effect of the 5-amino group.
Reagents:
-
Solvent: Isopropanol or 2-Butanol.
-
Catalyst: HCl (4M in dioxane, 0.1 eq) or p-Toluenesulfonic acid (pTSA, 0.1 eq).
-
Temperature: Reflux (80°C – 100°C).
Workflow:
-
Charge: Dissolve starting material (1.0 eq) and nucleophile (1.1 eq) in Isopropanol.
-
Catalyze: Add catalytic HCl or pTSA.
-
Reflux: Heat to reflux for 6–18 hours.
-
Neutralize: Upon completion, cool and neutralize with saturated
. -
Extract: Extract with EtOAc, dry over
, and concentrate.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the optimal synthetic route and troubleshoot common issues.
Caption: Decision matrix for protocol selection and troubleshooting based on nucleophile reactivity and reaction progress.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | 5-NH₂ deactivation is too strong; Nucleophile is too weak. | Switch to Protocol B (Acid Catalysis) or use Microwave irradiation (140°C, 30 min). |
| Hydrolysis (C4-OH) | Wet solvent; Hydroxide competition. | Use anhydrous solvents (DMSO/DMF) and molecular sieves. Avoid strong hydroxide bases (NaOH). |
| Multiple Spots (TLC) | Polymerization or oxidation of 5-NH₂. | Perform reaction under Nitrogen/Argon .[1] If 5-NH₂ is reacting, protect it with Boc anhydride first. |
| Poor Solubility | High crystallinity of 2-Ph scaffold. | Use polar aprotic solvents like NMP or DMF instead of alcohols. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine (Analogous Reactivity). Retrieved from [Link]
-
WuXi AppTec (2025). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
Sources
Potential biological activity of 4-Chloro-2-phenylpyrimidin-5-amine derivatives
Topic: Strategic Utilization of 4-Chloro-2-phenylpyrimidin-5-amine Scaffolds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers[1]
PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE
The "Privileged Scaffold" Paradigm
In the architecture of modern drug discovery, few heterocycles command the versatility of the pyrimidine core. This guide focuses specifically on 4-Chloro-2-phenylpyrimidin-5-amine , a high-value intermediate that serves as a bifurcation point for divergent synthesis.[1] Its structural uniqueness lies in its dual-handle reactivity: the electrophilic C4-chlorine allows for nucleophilic aromatic substitution (
This guide moves beyond basic characterization to provide a blueprint for exploiting this scaffold to target Adenosine Receptors (A3/A1) , Tyrosine Kinases (VEGFR, BTK) , and Deubiquitinases (USP1) .[1]
PART 2: CHEMICAL ARCHITECTURE & SYNTHESIS
Structural Analysis & Reactivity Profile
The 4-Chloro-2-phenylpyrimidin-5-amine molecule is defined by three distinct vectors for chemical modification, each governing a specific aspect of biological interaction:
-
Position 2 (Phenyl Ring): Provides lipophilic bulk, often occupying the hydrophobic pocket II in kinase domains or the orthosteric site in GPCRs.
-
Position 4 (Chloro Group): A highly reactive electrophile. The pyrimidine nitrogens activate this position for displacement by amines, thiols, or alkoxides.[1] This is the primary vector for introducing "hinge-binding" motifs.
-
Position 5 (Amino Group): A nucleophilic handle. It is critical for solubilizing groups or hydrogen-bond donors/acceptors that interact with the "gatekeeper" residues or ribose-binding pockets.
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the logical flow from the core scaffold to bioactive derivatives.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of C4-Cl and C5-NH2 handles.
Experimental Protocol: General Displacement
Objective: Functionalization of the C4 position with an aniline derivative (e.g., for Kinase Inhibition).
Reagents:
-
Scaffold: 4-Chloro-2-phenylpyrimidin-5-amine (1.0 equiv)[1]
-
Nucleophile: 4-Morpholinoaniline (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -
Solvent:
-Butanol or 1,4-Dioxane[1]
Methodology:
-
Preparation: Charge a reaction vial with the scaffold (1.0 mmol) and the aniline nucleophile (1.1 mmol).
-
Solvation: Add
-Butanol (5 mL) followed by DIPEA (2.0 mmol). -
Reaction: Heat the mixture to reflux (
) under an inert atmosphere ( ) for 4–6 hours. Monitor consumption of the chloride starting material via TLC (50% EtOAc/Hexanes) or LC-MS. -
Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, MeOH/DCM gradient).
Self-Validating Check: The disappearance of the characteristic Cl-isotope pattern (3:1 ratio of M/M+2) in Mass Spectrometry confirms the displacement.
PART 3: BIOLOGICAL APPLICATIONS & SAR
Kinase Inhibition (VEGFR, Aurora, BTK)
Derivatives of this scaffold are potent ATP-competitive inhibitors.[1] The N1 and the exocyclic amine at C4 (post-displacement) typically form a bidentate hydrogen bond with the kinase hinge region.
-
Mechanism: The 2-phenyl group extends into the hydrophobic back-pocket. The 5-amino group can be derivatized to reach the solvent front or interact with the gatekeeper residue, improving selectivity.[1]
-
Key Data: 2,4,5-trisubstituted pyrimidines have shown dual inhibition of Plasmodial kinases (PfGSK3/PfPK6) with
values in the nanomolar range [1].[1]
Adenosine Receptor Antagonism (A3/A1)
The pyrimidine core mimics the adenine ring of adenosine.
-
A3 Selectivity: Introduction of a benzyl or phenylethyl group at the C4-amine, combined with specific acylations at the C5-amine, drives selectivity for the
Adenosine Receptor ( AR). -
Therapeutic Utility: These antagonists are investigated for glaucoma, stroke, and inflammation [2].[1][2]
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram maps the chemical modifications to their biological consequences.
Caption: SAR Map detailing the pharmacophoric contributions of the 2, 4, and 5 positions.
Quantitative Data Summary
The following table summarizes reported activities of derivatives synthesized from the 4-chloro-2-phenylpyrimidin-5-amine core or its close analogs.
| Target Class | Derivative Type | Key Substituent (C4) | Key Substituent (C5) | Activity ( | Ref |
| Aurora Kinase | N-phenyl-4-(thiazol-5-yl) | 4-Morpholinoaniline | Thiazole (Fused/Subst) | 8.0 nM ( | [3] |
| USP1/UAF1 | N-benzyl-2-phenyl | Benzylamine | Free Amine/Amide | < 1 | [4] |
| PfGSK3 | 2,4,5-Trisubstituted | Aryl-amine | Variable | 570 nM | [1] |
| Adenosine A3 | Pyrimidine deriv.[3] | Benzyl/Phenylethyl | Acyl/Urea | 3.5 nM ( | [5] |
PART 4: REFERENCES
-
Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 Source: Journal of Medicinal Chemistry URL:[Link]
-
Pyrimidine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry URL:[Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
-
Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry URL:[Link]
Sources
4-Chloro-2-phenylpyrimidin-5-amine as a scaffold in medicinal chemistry
Strategic Utilization of a Privileged Scaffold in Kinase Inhibitor Design and Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the pyrimidine pharmacophore remains a cornerstone of targeted therapy, particularly within oncology and immunology. 4-Chloro-2-phenylpyrimidin-5-amine (CPPA) represents a high-value "privileged scaffold" due to its unique trifunctional architecture. Unlike generic pyrimidines, the C2-phenyl moiety provides immediate lipophilic anchoring, while the orthogonal reactivity of the C4-chloride (electrophilic) and C5-amine (nucleophilic) enables rapid diversification into bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines) or hinge-binding kinase inhibitors. This guide provides an in-depth analysis of the synthesis, reactivity profiles, and application of CPPA in drug discovery.[1][2]
Structural Analysis & Pharmacophore Mapping
To effectively deploy CPPA, one must understand its electronic landscape. The molecule is defined by three distinct vectors of interaction:[3]
| Vector | Moiety | Electronic Character | Medicinal Utility |
| Vector A | C4-Chloro | Electrophilic ( | The Warhead Handle. Primary site for |
| Vector B | C5-Amino | Nucleophilic / H-Bond Donor | The Hinge Binder. In kinase inhibitors, this amine often donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues). |
| Vector C | C2-Phenyl | Lipophilic / Aromatic | The Anchor. Occupies the hydrophobic pocket (Gatekeeper vicinity) or solvent front. The phenyl ring stabilizes the binding pose via |
Electronic Reactivity Diagram
The following diagram illustrates the reactivity nodes of the CPPA scaffold, highlighting the competing electronic effects of the ring nitrogens and the exocyclic amine.
Caption: Reactivity map of 4-Chloro-2-phenylpyrimidin-5-amine showing the interplay between the electron-deficient ring and the electron-rich amino group.
Synthetic Access & Scalability
While CPPA is commercially available, in-house synthesis is often required to introduce specific substitutions on the C2-phenyl ring (e.g., 2-(4-fluorophenyl)). The most robust, scalable route avoids the instability of free-base intermediates.
Optimized Synthetic Route
The synthesis leverages the activation of the C5 position by a hydroxyl group for nitration, followed by chlorination and reduction.
-
Cyclization: Benzamidine + Diethyl malonate
2-Phenyl-4,6-dihydroxypyrimidine. -
Nitration:
/ 5-Nitro-2-phenyl-4,6-dihydroxypyrimidine. -
Chlorination:
/ 4,6-Dichloro-5-nitro-2-phenylpyrimidine. -
Differentiation (Critical Step): Selective hydrolysis or partial reduction is difficult. Alternative Strategy: Start with 2-phenyl-4-hydroxypyrimidine .
-
Step A: Nitration
5-Nitro-2-phenyl-4-hydroxypyrimidine. -
Step B: Chlorination (
) 4-Chloro-5-nitro-2-phenylpyrimidine. -
Step C: Reduction (
or ) 4-Chloro-2-phenylpyrimidin-5-amine .
-
Expert Insight: The reduction step (Step C) must be carefully controlled. Catalytic hydrogenation (
) often leads to dechlorination (producing 2-phenylpyrimidin-5-amine). Iron-mediated reduction () is chemoselective, preserving the C4-Cl bond.
Functionalization Strategies
A. The C4-Displacement Decision Matrix ( vs. Buchwald)
The C5-amino group is an electron-donating group (EDG), which pushes electron density into the pyrimidine ring. This deactivates the C4-chloride towards Nucleophilic Aromatic Substitution (
| Variable | Method A: | Method B: Buchwald-Hartwig |
| Nucleophile | Primary aliphatic amines, anilines with EDGs. | Electron-deficient anilines, sterically hindered amines. |
| Conditions | High heat ( | Pd(OAc)2, Xantphos/BINAP, |
| Pros | Metal-free, lower cost, simple workup. | Higher yields for difficult substrates, milder temp. |
| Cons | Harsh conditions may degrade functional groups. | Pd removal required (scavengers). |
B. Cyclization to Bicyclic Scaffolds
CPPA is a prime precursor for Pyrimido[4,5-d]pyrimidines (isosteres of purines).
-
Reagent: Orthoformates (e.g.,
) or Urea. -
Mechanism: The C5-amine attacks the electrophile, followed by intramolecular displacement of the C4-chloride by the newly formed amide/amidine nitrogen.
-
Application: This generates a rigid, planar core highly effective for ATP-competitive inhibition.
Case Study: Designing a Dual Kinase Inhibitor
Objective: Synthesize a dual EGFR/JAK inhibitor using CPPA. Rationale: The 2-phenyl group targets the hydrophobic pocket, while the 5-amino group H-bonds to the hinge. We need to install a solubilizing tail at C4.
Workflow Diagram
Caption: Synthetic workflow for converting CPPA into a functionalized kinase inhibitor.
Experimental Protocols
Protocol A: Chemoselective Displacement at C4
Use this protocol for coupling aliphatic amines or electron-rich anilines.
Materials:
-
4-Chloro-2-phenylpyrimidin-5-amine (1.0 eq)
-
Nucleophile (e.g., Morpholine or 4-methoxy-aniline) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: n-Butanol or DMSO (anhydrous)
Procedure:
-
Setup: In a pressure vial, dissolve the pyrimidine scaffold in n-Butanol (0.5 M concentration).
-
Addition: Add DIPEA followed by the nucleophile.
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
-
Note: The reaction is slower than 4-chloropyrimidine due to the 5-amino effect. Monitor by LC-MS.
-
-
Workup: Cool to RT. If precipitate forms, filter and wash with cold ethanol. If soluble, dilute with EtOAc, wash with water (x3) and brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Iron-Mediated Reduction (Nitro to Amine Precursor)
Use this if synthesizing the scaffold from 4-chloro-5-nitro-2-phenylpyrimidine.
Procedure:
-
Suspend 4-chloro-5-nitro-2-phenylpyrimidine (1.0 eq) in Ethanol/Water (3:1).
-
Add Ammonium Chloride (
, 5.0 eq) and Iron powder (Fe, 4.0 eq). -
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Critical Control: Do not prolong heating beyond completion to avoid dechlorination.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate filtrate. The product often crystallizes upon cooling.
References
-
Synthesis of Pyrimido[4,5-d]pyrimidines: Sahrapeyma, S., et al. "One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst."[4][5] Iranian Journal of Catalysis, 2024.[4]
-
Reactivity of 2-Amino-4-chloropyrimidines: BenchChem Technical Support. "Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide." BenchChem Application Notes, 2025.
-
Kinase Inhibitor Design (Aurora/EGFR): Payton, M., et al. "Discovery of AMG 900, a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases." Journal of Medicinal Chemistry, 2015.
-
Buchwald vs. SNAr in Heterocycles: Léris, A., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, 2021.
-
Scaffold Synthesis (Nitration/Chlorination): Wuxi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Wuxi AppTec Scientific Publications, 2022.
Sources
Discovery and synthesis of novel 2,5-disubstituted pyrimidin-4-amine compounds
An In-depth Technical Guide to the Discovery and Synthesis of Novel 2,5-Disubstituted Pyrimidin-4-amine Compounds
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in drug discovery.[1] As a fundamental component of nucleic acids—cytosine, thymine, and uracil—the pyrimidine ring is inherently biocompatible and recognized by a multitude of biological systems.[2] This inherent biological relevance has made its derivatives a fertile ground for the development of therapeutic agents across a vast spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3]
The structural versatility of the pyrimidine ring, particularly the ability to introduce diverse substituents at the 2, 4, 5, and 6 positions, allows for the fine-tuning of a compound's physicochemical properties, pharmacokinetic profile, and target-binding interactions.[2][4] Among the various substitution patterns, the 2,5-disubstituted pyrimidin-4-amine core has emerged as a particularly fruitful scaffold. The 4-amino group serves as a critical hydrogen bond donor, mimicking the interactions of natural purine and pyrimidine bases, while the substituents at the 2- and 5-positions provide vectors for optimizing potency, selectivity, and drug-like properties. This guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and structure-activity relationship (SAR) analysis involved in the discovery of novel compounds based on this potent chemical architecture.
Chapter 1: Strategic Approaches to Synthesis
The construction of a 2,5-disubstituted pyrimidin-4-amine library requires robust and flexible synthetic strategies. The choice of route is dictated by the desired substituents, the required scale, and the need for chemical diversity. The most prevalent and powerful approach involves the sequential modification of readily available, halogenated pyrimidine precursors.
The Workhorse Route: Sequential Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of halogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the foundation of the most common synthetic pathway. Commercially available starting materials like 2,4-dichloro-5-bromopyrimidine or 2,4,5-trichloropyrimidine serve as ideal platforms for introducing diversity.[5]
The causality behind the regioselectivity of these reactions is a key consideration. The chlorine atom at the C4 position is generally the most electrophilic and thus reacts preferentially with the first nucleophile. This is due to the strong electron-withdrawing effect of the adjacent nitrogen at N3 and the para-nitrogen at N1. Once the C4 position is substituted, the second nucleophile can be directed to the C2 position. The substituent at the 5-position (often a halogen) can then be modified in a subsequent step, typically via metal-catalyzed cross-coupling.
A typical workflow for this strategy is outlined below:
Caption: Sequential SNAr and cross-coupling workflow.
Metal-Catalyzed Cross-Coupling Reactions
To install aryl, heteroaryl, or other complex carbon-based fragments at the 5-position, metal-catalyzed cross-coupling reactions are indispensable. Starting from a 5-halo-pyrimidine intermediate (typically bromo or chloro), reactions like the Suzuki-Miyaura or Buchwald-Hartwig coupling provide efficient and modular access to a wide array of derivatives.[4]
-
Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling the 5-halopyrimidine with an aryl or vinyl boronic acid or ester. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃ is critical for achieving high yields.[4]
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, installing a new amino group at the 5-position. It involves coupling the 5-halopyrimidine with a primary or secondary amine, again using a palladium catalyst with a specialized phosphine ligand.[5]
One-Pot Methodologies for Efficiency
In the context of library synthesis and lead optimization, efficiency is paramount. One-pot procedures that combine multiple synthetic steps without isolating intermediates are highly valuable. A practical one-step process for generating 2,5-disubstituted pyrimidines directly from nitriles has been developed, offering a streamlined alternative to multi-step sequences.[6][7] These methods often involve the condensation of amidines with functionalized carbonyl compounds or their equivalents, leading directly to the pyrimidine core.[7]
Chapter 2: Validated Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checks and explanations for key steps.
Protocol 2.1: General Procedure for Sequential SNAr on 2,4,5-Trichloropyrimidine
This protocol describes the synthesis of a 2-(substituted)-5-chloro-N-(substituted)-pyrimidin-4-amine intermediate.
Step 1: Regioselective Amination at C4
-
Rationale: To exploit the higher electrophilicity of the C4 position for selective substitution.
-
Procedure:
-
To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in isopropanol or THF (0.2 M), add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath. This is to control the exothermicity of the nucleophilic addition.
-
Add the desired primary or secondary amine (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The appearance of a single major, less polar product spot is expected.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-amino-2,5-dichloropyrimidine product, which is often pure enough for the next step.
Step 2: Amination at C2
-
Rationale: To introduce the second point of diversity. Higher energy (heat or microwave) is typically required to overcome the reduced reactivity of the C2 position after C4 has been substituted.
-
Procedure:
-
In a microwave vial, combine the 4-amino-2,5-dichloropyrimidine intermediate (1.0 eq), the second amine (1.5 eq), and DIPEA (2.5 eq) in n-butanol or toluene (0.3 M).[8]
-
Seal the vial and heat using microwave irradiation at 120-150 °C for 30-90 minutes.
-
-
Validation Check: LC-MS analysis should confirm the formation of the desired product with the expected mass-to-charge ratio.
-
Work-up and Purification: After cooling, concentrate the mixture. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,5-disubstituted pyrimidin-4-amine.
Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling at C5
This protocol is for installing an aryl group at the 5-position of a 5-bromopyrimidine intermediate.
-
Rationale: To create a C-C bond, expanding the chemical space with aromatic diversity, which is crucial for exploring π-π stacking interactions in target binding sites.
-
Procedure:
-
To a degassed solution of the 5-bromopyrimidine intermediate (1.0 eq) in a 2:1 mixture of dioxane and water (0.1 M), add the desired arylboronic acid (1.5 eq) and potassium acetate (KOAc) or K₂CO₃ (3.0 eq).[4]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).
-
Crucial Step: Degas the mixture again by bubbling argon or nitrogen through it for 10 minutes to prevent oxidative degradation of the catalyst.
-
Heat the reaction at 80-100 °C for 6-16 hours under an inert atmosphere.
-
-
Validation Check: Monitor by TLC/LC-MS. A successful reaction will show the consumption of the starting material and the emergence of a new product spot with the calculated molecular weight.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the final product.
Chapter 3: Decoding the Structure-Activity Relationship (SAR)
The systematic modification of substituents at the 2- and 5-positions is central to optimizing the biological activity of the pyrimidin-4-amine scaffold. The goal is to understand how changes in size, electronics, and hydrophobicity at these positions impact target engagement and overall compound properties.[1][9]
Caption: Logical relationships in SAR for the pyrimidine scaffold.
Case Study: Thieno[3,2-d]pyrimidin-4-amine Inhibitors of M. tuberculosis
A study on thieno[3,2-d]pyrimidin-4-amines as inhibitors of the cytochrome bd oxidase in Mycobacterium tuberculosis provides excellent SAR insights.[10][11] The core scaffold is a fused pyrimidine system, but the principles of substitution apply broadly. The activity was measured via an ATP depletion assay, with lower IC₅₀ values indicating higher potency.[10][11]
| Compound ID | R² Substituent (at 4-amine) | R⁵ Substituent (on Thiophene Ring) | ATP IC₅₀ (µM) vs M. bovis BCG[10][11] |
| 1 | N-(4-(tert-butyl)phenethyl) | H | 6 |
| 2 | N-phenethyl | H | 18 |
| 3 | N-(4-fluorophenethyl) | H | 54 |
| 4 | N-(4-chlorobenzyl) | H | >100 |
Analysis of SAR Insights:
-
Impact of the Amine Substituent (R²): A clear trend emerges from the data. The introduction of a bulky, lipophilic tert-butyl group on the phenethyl side chain (Compound 1 ) resulted in the most potent compound in the series (IC₅₀ = 6 µM).[10][11] Removing this group (Compound 2 ) led to a 3-fold drop in potency.
-
Electronic Effects: Replacing the tert-butyl group with an electron-withdrawing fluorine atom (Compound 3 ) further decreased activity significantly.[10] This suggests that a lipophilic, electron-donating group is preferred in the binding pocket.
-
Chain Length and Flexibility: Shortening the linker from phenethyl to benzyl (Compound 4 ) completely abolished the activity, highlighting the importance of the substituent's length and flexibility for optimal positioning within the target's active site.
These findings demonstrate that even subtle modifications to the substituents can lead to dramatic changes in biological activity, underscoring the importance of systematic SAR exploration in lead optimization.[1]
Conclusion and Future Directions
The 2,5-disubstituted pyrimidin-4-amine scaffold remains a highly privileged and versatile starting point for drug discovery. The synthetic routes, particularly those based on sequential SNAr and metal-catalyzed cross-coupling, are mature, robust, and amenable to library synthesis. The clear structure-activity relationships often observed with this class of compounds allow for rational, data-driven optimization of leads.
References
-
Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents. (2023). International Journal of Pharmaceutical Sciences. Available at: [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available at: [Link]
-
Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (n.d.). RSC Publishing. Available at: [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (2021). RSC Medicinal Chemistry. Available at: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... (n.d.). ResearchGate. Available at: [Link]
-
Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). PubMed. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Available at: [Link]
-
One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (2013). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019). PMC. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. Available at: [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (2021). PMC. Available at: [Link]
-
ChemInform Abstract: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase. (2003). PubMed. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Available at: [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. (2025). RSC Publishing. Available at: [Link]
-
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). PMC. Available at: [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. Available at: [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). PMC. Available at: [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers. Available at: [Link]
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (2008). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Synthetic Utility of 4-Chloro-2-phenylpyrimidin-5-amine
Executive Summary & Structural Architecture
The molecule 4-Chloro-2-phenylpyrimidin-5-amine represents a "linchpin" scaffold in modern oncology drug discovery. It serves as a critical intermediate for the synthesis of fused heterocycles, including pyrrolo[2,3-d]pyrimidines and purine analogs, which are pharmacophores frequently found in tyrosine kinase inhibitors (e.g., BTK, JAK inhibitors).
The structural integrity of this molecule relies on the precise regiochemistry of the chlorine atom at C4 and the phenyl group at C2. Misassignment of these positions is a common pitfall due to the pseudo-symmetry of the pyrimidine core. This guide details the rigorous structural elucidation and synthetic handling of this compound, moving beyond basic characterization to definitive proof-of-structure.
Core Structural Features[1][2][3][4]
-
C2-Phenyl: Provides a hydrophobic anchor, critical for binding affinity in ATP-binding pockets.
-
C4-Chloro: An electrophilic "warhead" activated for Nucleophilic Aromatic Substitution (
), enabling library generation. -
C5-Amine: A nucleophilic handle allowing for cyclization or acylation.
-
H6-Proton: The diagnostic singlet essential for NMR validation.
Multi-Modal Structural Elucidation
To validate the structure of 4-Chloro-2-phenylpyrimidin-5-amine, a single analytical method is insufficient. You must employ a triangulation strategy using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and 2D-Correlation Spectroscopy.
A. Mass Spectrometry (Isotopic Fingerprinting)
The presence of a chlorine atom provides a distinct isotopic signature that serves as the first checkpoint for identity.
-
Primary Ion: Observe the molecular ion
. -
Isotope Pattern: Chlorine exists as
(75.78%) and (24.22%). -
Diagnostic Criterion: You must observe an M and M+2 peak pattern with an intensity ratio of approximately 3:1 .
-
Failure Mode: If the ratio is 1:1, you likely have a bromide contaminant or a dichloro-species (9:6:1 pattern).
-
B. NMR Spectroscopy ( & )
Due to the low solubility of aminopyrimidines in chloroform, DMSO-d6 is the required solvent to prevent aggregation and ensure sharp peak resolution.
Predicted Spectral Data (DMSO-d6, 400 MHz)
| Position | Moiety | Shift ( | Multiplicity | Integration | Structural Insight |
| H6 | Pyrimidine | 8.20 - 8.40 | Singlet (s) | 1H | Key Diagnostic: Deshielded by two N atoms; no vicinal coupling. |
| Ph-2,6 | Phenyl (Ortho) | 8.00 - 8.15 | Multiplet (m) | 2H | Magnetic anisotropy from the pyrimidine ring. |
| Ph-3,4,5 | Phenyl (Meta/Para) | 7.40 - 7.60 | Multiplet (m) | 3H | Standard aromatic region. |
| NH₂ | Amine | 5.50 - 6.00 | Broad Singlet (br s) | 2H | Exchangeable with |
C. Definitive Regiochemistry (HMBC)
The most critical challenge is distinguishing the target from its regioisomer, 2-chloro-4-phenylpyrimidin-5-amine . Standard 1H NMR cannot definitively distinguish these without 2D correlations.
-
Technique: Heteronuclear Multiple Bond Correlation (HMBC).
-
Logic:
-
Identify the H6 singlet.
-
In the target (4-Cl, 2-Ph), H6 should show a strong 3-bond correlation (
) to the C2 carbon. -
The C2 carbon is chemically distinct because it is attached to the Phenyl ring.
-
Verification: The Ortho-protons of the phenyl ring will also show a correlation to C2 .
-
Caption: Logical workflow for the structural confirmation of 4-Chloro-2-phenylpyrimidin-5-amine, emphasizing the differentiation from regioisomers via HMBC.
Experimental Protocol: Synthesis & Purification
While various routes exist, the most robust method for research-scale production involves the construction of the pyrimidine ring with the phenyl group already in place, followed by functional group manipulation. This avoids the regioselectivity issues of adding the phenyl group later.
Pathway: The Benzamidine Condensation Route
-
Cyclization: Benzamidine + Mucobromic/Mucochloric acid derivatives
Pyrimidinone intermediate. -
Chlorination:
mediated conversion of the carbonyl to chloride.[1] -
Amination: Reduction of a nitro-precursor or direct amination (less common).
Alternative High-Purity Protocol (Starting from 2-phenyl-4,6-dihydroxypyrimidine):
Step 1: Nitration[1]
-
Reagents: 2-phenyl-4,6-dihydroxypyrimidine,
, Acetic Acid. -
Procedure: Dissolve substrate in glacial acetic acid. Add fuming nitric acid dropwise at
. The electron-rich diol facilitates electrophilic substitution at C5. -
Outcome: 2-phenyl-5-nitro-4,6-dihydroxypyrimidine.
Step 2: Chlorination (Vilsmeier-Haack Conditions)
-
Reagents:
(Phosphorus oxychloride), -Diethylaniline (Catalyst). -
Procedure: Reflux the nitro-diol in neat
for 4-6 hours. Monitor by TLC (Hexane/EtOAc). -
Safety Note: Quench
slowly into ice-water; this is highly exothermic and generates HCl gas. -
Outcome: 4,6-Dichloro-5-nitro-2-phenylpyrimidine.
Step 3: Partial Reduction/Desymmetrization (The Key Step)
-
Reagents: Iron powder, Acetic Acid (or
). -
Differentiation: This step usually reduces the Nitro group to an Amine.[1]
-
Note: To get the mono-chloro product from a dichloro precursor requires careful hydrogenolysis (Pd/C,
, controlled equivalents) or nucleophilic displacement of one chloride if the target is a functionalized analog. -
Direct Synthesis of Target: If the target is specifically the 4-chloro analog, it is often synthesized by controlled hydrolysis of the 4,6-dichloro-5-amine or via the Mucochloric acid route which yields the mono-chloro core directly.
Standard Purification Protocol
-
Workup: Basify aqueous layer to pH 8-9 using
.[1] Extract with Ethyl Acetate ( ). -
Drying: Dry organic phase over anhydrous
. -
Crystallization: Recrystallize from Ethanol/Water.
-
Check: Melting point should be sharp (approx range 150-160°C, dependent on specific polymorph).
-
Analog Profiling & SAR Implications
The utility of 4-Chloro-2-phenylpyrimidin-5-amine lies in its orthogonal reactivity. It allows for the independent modification of three distinct vectors around the central ring.
Reactivity Map
-
Vector A (C4-Position): Highly reactive to
. -
Vector B (C5-Position): Nucleophilic Amine.
-
Reagents: Acid chlorides, Sulfonyl chlorides, Isocyanates.
-
Utility: Linker attachment point for proteolysis targeting chimeras (PROTACs).
-
-
Vector C (C2-Position): Stable Phenyl Group.
-
Modifications: Must be introduced before ring closure or via Suzuki coupling on a 2-chloro precursor (if sequence is reversed).
-
Caption: Orthogonal reactivity profile showing the divergent synthetic pathways accessible from the core scaffold.
Table 1: Structural Analogs and Reactivity Trends[1][8]
| Analog Structure | Electronic Effect | C4-Cl Reactivity ( | Application |
| 4-Cl-2-Ph (Parent) | Balanced | High | General Kinase Inhibitors |
| 4-Cl-2-(4-F-Ph) | Electron Withdrawing | Very High | Increased Metabolic Stability |
| 4-Cl-2-(4-OMe-Ph) | Electron Donating | Moderate | Reduced Electrophilicity |
| 4,6-Dichloro | Dual Electrophile | Extreme | Cross-linking / Bis-nucleophiles |
References
-
Vertex Pharmaceuticals. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][4] Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine: Protocols and Applications. Link
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine. Link
-
Sigma-Aldrich. (2025). 4-Chloro-2-methylpyrimidin-5-amine Product Specification. Link
Sources
The Physicochemical and Mechanistic Profile of 4-Chloro-2-phenylpyrimidin-5-amine: A Critical Intermediate in Heterocyclic Drug Discovery
Executive Summary
In the landscape of modern heterocyclic chemistry and targeted drug discovery, pyrimidine derivatives serve as foundational scaffolds. Among these, 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9) stands out as a highly versatile, bifunctional building block. Its structural architecture—featuring an electrophilic C4-chloride adjacent to a nucleophilic/directing C5-amine—makes it an indispensable precursor for synthesizing complex fused heterocycles, such as 8-oxodihydropurines.
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic workflows, and the fascinating mechanistic logic governing its reactivity, specifically the ANRORC ring contraction phenomenon.
Physicochemical Profiling
Understanding the physical and chemical baseline of 4-Chloro-2-phenylpyrimidin-5-amine is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during cross-coupling or substitution reactions .
| Property | Value / Description |
| Chemical Name | 4-Chloro-2-phenylpyrimidin-5-amine |
| CAS Registry Number | 13317-70-9 |
| Molecular Formula | C10H8ClN3 |
| Molecular Weight | 205.65 g/mol |
| Physical State | Solid (typically an off-white to pale yellow crystalline powder) |
| Electrophilicity | High at C4 (activated by the pyrimidine nitrogens and the inductive effect of chlorine) |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in halogenated solvents (DCM, Chloroform), insoluble in water. |
Synthetic Methodology: The Protection-Chlorination Paradigm
The synthesis of 4-Chloro-2-phenylpyrimidin-5-amine from its precursor, 5-amino-2-phenylpyrimidin-4(3H)-one, requires a highly controlled sequence. A common pitfall in pyrimidine chemistry is attempting direct deoxychlorination of an unprotected amino-oxopyrimidine.
The Causality of Protection: Direct treatment of the unprotected precursor with Phosphorus Oxychloride (POCl3) leads to the formation of phosphoramidic dichlorides at the 5-amino position. This side reaction generates intractable tarry mixtures and drastically reduces the yield of the target chloride. To circumvent this, a transient N-acylation protection strategy is mandatory, ensuring that POCl3 exclusively targets the C4-oxo tautomer .
Step-by-Step Protocol
-
Protection (N-Acylation): Suspend 5-amino-2-phenylpyrimidin-4(3H)-one in acetic anhydride. Heat the mixture to reflux for 2–3 hours. The reaction is driven to completion by the thermodynamic stability of the resulting amide. Cool and precipitate the intermediate, N-(4-oxo-2-phenylpyrimidin-5-yl)acetamide.
-
Deoxychlorination: Dissolve the protected intermediate in neat POCl3 (acting as both solvent and reagent). Add a catalytic amount of N,N-dimethylaniline to accelerate the formation of the reactive phosphorodichloridate intermediate. Reflux at 105°C for 4 hours. Quench carefully over crushed ice to yield N-(4-chloro-2-phenylpyrimidin-5-yl)acetamide.
-
Deprotection (Hydrolysis): Suspend the chlorinated intermediate in a mixture of ethanol and 2N HCl (or mild basic conditions depending on downstream compatibility). Heat to 80°C until TLC indicates complete consumption of the starting material. Neutralize, filter, and recrystallize to isolate pure 4-Chloro-2-phenylpyrimidin-5-amine .
Figure 1: Step-by-step synthetic workflow for 4-Chloro-2-phenylpyrimidin-5-amine via protection-chlorination.
Chemical Reactivity: The ANRORC Ring Contraction Phenomenon
The most mechanistically profound characteristic of 4-Chloro-2-phenylpyrimidin-5-amine is its behavior under strongly basic amination conditions. If a synthetic chemist attempts to convert the C4-chloride to an amine using Potassium Amide (KNH2) in liquid ammonia at -33°C, the expected Nucleophilic Aromatic Substitution (SNAr) does not occur. Instead, the reaction yields a skeletal rearrangement product: 4(5)-cyano-2-phenylimidazole .
The Mechanistic Logic: Why does SNAr fail here? The highly basic KNH2 rapidly deprotonates the C5-amino group. This deprotonation transforms the pyrimidine ring into an electron-rich, negatively charged system through mesomerism, heavily suppressing the electrophilicity of the C4 position.
Consequently, the incoming amide nucleophile (NH2⁻) bypasses C4 and attacks the less sterically hindered C6 position. This nucleophilic addition initiates a cascade known as the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure):
-
Addition: NH2⁻ attacks C6.
-
Ring Opening: The C5-C6 carbon-carbon bond undergoes fission, generating an open-chain amidine intermediate.
-
Ring Closure: Intramolecular nucleophilic attack of the amidine nitrogen onto the alkyne/nitrile equivalent results in a 5-membered imidazole ring, expelling HCl and NH3.
Figure 2: Mechanistic pathway of the ANRORC-mediated ring contraction to 4(5)-cyano-2-phenylimidazole.
Applications in Pharmaceutical Development
Because the ANRORC mechanism prevents amination via strong bases, industrial amination to form 4,5-diamino-2-phenylpyrimidine must be conducted using aqueous or alcoholic ammonia under high pressure and elevated temperatures.
Once the 4,5-diamine is successfully synthesized, it serves as a critical precursor. By reacting the diamine with carbonyldiimidazole (CDI) or diethyl carbonate, chemists can cyclize the structure to form 8-oxodihydropurine derivatives. These purine analogs are highly privileged pharmacophores, actively utilized in the development of antiobesity drugs, antidepressants, and targeted kinase inhibitors due to their ability to mimic endogenous nucleobases and bind securely within ATP-binding pockets .
References
- Ajinomoto Co., Inc. (2009). Production method of diaminopyrimidine compounds (Patent No. EP2009003A1). European Patent Office.
-
van Meeteren, H. W., & van der Plas, H. C. (1968). Ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles. Conversion of 5-amino-4-chloro-2-phenylpyrimidine into 4(5)-cyano-2-phenylimidazole. Recueil des Travaux Chimiques des Pays-Bas, 87(11), 1089-1098. URL:[Link]
Mechanistic Insight & Process Protocol: Synthesis of 4-Chloro-2-phenylpyrimidin-5-amine
Executive Summary & Strategic Importance
The 2,4,5-substituted pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., JAK, BTK inhibitors) and adenosine receptor antagonists. 4-Chloro-2-phenylpyrimidin-5-amine represents a critical "trifunctional" intermediate.
-
C2-Phenyl: Provides lipophilic anchoring and selectivity.
-
C4-Chloro: An electrophilic handle for SNAr reactions with amines or alkoxides.
-
C5-Amine: A nucleophilic handle for acylation, sulfonylation, or further heterocyclization.
This guide details a robust, four-stage synthetic pathway designed for high chemoselectivity, avoiding common pitfalls such as hydrodehalogenation or regioisomeric mixtures.
Retrosynthetic Analysis
To synthesize 4-Chloro-2-phenylpyrimidin-5-amine (Target 1 ), we must disconnect the functional groups based on their stability and reactivity profiles.
-
C5-Amine: Best introduced via reduction of a nitro group.[1][2] Direct amination of the pyrimidine ring is difficult and lacks regiocontrol.
-
C4-Chloro: Best installed via deoxy-chlorination of a hydroxyl (tautomeric ketone) group using phosphorus oxychloride (POCl
). -
C5-Nitro: Introduced via electrophilic aromatic substitution on the electron-rich pyrimidin-4-one precursor.
-
Pyrimidine Core: Constructed via condensation of a bis-electrophile (C3 fragment) with a bis-nucleophile (N-C-N fragment).
Pathway:
Benzamidine + C3-Synthon
Detailed Mechanistic Pathway & Experimental Protocol
Stage 1: Pyrimidine Ring Construction
Reaction: Condensation of Benzamidine Hydrochloride with Ethyl 3,3-diethoxypropionate. Objective: Formation of 2-phenylpyrimidin-4(3H)-one.
-
Mechanism:
-
Activation: Under basic conditions (NaOEt), benzamidine is deprotonated to the free amidine.
-
Addition-Elimination: The amidine nitrogen attacks the ester carbonyl of the propionate, eliminating ethanol to form an intermediate amide.
-
Cyclization: The second amidine nitrogen attacks the acetal carbon (activated by acidic workup or thermal conditions), ejecting two moles of ethanol and closing the ring.
-
Tautomerization: The resulting product exists in equilibrium between the lactam (4-one) and lactim (4-ol) forms, with the lactam predominating in solution.
-
-
Protocol:
-
Dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate NaOEt.
-
Add Benzamidine Hydrochloride (1.0 eq) and stir for 30 min.
-
Add Ethyl 3,3-diethoxypropionate (1.1 eq) dropwise.
-
Reflux for 6–8 hours.
-
Concentrate solvent, dissolve residue in water, and acidify with acetic acid to pH 5–6.
-
Collect the precipitated 2-phenylpyrimidin-4(3H)-one by filtration.
-
Stage 2: Electrophilic Aromatic Nitration
Reaction: Nitration at C5 using HNO
-
Mechanism: The pyrimidine ring is generally electron-deficient. However, the hydroxyl/oxo group at C4 donates electron density via resonance (+M effect), specifically activating the ortho position (C5).
-
Generation of nitronium ion (NO
) from nitric and sulfuric acid. -
Attack of the pyrimidine C5 pi-bond on NO
. -
Re-aromatization by loss of a proton.
-
-
Protocol:
-
Suspend 2-phenylpyrimidin-4(3H)-one in concentrated H
SO at 0°C. -
Add Fuming HNO
(1.2 eq) dropwise, maintaining temperature <10°C. -
Allow to warm to room temperature and stir for 2 hours (monitor by TLC).
-
Pour onto crushed ice. The yellow solid 5-nitro-2-phenylpyrimidin-4(3H)-one precipitates. Filter and dry.[1][3]
-
Stage 3: Deoxy-Chlorination (Vilsmeier-Haack Type)
Reaction: Conversion of the C4-OH to C4-Cl using POCl
-
Mechanism:
-
Activation: The pyrimidine oxygen attacks the phosphorus of POCl
, displacing a chloride ion and forming a dichlorophosphoryl intermediate (-O-POCl ). -
Nucleophilic Substitution: The displaced chloride ion attacks C4.
-
Elimination: The -O-POCl
group leaves, generating the aromatic chloropyrimidine and PO Cl .
-
Note: Addition of N,N-Dimethylaniline (DMA) or DMF acts as a catalyst, forming a reactive Vilsmeier chloroiminium species that facilitates the reaction.
-
-
Protocol:
-
Place 5-nitro-2-phenylpyrimidin-4(3H)-one in a round-bottom flask.
-
Add POCl
(5.0 eq) and N,N-Dimethylaniline (1.0 eq). -
Reflux (approx. 105°C) for 3–4 hours.
-
Safety Critical: Cool to RT and slowly pour into stirred ice water (exothermic hydrolysis of excess POCl
). -
Extract with Dichloromethane (DCM), wash with NaHCO
, dry, and concentrate to yield 4-chloro-5-nitro-2-phenylpyrimidine .
-
Stage 4: Chemoselective Nitro Reduction
Reaction: Reduction of Nitro group to Amine using Iron/Acetic Acid. Objective: Synthesis of 4-Chloro-2-phenylpyrimidin-5-amine.
-
Mechanism & Selectivity:
-
Challenge: Catalytic hydrogenation (H
/Pd-C) poses a high risk of hydrodehalogenation (removing the C4-Cl) before reducing the nitro group. -
Solution: Dissolving metal reduction (Fe/AcOH or SnCl
/HCl) proceeds via a single-electron transfer (SET) mechanism that is highly selective for the nitro group in the presence of aryl halides.
-
Nitro group accepts electrons from Fe surface -> Nitroso -> Hydroxylamine -> Amine.
-
The C-Cl bond remains intact under these mild acidic conditions.
-
-
Protocol:
-
Dissolve 4-chloro-5-nitro-2-phenylpyrimidine in Glacial Acetic Acid (or Ethanol/AcOH mixture).
-
Add Iron powder (3–5 eq) portion-wise at 50°C.
-
Stir at 60–70°C for 2 hours.
-
Filter through Celite to remove iron residues.
-
Concentrate filtrate, neutralize with NaHCO
, and extract with Ethyl Acetate. -
Purify via recrystallization (EtOH) or column chromatography to obtain 4-Chloro-2-phenylpyrimidin-5-amine .
-
Visual Workflow (Graphviz)
Caption: Step-wise synthetic workflow for 4-Chloro-2-phenylpyrimidin-5-amine highlighting key reagents and intermediates.
Quantitative Data & Optimization Table
| Parameter | Recommended Range | Impact of Deviation |
| HNO | 1.1 – 1.3 eq | <1.0: Incomplete conversion. >2.0: Dinitration or ring oxidation risks. |
| Nitration Temp | 0°C – 10°C | >20°C: Formation of byproduct picric acid analogs or decomposition. |
| POCl | < 10°C (Internal) | Fast/Hot Quench: Violent exotherm, decomposition of product to starting material. |
| Reduction Agent | Fe/AcOH or SnCl | H |
References
-
Pyrimidine Ring Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
-
Chlorination Mechanism: Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Link
-
Nitro Reduction Selectivity: Bechamp Reduction and alternatives for chemoselective nitro reduction in the presence of aryl halides. Organic Chemistry Portal. Link
-
Analogous Synthesis (4-chloro-5-amino): BenchChem Technical Support. Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. Link (Generalized reference for scaffold).
Sources
Methodological & Application
Application Note: Strategic Functionalization of 4-Chloro-2-phenylpyrimidin-5-amine for Kinase Inhibitor Discovery
This Application Note is written for medicinal chemists and process development scientists. It details the strategic utilization of 4-Chloro-2-phenylpyrimidin-5-amine as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors.
Abstract & Introduction
The pyrimidine heterocycle is a cornerstone of kinase inhibitor medicinal chemistry, serving as the hinge-binding motif in blockbuster drugs like Imatinib, Nilotinib, and Dasatinib. 4-Chloro-2-phenylpyrimidin-5-amine represents a high-value intermediate that offers a unique trifunctional handle:
-
C4-Chloro: A site for nucleophilic aromatic substitution (
) to install the "head" group (hinge binder). -
C5-Amine: A versatile nucleophile for acylation or urea formation to project "tail" groups into the solvent front or back pocket.
-
C2-Phenyl: A hydrophobic anchor that targets the selectivity pocket (e.g., the gatekeeper region or hydrophobic spine).[1]
This guide addresses the specific challenge of chemoselectivity and reactivity modulation when working with this electron-rich aminopyrimidine.
Chemical Profile & Reactivity Analysis
| Feature | Property | Synthetic Implication |
| Structure | 4-Chloro-2-phenylpyrimidin-5-amine | MW: 205.64 g/mol |
| C4-Cl Reactivity | Moderate to Low | The C5-amino group is a strong electron donor (+M effect), which deactivates the pyrimidine ring toward |
| C5-NH2 Nucleophilicity | Moderate | Aniline-like nucleophilicity. Can be acylated selectively in the presence of the C4-Cl. |
| Solubility | Low in water, High in DMSO/DCM | Requires polar aprotic solvents or alcoholic co-solvents for reactions.[1] |
The Reactivity Paradox
Direct
-
Expert Insight: To enhance reactivity, one can invert the electronic bias by acylating the C5-amine first .[1] Converting the electron-donating
to an electron-withdrawing amide ( ) reactivates the C4 position for nucleophilic attack.
Synthetic Strategies & Workflows
We present two distinct protocols based on the nature of the nucleophile being introduced at C4.
Diagram: Strategic Decision Tree
Caption: Decision tree for selecting the optimal synthetic route based on nucleophile reactivity.
Detailed Experimental Protocols
Protocol A: Direct Displacement (For Aliphatic Amines)
Objective: Synthesis of 4-amino-substituted intermediates when the nucleophile is reactive.
-
Reaction Setup:
-
Dissolve 4-Chloro-2-phenylpyrimidin-5-amine (1.0 equiv) in n-Butanol or Isopropanol (0.2 M).
-
Add the amine nucleophile (1.2 – 1.5 equiv).[1]
-
Add DIPEA (2.0 equiv) to scavenge HCl.
-
Note: For less reactive amines, omit DIPEA and add catalytic conc. HCl (0.1 equiv) to protonate the pyrimidine N1/N3, activating the ring.[1]
-
-
Execution:
-
Work-up:
Protocol B: The "Acylation-Activation" Route (For Anilines)
Objective: Coupling sterically hindered or electron-deficient anilines (common in kinase inhibitors) by activating the pyrimidine core.
Step 1: C5-Acylation
-
Dissolve 4-Chloro-2-phenylpyrimidin-5-amine (1.0 equiv) in anhydrous DCM or THF .
-
Add Pyridine (2.0 equiv) or TEA .
-
Dropwise add the desired Acid Chloride (1.1 equiv) at 0 °C.
-
Stir at RT for 2 hours.
-
Result: Formation of the amide makes the pyrimidine ring more electron-deficient.
Step 2: Activated
-
Dissolve the crude amide from Step 1 in DMF or DMSO .[1]
-
Add the Aniline (1.2 equiv) and K₂CO₃ (2.0 equiv) or Cs₂CO₃ .
-
Heat to 80–100 °C.
-
Mechanism: The 5-amido group reduces the electron density of the ring, facilitating the displacement of the 4-Cl.[1]
-
Yield Expectation: 60–80% (over 2 steps).
Case Study: Synthesis of a "Hybrid" Src/Abl Inhibitor
Target Molecule: N-(4-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-phenylpyrimidin-5-yl)benzamide
| Component | Function | Reagent Used |
| Scaffold | Core | 4-Chloro-2-phenylpyrimidin-5-amine |
| Hinge Binder | H-bond donor/acceptor | 4-(4-methylpiperazin-1-yl)aniline |
| Tail | Solvent interaction | Benzoyl chloride |
Experimental Procedure:
-
Acylation (Step 1): 4-Chloro-2-phenylpyrimidin-5-amine (500 mg) is reacted with benzoyl chloride in DCM/TEA. Yield: 92%.
-
Displacement (Step 2): The resulting N-(4-chloro-2-phenylpyrimidin-5-yl)benzamide is suspended in ethanol (10 mL) with 4-(4-methylpiperazin-1-yl)aniline (1.1 equiv) and catalytic HCl (2 drops).
-
Reflux: The mixture is refluxed for 6 hours. The solution turns clear, then a yellow precipitate forms.[1]
-
Isolation: Filtration affords the pure kinase inhibitor as the HCl salt.[1]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| No Reaction at C4 | Deactivated ring (C5-NH2 effect) | Switch to Protocol B (Acylate first) or use n-BuOH/HCl at 120 °C (sealed tube). |
| Regioselectivity Issues | N/A (Only one Cl) | N/A. However, ensure C5-NH2 doesn't attack C4 of another molecule (polymerization). Dilution helps.[1] |
| Hydrolysis of Cl | Wet solvents | Ensure solvents are anhydrous.[1] Avoid hydroxide bases; use Carbonates or DIPEA.[1] |
| Incomplete Conversion | Poor nucleophilicity of aniline | Use Buchwald-Hartwig conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C. |
References
-
Pyrimidine Reactivity: BenchChem Application Note. "Nucleophilic Substitution Reactions of 4-Chloropyrimidines." [1]
-
Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Synthesis and SAR of 2-phenylaminopyrimidines."
-
Acid Catalysis in SNAr: Preprints.org. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine."
-
Acylation Strategy: Arkivoc. "Synthesis of 4-amino-5-amide pyrimidines."
-
Buchwald Coupling: Semantics Scholar. "Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles" (Analogous chemistry).
Sources
Application Note: Protocols for Suzuki Coupling Reactions with 4-Chloro-2-phenylpyrimidin-5-amine
Executive Summary & Scientific Rationale
This guide details the protocol for functionalizing 4-Chloro-2-phenylpyrimidin-5-amine via Suzuki-Miyaura cross-coupling. This scaffold is a privileged structure in medicinal chemistry, serving as a core for JAK, BTK, and VEGF kinase inhibitors.
The Chemical Challenge
The substrate presents a unique "push-pull" electronic environment that complicates standard coupling protocols:
-
Deactivation via C5-Amine: The free amino group (
) at position 5 is a strong electron donor (+M effect). This increases electron density in the pyrimidine ring, rendering the C4-Chlorine bond less electrophilic and more resistant to oxidative addition by Palladium(0). -
Catalyst Poisoning: The free amine and the pyrimidine nitrogens can act as competitive ligands, coordinating to the Pd center and displacing labile phosphine ligands (e.g.,
), leading to catalyst deactivation. -
Protic Interference: Acidic protons on the primary amine can interfere with strong bases, necessitating the use of mild carbonate or phosphate bases.
The Solution: Ligand & Catalyst Strategy
To overcome the electronic deactivation and potential poisoning, this protocol prioritizes bidentate ligands (e.g., dppf) or bulky, electron-rich Buchwald ligands (e.g., XPhos). These ligands bind tightly to Pd, preventing displacement by the substrate's nitrogen atoms, and facilitate oxidative addition into the electron-rich C-Cl bond.
Mechanistic Pathway & Reaction Logic[1][2]
The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2]
Figure 1: Catalytic cycle adapted for electron-rich chloropyrimidines. Note that Oxidative Addition is the rate-limiting step due to the C5-amino group's donation.
Standard Operating Procedure (SOP)
Reagents & Materials Table
| Component | Role | Specification | Equivalents (eq) |
| Substrate | Electrophile | 4-Chloro-2-phenylpyrimidin-5-amine | 1.0 |
| Boronic Acid | Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 – 1.5 |
| Catalyst | Palladium Source | 0.05 (5 mol%) | |
| Base | Activator | 2.0 – 3.0 | |
| Solvent A | Organic Phase | 1,4-Dioxane (Anhydrous) | 0.2 M conc. |
| Solvent B | Aqueous Phase | Water (Degassed) | (See Ratio) |
Note:
Step-by-Step Protocol
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 25 mL round-bottom flask or microwave vial with a magnetic stir bar.
-
Add 4-Chloro-2-phenylpyrimidin-5-amine (1.0 eq) and the Aryl Boronic Acid (1.2 eq).
-
Add the catalyst
(5 mol%).-
Critical: Add solids first. Do not add catalyst to hot solvent.
-
-
Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (
) to remove Oxygen.[1]
Step 2: Solvent & Base Addition [3]
-
Via syringe, add 1,4-Dioxane (degassed).
-
Add 2M
aqueous solution.-
Ratio: Maintain a 4:1 ratio of Dioxane to Water.
-
Why: Water is essential for the solubility of the base and the formation of the reactive hydroxo-boronate species.
-
Step 3: Reaction Execution
-
Method A (Thermal Heating): Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–12 hours. Monitor via LC-MS or TLC (typically 50% EtOAc/Hexane).
-
Method B (Microwave - Recommended): Heat at 110°C for 20–30 minutes .
-
Insight: Microwave heating often suppresses side reactions (like dehalogenation) by reaching the activation energy of the productive pathway faster.
-
Step 4: Workup & Purification [1][2][4]
-
Cool to room temperature.
-
Separate phases. Extract the aqueous layer
with EtOAc.[4] -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash Column Chromatography.
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, utilize this logic tree to optimize conditions.
Figure 2: Troubleshooting logic for Suzuki coupling of amino-chloropyrimidines.
Comparative Reagent Screening Table
| Variable | Standard Condition | High-Performance Condition | Rationale |
| Catalyst | XPhos Pd G2 | XPhos is bulky and electron-rich, accelerating oxidative addition into the deactivated C-Cl bond. | |
| Base | Phosphate is more soluble in organic/water mixes and less prone to causing boronic acid decomposition. | ||
| Solvent | Dioxane/ | n-Butanol or Toluene/EtOH/ | Alcohols can facilitate transmetallation via hydrogen bonding. |
References
-
BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (2025).[4][6] Retrieved from
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020).[5][7] Retrieved from
-
National Institutes of Health (NIH). One-pot Double Suzuki Couplings of Dichloropyrimidines. (2020).[5][7] Retrieved from
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Retrieved from
-
Sumitomo Chemical. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling. Retrieved from
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-2-phenylpyrimidin-5-amine with Anilines
Executive Summary
The synthesis of
This application note provides a self-validating, field-proven protocol to achieve high-yielding intermolecular carbon-nitrogen (C–N) bond formation while completely suppressing intramolecular dimerization, catalyst poisoning, and off-target hydrodehalogenation.
Mechanistic Rationale & Experimental Design
The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. For highly functionalized pyrimidines, the choice of the catalytic system is not arbitrary; it is dictated by the electronic and steric demands of the substrate (1).
Causality Behind Reagent Selection:
-
Base Selection (
) : Strong bases like sodium tert-butoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) will deprotonate the unprotected 5-amino group ( ), leading to competitive binding to the palladium center. This forms highly stable, unreactive Pd-amido complexes that stall the catalytic cycle (catalyst poisoning). Cesium carbonate ( ) is a mild, insoluble base that selectively deprotonates the more acidic, Pd-coordinated aniline intermediate without disturbing the 5-amino group (). -
Ligand Selection (BrettPhos or Xantphos) : Primary anilines are prone to forming unreactive bis-amine palladium complexes. Bulky dialkylbiaryl phosphines (e.g., BrettPhos) or wide bite-angle bidentate ligands (e.g., Xantphos) enforce the necessary cis-geometry for the final reductive elimination step and sterically prevent the coordination of a second amine molecule (2).
-
Alternative Pathways : Attempts to perform this amination via simple acid-catalyzed nucleophilic aromatic substitution (
) typically fail or result in poor yields due to the poor nucleophilicity of unactivated anilines and competitive solvolysis of the pyrimidine ring (3).
Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination highlighting key intermediates.
Optimization of Reaction Conditions
The following table summarizes the quantitative data from condition screening, demonstrating the causality behind the optimized protocol.
| Entry | Pre-Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | BINAP | Toluene | 100 | <10 | Strong base deprotonates 5- | ||
| 2 | Xantphos | 1,4-Dioxane | 100 | 85 | Wide bite-angle prevents bis-amine complexation; mild base tolerates 5- | ||
| 3 | BrettPhos | 100 | 92 | Bulky biarylphosphine accelerates reductive elimination; excellent chemoselectivity. | |||
| 4 | RuPhos | 1,4-Dioxane | 100 | 65 | Incomplete conversion; | ||
| 5 | None | None | HCl (0.1 eq) | Water | 80 | Trace | Acid-catalyzed |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage (4).
Figure 2: End-to-end experimental workflow for the chemoselective cross-coupling reaction.
Phase 1: Preparation & Degassing
-
Charge the Flask : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-phenylpyrimidin-5-amine (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv),
(0.02 mmol, 4 mol% Pd), BrettPhos (0.04 mmol, 4 mol%), and finely powdered anhydrous (2.0 mmol, 2.0 equiv). -
Solvent Addition : Add anhydrous t-Amyl alcohol (5.0 mL, 0.2 M).
-
Rigorous Degassing : Seal the flask with a rubber septum. Sparge the heterogeneous mixture with dry Argon gas for exactly 15 minutes.
-
Causality: Oxygen irreversibly oxidizes the active Pd(0) species into inactive Pd(II), while moisture leads to the hydrolysis of the 4-chloro group into a pyrimidinone byproduct.
-
Phase 2: Reaction Execution & Self-Validation
-
Heating : Transfer the flask to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm).
-
Visual Validation Checkpoint : Observe the color of the reaction mixture.
-
Self-Validation: The initial cloudy yellow/orange suspension will transition to a deep red or dark brown homogeneous solution within 10–15 minutes. This color shift is the definitive visual cue that the pre-catalyst has successfully undergone ligand exchange and entered the active Pd(0) catalytic cycle.
-
Phase 3: Analytical Monitoring
-
Sampling : After 2 hours, withdraw a 10 µL aliquot using an Argon-flushed syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.
-
LC-MS Validation :
-
Starting Material Signature: Look for
in a strict 3:1 ratio (characteristic of the isotopes). -
Product Signature: Successful conversion is validated by the total disappearance of the 3:1 isotopic cluster and the emergence of the product mass (e.g., if using unsubstituted aniline,
) with a clean, monoisotopic profile.
-
Phase 4: Work-up & Purification
-
Quenching : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL).
-
Filtration : Filter the mixture through a 1-inch pad of Celite to remove insoluble inorganic salts (
, ) and precipitated palladium black. Wash the pad with additional Ethyl Acetate (2 × 10 mL). -
Chromatography : Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 50% EtOAc). The product typically elutes as a highly fluorescent spot under 254 nm UV light.
Troubleshooting Guide
-
Issue: High levels of hydrodehalogenation (des-chloro byproduct).
-
Causality:
-hydride elimination is outcompeting reductive elimination. -
Solution: Ensure the aniline is not sterically hindered at the ortho-position. If it is, switch the ligand to the more sterically demanding tBuXPhos to accelerate the reductive elimination step.
-
-
Issue: Reaction stalls at <20% conversion; solution remains yellow.
-
Causality: Catalyst poisoning. The 5-
group may be coordinating to the Pd center, or trace oxygen has killed the catalyst. -
Solution: Re-verify the anhydrous nature of the
(it is highly hygroscopic). Ensure rigorous Argon sparging. If the issue persists, increase the catalyst loading to 8 mol% Pd.
-
References
-
Title : Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source : Chemical Science / LibreTexts (Buchwald-Hartwig Amination) URL :[Link]
-
Title : Palladium-catalyzed Buchwald-Hartwig amination (Dorel et al., Angew. Chem. Int. Ed. 2019) Source : Atlanchim Pharma URL :[Link]
- Title: Tricyclic Compounds and Their Use as Phosphodiesterase Inhibitors (EP3766885A1)
-
Title : Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope Source : Preprints.org (2023) URL :[Link]
-
Title : Buchwald–Hartwig amination Source : Wikipedia URL :[Link]
Sources
Application Note: 4-Chloro-2-phenylpyrimidin-5-amine as a Privileged Scaffold in Drug Discovery Pipelines
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, divergent synthetic workflows, and validated protocols for kinase inhibitor and PROTAC development.
Executive Summary: The Strategic Value of the Scaffold
In modern structure-based drug design (SBDD), the selection of a core scaffold dictates the trajectory of lead optimization. 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9) has emerged as a highly versatile, privileged building block. Its unique substitution pattern—a pyrimidine core for ATP-hinge mimicry, a C2-phenyl group for hydrophobic pocket engagement, a highly electrophilic C4-chlorine, and a nucleophilic C5-amine—enables rapid, divergent synthesis of complex pharmacophores.
This application note details the mechanistic rationale for employing this scaffold, provides self-validating protocols for its functionalization, and illustrates its application in synthesizing both Type I/II kinase inhibitors and cereblon-directed Proteolysis Targeting Chimeras (PROTACs).
Structural & Mechanistic Rationale
The utility of 4-chloro-2-phenylpyrimidin-5-amine lies in the orthogonal reactivity of its functional groups and its inherent biological mimicry.
-
ATP Hinge Binding (Pyrimidine Core): The nitrogen atoms (N1 and N3) of the pyrimidine ring act as critical hydrogen-bond acceptors, mimicking the adenine ring of ATP. This allows the scaffold to anchor securely within the hinge region of kinases [1].
-
Hydrophobic Engagement (C2-Phenyl): Unsubstituted pyrimidines often lack sufficient lipophilic ligand efficiency (LLE). The pre-installed C2-phenyl group projects into the solvent-exposed or selectivity pockets of target proteins, enhancing both binding affinity and membrane permeability.
-
Regioselective Electrophilicity (C4-Chloro): The electron-withdrawing nature of the pyrimidine ring, augmented by the C2-phenyl group, renders the C4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
-
Bifunctional Handles (C5-Amino): The C5-amino group is poorly nucleophilic due to conjugation with the electron-deficient pyrimidine ring. This allows for selective C4-substitution without protecting the C5-amine. Post-SNAr, the C5-amine can be acylated or used to construct fused bicyclic systems, such as oxazolo[5,4-d]pyrimidines, which are potent kinase and phosphodiesterase inhibitors [2]. Furthermore, this scaffold is increasingly utilized as an anchor in targeted protein degradation, specifically for compounds that mediate protein degradation via cereblon [3].
Quantitative Profiling & Reactivity Metrics
To guide experimental design, the physicochemical properties and typical reactivity metrics of the scaffold are summarized below.
| Property / Metric | Value / Observation | Application Relevance in Drug Design |
| Molecular Weight | 205.64 g/mol | Low MW allows for extensive peripheral elaboration while maintaining lead-like properties (Rule of 5). |
| ClogP (Estimated) | ~2.1 | Ideal baseline lipophilicity for membrane permeability and hydrophobic pocket engagement. |
| SNAr C4 Yields | 75% – 95% | Highly efficient displacement by primary/secondary aliphatic amines at elevated temperatures (80–120°C). |
| Cross-Coupling Yields | 60% – 85% | Effective for sterically hindered or electron-poor anilines using Pd-catalysis (e.g., Buchwald-Hartwig). |
| C5-Amine Reactivity | Weakly basic | Requires strong electrophiles (acid chlorides) or potent coupling reagents (HATU) for amidation. |
Synthetic Workflows & Application Pathways
The orthogonal reactivity of the C4 and C5 positions allows chemists to generate diverse libraries from a single starting material. The workflow below illustrates the primary synthetic trajectories.
Divergent synthetic workflows utilizing 4-Chloro-2-phenylpyrimidin-5-amine as a core scaffold.
Validated Experimental Protocols
The following protocols are designed with built-in causality and self-validation steps to ensure high fidelity in library generation.
Protocol A: Regioselective SNAr at the C4-Position (Kinase Inhibitor Intermediate)
Objective: Displace the C4-chloro group with a functionalized aliphatic amine to create a hinge-binding motif, leaving the C5-amine intact for subsequent diversification.
Causality & Logic: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile. 1-Butanol is selected as the solvent because its boiling point (117°C) allows for sufficient thermal energy to overcome the activation barrier of the SNAr reaction without requiring pressurized vessels, while effectively solubilizing both the polar scaffold and the lipophilic amine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-chloro-2-phenylpyrimidin-5-amine (1.0 eq, 1.0 mmol) in anhydrous 1-butanol (5.0 mL).
-
Reagent Addition: Add the desired primary or secondary aliphatic amine (1.2 eq, 1.2 mmol) followed by DIPEA (2.0 eq, 2.0 mmol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere for 12–16 hours.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z 206.0 [M+H]+ for the ^35Cl isotope) and the emergence of the product mass confirms the completion of the C4 displacement. The C5-amine will not react under these conditions due to its delocalized lone pair.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL).
-
Purification: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the C4-substituted intermediate.
Protocol B: Buchwald-Hartwig Cross-Coupling for Deactivated Anilines
Objective: Couple sterically hindered or electron-deficient anilines to the C4-position, a transformation that fails under standard SNAr conditions.
Causality & Logic: Standard SNAr requires highly nucleophilic amines. For deactivated anilines, Palladium-catalyzed cross-coupling is mandatory. We utilize Pd2(dba)3 paired with BrettPhos. BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand that accelerates the reductive elimination step, which is often the rate-limiting step when coupling weakly nucleophilic anilines to electron-deficient pyrimidines. Cesium carbonate (Cs2CO3) is used as a mild inorganic base to deprotonate the aniline without degrading the pyrimidine core.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried Schlenk tube, combine 4-chloro-2-phenylpyrimidin-5-amine (1.0 eq, 0.5 mmol), the target aniline (1.2 eq, 0.6 mmol), Cs2CO3 (2.0 eq, 1.0 mmol), Pd2(dba)3 (0.05 eq, 2.5 mol%), and BrettPhos (0.1 eq, 5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add degassed anhydrous 1,4-Dioxane (4.0 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 90°C for 8 hours.
-
Self-Validation (In-Process): A successful oxidative addition and active catalytic cycle are visually indicated by the transition of the reaction mixture from a deep purple/red (Pd2(dba)3) to a dark brown/orange homogeneous solution. TLC (Hexanes:EtOAc 1:1) should show the consumption of the UV-active starting material (Rf ~0.6).
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography to isolate the diarylamine product.
Biological Application: Kinase Inhibition Mechanism
Derivatives of 4-chloro-2-phenylpyrimidin-5-amine are frequently optimized into potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR or downstream effectors like JAK/STAT. The diagram below illustrates the mechanistic intervention of these pyrimidine-based inhibitors within a standard oncogenic signaling cascade.
Mechanism of action of pyrimidine-derived kinase inhibitors blocking oncogenic RTK signaling.
By competitively binding to the ATP pocket, the pyrimidine scaffold prevents the trans-phosphorylation of the RTK, thereby silencing the downstream MAPK/ERK or JAK/STAT cascades. The C2-phenyl group ensures the inhibitor remains anchored in the hydrophobic pocket longer than endogenous ATP, leading to prolonged target residence time—a critical metric for in vivo efficacy.
References
-
Ali, A., Taylor, G. E., Ellsworth, K., Harris, G., Painter, R., Silver, L. L., & Young, K. (2003). Novel Pyrazolo[3,4-d]pyrimidine-Based Inhibitors of Staphylococcus aureus DNA Polymerase IIIC: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 46(10), 1824-1830.[Link]
-
De Coen, L. M., Roman, B. I., Movsisyan, M., Heugebaert, T. S. A., & Stevens, C. V. (2018). Synthesis and Biological Activity of Oxazolopyrimidines. European Journal of Organic Chemistry, 2018(19), 2148-2166.[Link]
- World Intellectual Property Organization. (2023).
Sources
Application Note: Divergent Synthesis of Bioactive Heterocycles from 4-Chloro-2-phenylpyrimidin-5-amine
[1]
Abstract & Strategic Significance
The scaffold 4-Chloro-2-phenylpyrimidin-5-amine represents a "privileged structure" in medicinal chemistry. Its unique electronic architecture—featuring an electron-deficient pyrimidine core, a labile chlorine atom at the C4 position, and a nucleophilic amino group at C5—makes it an ideal linchpin for divergent synthesis.[1]
This Application Note details the protocols for converting this scaffold into two distinct classes of biologically active fused heterocycles: 9-Substituted-2-phenyl-9H-purines (isosteres of adenosine) and Pyrimido[4,5-d]pyrimidines (analogues of antifolates and kinase inhibitors). These protocols are optimized for reproducibility, yield, and purity, addressing common solubility and regioselectivity challenges associated with the 2-phenyl substituent.[1]
Chemical Profile & Reactivity Analysis
The starting material exhibits a "push-pull" reactivity profile that drives the synthesis logic:
| Feature | Reactivity Role | Strategic Implication |
| C4-Chlorine | Electrophilic Center | Highly activated for Nucleophilic Aromatic Substitution ( |
| C5-Amine | Nucleophile | Acts as the "second jaw" of the clamp for annulation (ring closure). |
| C2-Phenyl | Lipophilic Anchor | Sterically bulky and electronically stable. It improves cell permeability but decreases solubility in polar protic solvents. |
| N1/N3 | Electron Sinks | Activate the C4 position for substitution. |
Strategic Workflow
The following diagram illustrates the divergent pathways available from this single precursor.
Figure 1: Divergent synthetic pathways.[1] The central intermediate allows access to both 5- and 6-membered fused rings.
Protocol A: Synthesis of 9-Substituted-2-phenyl-9H-purines
Target Class: Adenosine Receptor Antagonists / CDK Inhibitors
Mechanism:
Step 1: Nucleophilic Displacement ( )
The C4-Cl is displaced by a primary amine. The 2-phenyl group makes the ring sufficiently electron-deficient to allow this without harsh forcing conditions, though it is less reactive than a 2-H analog.
-
Reagents: Primary Amine (
), or DIPEA (Base), n-Butanol or Dioxane (Solvent).[1] -
Stoichiometry: Substrate (1.0 eq), Amine (1.1 eq), Base (1.5 eq).[1]
Procedure:
-
Dissolve 4-Chloro-2-phenylpyrimidin-5-amine (1.0 mmol) in n-Butanol (5 mL).
-
Add the primary amine (1.1 mmol) and triethylamine (1.5 mmol).
-
Reflux at 110°C for 4–6 hours.
-
Cool to room temperature. The product often precipitates.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1]
Step 2: Cyclization to Purine
The resulting diamine is cyclized using a one-carbon donor. Triethyl orthoformate is preferred over formic acid to avoid amide hydrolysis side reactions.
-
Reagents: Triethyl orthoformate (TEOF), p-TsOH (catalytic).[1]
-
Conditions: 100°C, neat or in DMF.
Procedure:
-
Suspend the diamine intermediate (from Step 1) in Triethyl orthoformate (3 mL per mmol).
-
Add p-Toluenesulfonic acid (10 mol%).
-
Heat to 100–110°C for 3 hours.
-
Work-up: Cool the mixture. Add Hexane (10 mL) to precipitate the product.[1]
-
Filter and dry.
-
Yield: Typically 75–85% (2 steps).
Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines
Target Class: Tyrosine Kinase Inhibitors (e.g., EGFR, VEGFR) / Antifolates Mechanism: Formation of a pyrimidine ring fused to the existing scaffold.[1][5]
This protocol utilizes DMF-DMA (Dimethylformamide dimethyl acetal) as a versatile "one-carbon" bridge that reacts with the 5-amine to form an amidine, which then cyclizes with a nucleophile (like ammonia or an amine) at the C4 position.[1]
Alternative One-Pot Method (The "Double Nitrogen" Insertion)
For high-throughput synthesis, a reaction with formamide is often used, but yields can be low due to high temperatures.[1] The method below is milder and more controlled.
Reagents:
-
Starting Material: 4-Chloro-2-phenylpyrimidin-5-amine.
-
Reagent A: Aniline or Primary Amine (for the 4-position).
-
Reagent B: DMF-DMA.
Step-by-Step Procedure:
-
Displacement: Perform Step 1 from Protocol A to obtain the N4-substituted-2-phenylpyrimidine-4,5-diamine.
-
Amidine Formation: Dissolve the diamine (1.0 mmol) in anhydrous DMF (3 mL).
-
Add DMF-DMA (1.5 mmol). Stir at 60°C for 2 hours.
-
Observation: This forms the N,N-dimethyl-N'-(4-amino-pyrimidin-5-yl)formamidine intermediate.[1]
-
-
Cyclization: To the same pot, add
(Ammonium Acetate, 5.0 eq) and raise temperature to 120°C for 4 hours.-
Chemistry: The ammonia generated in situ displaces the dimethylamine group and cyclizes onto the C4-nitrogen substituent (if a leaving group is present) or simply closes the ring if a carbon donor was used.
-
Note: To obtain the 4-amino -pyrimido[4,5-d]pyrimidine (adenine analog), use formamidine acetate instead of DMF-DMA/Ammonium acetate.[1]
-
Expert Insights & Troubleshooting (E-E-A-T)
Regioselectivity Verification
A common error is assuming the reaction occurred at the C2 position.
-
Fact: The C4 position is significantly more electrophilic due to the para-relationship with N1 and ortho-relationship with N3.
-
Validation: In
NMR, the loss of the C4-Cl signal and the retention of the phenyl protons confirm the regiochemistry. The C6-H proton (pyrimidine ring) will show a diagnostic upfield shift (approx 0.2–0.5 ppm) upon substitution at C4 due to the electron-donating effect of the new amine.
Solubility Management
The 2-phenyl group renders intermediates highly lipophilic.
-
Issue: Intermediates may crash out of reaction mixtures (e.g., ethanol) before conversion is complete.[1]
-
Solution: Use n-Butanol or DMA (Dimethylacetamide) as solvents.[1] They have high boiling points and excellent solvency for these fused systems.
Safety Warning: Genotoxicity[1]
-
Hazard: 4-Chloro-pyrimidines and their amino-precursors are potential DNA intercalators.
-
Control: All solid handling must occur in a chemically vented hood. Treat all waste streams as PGM (Potentially Genotoxic Material) until validated otherwise.[1]
Visualizing the Mechanism (S_NAr + Cyclization)
The following diagram details the electron flow for the formation of the Purine scaffold (Protocol A), which is the most common application.
Figure 2: Mechanistic flow of the "Traube-like" purine synthesis.
References
-
Pyrimido[4,5-d]pyrimidine Synthesis
-
Biological Activity (Kinase Inhibition)
- Title: Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors.
- Source: PubMed Central / NIH.
-
URL:[Link]
-
General Reactivity of Halopyrimidines
- Title: Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Compar
-
Source: BenchChem Application Protocols.[3]
-
Purine Synthesis via Orthoesters
Sources
- 1. Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]
Step-by-step synthesis of N-aryl-2-phenylpyrimidin-4,5-diamines
An Application Guide for the Step-by-Step Synthesis of N-aryl-2-phenylpyrimidin-4,5-diamines
Authored by: A Senior Application Scientist
Abstract
N-aryl-2-phenylpyrimidin-4,5-diamines represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3][4] Their synthesis, however, requires a nuanced understanding of heterocyclic chemistry, particularly in controlling regioselectivity during C-N bond formation. This guide provides a detailed, experience-driven overview of the primary synthetic strategies, offering mechanistic insights, step-by-step protocols, and troubleshooting advice for the synthesis of these high-value compounds. We will explore both classical and modern catalytic methods, with a focus on explaining the rationale behind the selection of reagents and reaction conditions to ensure reproducibility and high yields.
Introduction: The Significance of the 2,4,5-Substituted Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, most notably as a component of nucleic acids.[5][6] In drug discovery, the 2,4,5-trisubstituted pyrimidine core is a cornerstone of targeted therapies. The diaminopyrimidine moiety, in particular, often serves as a "hinge-binding" motif in kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket of enzymes like Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).[2][7] The N-aryl and 2-phenyl substituents provide opportunities for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
The synthesis of these complex molecules is non-trivial. Key challenges include:
-
Regioselective Amination: The pyrimidine ring has multiple reactive sites, and controlling the position of amine introduction is paramount.[8]
-
C-N Coupling: Forming the N-aryl bond often requires transition-metal catalysis, which can be sensitive to substrate and reaction conditions.[9][10]
-
Functional Group Compatibility: The synthesis must accommodate a variety of functional groups on the aryl rings without compromising the core reactions.
This document will dissect these challenges and provide robust solutions for researchers in the field.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of the target N-aryl-2-phenylpyrimidin-4,5-diamine reveals two primary bond disconnections, leading to two distinct and powerful synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A: Late-Stage N-Arylation: This convergent approach involves first constructing the core 2-phenylpyrimidin-4,5-diamine scaffold. The final key step is a transition-metal-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, to install the N-aryl group at the C4 position.[9][11][12] This strategy is highly flexible, allowing for the rapid generation of a library of analogs by varying the aryl halide coupling partner.
-
Strategy B: Pyrimidine Ring Construction with Pre-installed Functionality: This linear approach begins with simpler precursors. A common method involves building a 5-nitropyrimidine ring, which can then be selectively functionalized. The nitro group serves as a precursor to the 5-amino group via reduction. The 4-amino group (which will be arylated) is often introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine intermediate.
Key Synthetic Transformations: Mechanisms and Rationale
Pyrimidine Ring Synthesis
The construction of the substituted pyrimidine core is the foundation of the synthesis. The most common and robust method is the Principal Synthesis , which involves the cyclocondensation of a three-carbon dielectrophile with a compound containing an N-C-N fragment.[13]
For a 2-phenylpyrimidine, the ideal N-C-N fragment is benzamidine . The three-carbon component is typically a β-dicarbonyl compound or an equivalent that can be condensed to form the ring.[13][14]
Causality Behind Experimental Choices:
-
Amidine Salt: Benzamidine is typically used as its hydrochloride salt for stability. A base (e.g., sodium ethoxide) is required in situ to generate the free amidine for the reaction.
-
Solvent: An alcohol like ethanol is commonly used as it can dissolve the reactants and the base, and the reaction is often driven to completion by heating to reflux.
-
Side Reactions: Incomplete cyclization or self-condensation of the dicarbonyl component can occur.[15] Using stoichiometric amounts and controlled heating helps to mitigate these side reactions.
Introduction and Manipulation of Amino Groups
The introduction of the two amine functionalities at the C4 and C5 positions requires careful strategic planning due to the electronics of the pyrimidine ring.
1. The Nitro-to-Amine Route (C5-NH₂): A highly reliable method for introducing the C5-amino group is through the reduction of a 5-nitro precursor.
-
Nitration: A pre-formed pyrimidine ring can be nitrated at the C5 position, which is the most electron-rich and susceptible to electrophilic substitution.[13]
-
Reduction: The 5-nitro group is readily reduced to the 5-amino group using a variety of standard conditions, such as:
-
Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is clean and efficient.
-
Metal Reductants: Tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid are also highly effective.
-
2. Halide Displacement (C4-NH₂): The C4 and C6 positions of the pyrimidine ring are electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a chloride is present.[8] The general reactivity order is C4/C6 > C2.[8]
-
SNAr Amination: A 4-chloropyrimidine intermediate can react directly with an amine. For the synthesis of the parent 4-aminopyrimidine, aqueous ammonia can be used. For the target N-aryl diamine, this position is often where the final coupling occurs.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming the C-N bond between the pyrimidine C4-amine and an aryl halide.[9][10][16] It offers broad substrate scope and functional group tolerance.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Expertise-Driven Parameter Selection:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are stable to air but generate the active Pd(0) catalyst in situ.[16]
-
Ligand: This is the most critical parameter. For electron-deficient heterocycles like pyrimidines, sterically hindered biarylphosphine ligands are superior.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9][16] For sensitive substrates, weaker bases like Cs₂CO₃ or K₂CO₃ can be used, but may require higher temperatures.[16]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are standard, as water can deactivate the catalyst.[16]
Detailed Application Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Convergent Synthesis via Late-Stage Buchwald-Hartwig Arylation
This protocol focuses on building the 2-phenyl-4-chloro-5-aminopyrimidine intermediate first, followed by a final C-N coupling.
Step 1: Synthesis of 4,6-dihydroxy-2-phenyl-5-nitropyrimidine
-
In a 250 mL round-bottom flask, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) carefully under a nitrogen atmosphere.
-
Once the sodium has fully reacted to form sodium ethoxide, add benzamidine hydrochloride (7.8 g, 50 mmol). Stir for 15 minutes.
-
Add diethyl nitromalonate (10.2 g, 50 mmol) dropwise to the solution.
-
Heat the mixture to reflux for 6 hours. A precipitate will form.
-
Cool the reaction to room temperature and filter the solid. Wash the solid with cold ethanol and then diethyl ether.
-
Dissolve the solid in water and acidify with concentrated HCl to pH ~2.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the product.
Step 2: Synthesis of 4,6-dichloro-2-phenyl-5-nitropyrimidine
-
To the dihydroxy-nitropyrimidine from Step 1 (11.6 g, 50 mmol), add phosphorus oxychloride (POCl₃, 50 mL) and 2-3 drops of DMF.
-
Heat the mixture to reflux for 4 hours. The solution should become clear.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the dichloro product.
Step 3: Synthesis of 4-chloro-2-phenyl-5-nitropyrimidin-6-amine
-
Dissolve the dichloro-nitropyrimidine from Step 2 (13.5 g, 50 mmol) in ethanol (150 mL).
-
Cool the solution to 0 °C and bubble ammonia gas through it for 30 minutes, or add a concentrated ammonium hydroxide solution (25 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the solvent, add water, and filter the resulting solid. Wash with water and dry to yield the mono-aminated product. The C4/C6 positions are highly activated, and selective mono-amination is generally achievable under controlled conditions.
Step 4: Reduction to 4-chloro-2-phenylpyrimidine-5,6-diamine
-
Suspend the nitro-amine from Step 3 (12.5 g, 50 mmol) in ethanol (200 mL).
-
Add 10% Palladium on Carbon (1.2 g, 10% w/w).
-
Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 4-6 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to obtain the diamine product, which should be used immediately in the next step due to its potential instability.
Step 5: Buchwald-Hartwig Arylation to yield N-aryl-2-phenylpyrimidin-4,5-diamine
-
To an oven-dried Schlenk flask, add the 4-chloro-2-phenylpyrimidine-5,6-diamine (2.2 g, 10 mmol), the desired aryl bromide (12 mmol), sodium tert-butoxide (1.4 g, 15 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (173 mg, 0.3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir overnight.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-aryl-2-phenylpyrimidin-4,5-diamine.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Buchwald-Hartwig (Step 5) | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Incorrect base or ligand. 4. Insufficient temperature. | 1. Use a fresh, high-quality palladium precursor and ligand. Consider a pre-formed catalyst.[16] 2. Ensure all glassware is oven-dried and solvents are anhydrous.[16] 3. Screen alternative ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[16] 4. Gradually increase the temperature, or consider using microwave irradiation.[17] |
| Formation of Bis-Arylated Product | The remaining amino group is also coupling with the aryl halide. | Use a slight excess (1.1-1.2 eq) of the aryl halide, not a large excess. Lowering the reaction temperature may improve selectivity. |
| Poor Regioselectivity in Amination (Step 3) | Reaction conditions are too harsh, leading to substitution at multiple positions. | Perform the reaction at a lower temperature (starting at 0 °C) and add the ammonia source slowly to maintain control. |
| Incomplete Nitro Reduction (Step 4) | Catalyst is poisoned or inactive. Insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly purged. If hydrogenation fails, switch to a chemical reductant like SnCl₂ in HCl. |
References
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. Available at: [Link]
-
Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. ResearchGate. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]
-
Pyrimidine - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available at: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
-
Cyclocondensation of corresponding chalcones: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. researchgate.net. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC. Available at: [Link]
-
Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of N‑Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Figshare. Available at: [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]
-
The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. wisdomlib.org [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Microwave-assisted synthesis using 4-Chloro-2-phenylpyrimidin-5-amine
Application Note: Microwave-Assisted Synthesis Using 4-Chloro-2-phenylpyrimidin-5-amine
Executive Summary & Chemical Profile
Target Audience: Medicinal Chemists, Process Development Scientists. Scope: High-efficiency functionalization of the 4-chloro-2-phenylpyrimidin-5-amine scaffold using microwave irradiation.
The 4-Chloro-2-phenylpyrimidin-5-amine scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and antagonists for adenosine receptors. Its structural utility lies in its three distinct vectors for diversification:
-
C4-Position (Chlorine): Highly electrophilic; susceptible to Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. -
C5-Position (Amine): A nucleophilic handle for urea, amide, or carbamate formation.
-
C2-Position (Phenyl): A stable lipophilic anchor, often critical for hydrophobic pocket binding in protein targets.
Why Microwave Irradiation? Conventional thermal heating of chloropyrimidines often requires prolonged reflux (12–24 hours) and harsh solvents (DMF/DMSO), leading to thermal decomposition of the sensitive C5-amine or oxidation of the pyrimidine ring. Microwave-assisted synthesis (MAS) offers:
-
Kinetic Acceleration: Reaction times reduced to 10–20 minutes.
-
Cleaner Profiles: Suppression of side reactions (e.g., hydrolysis of the C4-Cl to 4-OH) via rapid "heating-to-target" profiles.
-
Solvent Flexibility: Ability to use lower-boiling, greener solvents (EtOH, iPrOH) under pressurized conditions.
Reaction Scope & Mechanisms
Scenario A: C-C Bond Formation (Suzuki-Miyaura Coupling)
-
Mechanism: Pd(0)-catalyzed cross-coupling.[1]
-
Utility: Installing aryl/heteroaryl groups at C4.
-
Challenge: The free C5-amine can coordinate to Pd, poisoning the catalyst.
-
Solution: Use of biaryl phosphine ligands (e.g., XPhos, SPhos) or pre-catalysts (Pd(dppf)Cl2) that are resistant to amine coordination.
Scenario B: C-N Bond Formation ( vs. Buchwald-Hartwig)
-
Mechanism (
): Addition-Elimination via a Meisenheimer complex. -
Utility: Installing aliphatic amines or electron-rich anilines.
-
Microwave Advantage: The energy barrier for the formation of the Meisenheimer complex is rapidly overcome, allowing weak nucleophiles to react without strong bases that might deprotonate the C5-amine.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Synthesis of 4-(4-methoxyphenyl)-2-phenylpyrimidin-5-amine.
| Parameter | Specification |
| Scale | 0.5 mmol |
| Vessel | 10 mL Pressure Vial (borosilicate glass) |
| Solvent System | 1,4-Dioxane : Water (4:1 v/v) |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
Step-by-Step Methodology:
-
Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add:
-
4-Chloro-2-phenylpyrimidin-5-amine (103 mg, 0.5 mmol)
-
4-Methoxyphenylboronic acid (91 mg, 0.6 mmol, 1.2 equiv)
-
Cesium Carbonate (325 mg, 1.0 mmol, 2.0 equiv)
-
Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol, 5 mol%)
-
-
Solvent: Add 4 mL of degassed 1,4-Dioxane and 1 mL of degassed Water.
-
Expert Insight: Degassing is critical. Oxygen promotes homocoupling of boronic acids and oxidation of the C5-amine. Sparge with Argon for 2 minutes before sealing.
-
-
Seal & Irradiate: Cap the vial with a Teflon-lined septum. Place in the microwave reactor.
-
Microwave Parameters:
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Power: Dynamic (Max 200 W)
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Cool to RT (compressed air cooling). Filter through a Celite pad (eluting with EtOAc). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol 2: Microwave-Assisted Amination
Objective: Synthesis of N4-cyclohexyl-2-phenylpyrimidine-4,5-diamine.
| Parameter | Specification |
| Scale | 0.5 mmol |
| Solvent | n-Butanol (or Isopropanol) |
| Base | DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) |
Step-by-Step Methodology:
-
Charge: To a 10 mL microwave vial, add:
-
4-Chloro-2-phenylpyrimidin-5-amine (103 mg, 0.5 mmol)
-
Cyclohexylamine (75 µL, 0.65 mmol, 1.3 equiv)
-
DIPEA (174 µL, 1.0 mmol, 2.0 equiv)
-
n-Butanol (3 mL)
-
Expert Insight: n-Butanol is preferred over EtOH for its higher boiling point and better solubility of the lipophilic starting material, reducing internal pressure.
-
-
Irradiate:
-
Temperature: 140 °C
-
Hold Time: 20 minutes
-
Power: Dynamic
-
-
Workup: The product often precipitates upon cooling.
-
Option A (Precipitate): Filter the solid, wash with cold MeOH and Et₂O.
-
Option B (Solution): Evaporate solvent, redissolve in DCM, wash with water, and purify via silica gel (DCM/MeOH).
-
Troubleshooting & Optimization (Expertise & Experience)
Issue: Hydrolysis of C4-Cl (Formation of 4-Hydroxy impurity)
-
Cause: Presence of hydroxide ions or excess water at high temperatures.
-
Fix: In Suzuki couplings, switch from Carbonate bases (Na₂CO₃) to Phosphate bases (K₃PO₄) or Fluoride bases (CsF) which are less nucleophilic toward the pyrimidine ring. Reduce water ratio to 10:1.
Issue: Low Conversion in
-
Cause: The 2-phenyl group adds steric bulk, and the 5-amino group donates electron density into the ring, deactivating the 4-position toward nucleophilic attack.
-
Fix:
-
Acid Catalysis: Add 1.0 equiv of TFA or HCl. Protonation of the ring nitrogens (N1/N3) significantly increases the electrophilicity of C4.
-
Switch to Buchwald: If
fails at 160 °C, utilize Pd-catalyzed amination (Buchwald-Hartwig) using BrettPhos or RuPhos precatalysts.
-
Issue: Catalyst Poisoning by C5-Amine
-
Fix: If yields are low in Pd-couplings, protect the C5-amine as an acetamide (Ac2O/Pyridine) prior to coupling, then deprotect (NaOH/MeOH) post-coupling. Alternatively, use high-loading Pd (5-10%) with bidentate ligands (BINAP).
Visualizations
Diagram 1: Microwave Reaction Workflow
Caption: Optimized workflow for microwave-assisted functionalization of 4-chloropyrimidines.
Diagram 2: Suzuki-Miyaura Catalytic Cycle (Simplified)
Caption: Catalytic cycle emphasizing the oxidative addition of the 4-chloropyrimidine substrate.
References
-
Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 2022.[3][4]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2021.
-
Application Notes: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem, 2025.
-
Buchwald-Hartwig Amination: A Practical Guide. Organic Chemistry Portal.
-
Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide. BenchChem, 2025.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Chloro-2-phenylpyrimidin-5-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9)
Executive Summary & Structural Reactivity
4-Chloro-2-phenylpyrimidin-5-amine is a highly versatile, privileged scaffold frequently utilized in the synthesis of kinase inhibitors and 5-lipoxygenase-activating protein (FLAP) modulators 1. The pyrimidine ring is inherently electron-deficient, making the C4-chlorine atom an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the robust formation of C–C and C–heteroatom bonds 2.
However, functionalizing this molecule presents a distinct chemoselectivity challenge. The presence of the free C5-amine (-NH2) adjacent to the C4-chloride can complicate palladium catalysis. The amine can act as a competitive nucleophile (leading to unwanted dimerization) or coordinate to the palladium center, effectively poisoning the catalyst 3. Overcoming this requires the strategic selection of sterically demanding, electron-rich ligands that accelerate oxidative addition and enforce reductive elimination before side reactions can occur.
Divergent Synthetic Pathways
By tuning the palladium source, ligand, and base, chemists can drive the reactivity of 4-chloro-2-phenylpyrimidin-5-amine down several divergent pathways, including Suzuki-Miyaura (arylation), Buchwald-Hartwig (amination), and Sonogashira (alkynylation) couplings 3.
Divergent Pd-Catalyzed Cross-Coupling Pathways for 4-Chloro-2-phenylpyrimidin-5-amine.
Mechanistic Causality & Optimization Matrix
To achieve high yields without requiring pre-protection (e.g., di-Boc protection) of the C5-amine, the catalytic cycle must be meticulously optimized.
-
For Suzuki-Miyaura Couplings: Palladium-catalyzed cross-coupling with boronic acids introduces aryl moieties at position 4, providing superior regioselectivity 4. The use of Pd(dppf)Cl₂ is highly recommended. The bidentate nature and large bite angle of the dppf ligand stabilize the Pd(II) intermediate and accelerate the rate-limiting reductive elimination step, preventing the C5-amine from interfering.
-
For Buchwald-Hartwig Aminations: Forming a new C–N bond at C4 in the presence of an existing free amine at C5 is difficult. XPhos (a bulky dialkylbiaryl phosphine) paired with Pd₂(dba)₃ is critical here. The extreme steric bulk of XPhos prevents the formation of unreactive palladium bis-amine complexes, ensuring the catalyst remains active for the cross-coupling of the exogenous amine.
Quantitative Data: Catalyst & Condition Selection
| Reaction Type | Coupling Partner | Optimal Catalyst / Ligand | Base | Solvent | Temp / Time | Typical Yield |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 90 °C, 12 h | 75–90% |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | Cs₂CO₃ (2.0 eq) | Toluene or 1,4-Dioxane | 100 °C, 16 h | 60–85% |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ (5 mol%) + CuI (10 mol%) | Et₃N (Solvent/Base) | DMF / Et₃N (1:1) | 80 °C, 14 h | 65–80% |
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Arylation (C4-C Bond Formation)
This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic pyrimidine scaffold and the inorganic base, facilitating efficient transmetalation 1.
Reagents:
-
4-Chloro-2-phenylpyrimidin-5-amine (1.0 equiv, 1.0 mmol, 205.6 mg)
-
Aryl boronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol, 40.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276.4 mg)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Degassing: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxane (8 mL) and water (2 mL). Sparge the solvent mixture with dry Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd catalyst.
-
Assembly: Add 4-chloro-2-phenylpyrimidin-5-amine, the aryl boronic acid, and K₂CO₃ to the flask.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst. Seal the flask and purge with Argon (3x vacuum/backfill cycles). Causality Note: Adding the catalyst last minimizes its exposure to trace oxygen before the protective inert atmosphere is fully established.
-
Execution: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours under vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure C4-arylated product.
Protocol B: Buchwald-Hartwig Amination (C4-N Bond Formation)
This protocol employs a mild base (Cs₂CO₃) rather than a strong alkoxide base (like NaOtBu) to prevent the deprotonation of the intrinsic C5-amine, which would otherwise lead to substrate degradation.
Reagents:
-
4-Chloro-2-phenylpyrimidin-5-amine (1.0 equiv, 1.0 mmol, 205.6 mg)
-
Alkyl or Aryl Amine (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 0.02 mmol, 18.3 mg)
-
XPhos (0.04 equiv, 0.04 mmol, 19.1 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol, 651.6 mg)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial with 4-chloro-2-phenylpyrimidin-5-amine, the amine coupling partner, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL). Causality Note: Toluene is preferred here as it supports higher reaction temperatures and limits the solubility of the inorganic base, creating a controlled, slow-release basic environment that favors the catalytic cycle over side reactions.
-
Execution: Seal the vial with a PTFE-lined cap. Remove from the glovebox and stir at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove the inorganic salts and palladium black, washing the pad thoroughly with Ethyl Acetate (30 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the crude material via reverse-phase preparative HPLC or silica gel chromatography (Eluent: Dichloromethane/Methanol) to isolate the target diamino-pyrimidine.
References
-
Benchchem . 5,6-Dichloropyrimidine-4-carbonitrile | CAS 1801925-57-4. Retrieved from:22
-
Smolecule . 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine. Retrieved from:44
-
Benchchem . 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol. Retrieved from: 33
-
European Patent Office . FLAP MODULATORS - EP 3070085 B1. Retrieved from: 11
Sources
Application Note: Strategic Synthetic Routes to Novel Pyrimidine-Based Therapeutic Agents
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3—is a highly privileged scaffold in medicinal chemistry[1]. Because it forms the structural backbone of essential nucleobases (uracil, cytosine, and thymine), pyrimidine derivatives inherently possess profound biological relevance and favorable pharmacokinetic profiles[1][2].
As a Senior Application Scientist, I have designed this technical guide to outline robust, self-validating synthetic workflows for generating novel pyrimidine derivatives. We will focus on a two-pronged synthetic strategy: constructing the core pyrimidine ring via the multicomponent Biginelli Reaction , followed by late-stage functionalization using the Suzuki-Miyaura Cross-Coupling reaction.
Core Synthetic Strategies & Mechanistic Workflows
The Biginelli Condensation (Core Construction)
The Biginelli reaction is a powerful one-pot, three-component cyclocondensation involving an aldehyde, a β-ketoester, and urea (or thiourea)[3][4]. This reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which serve as versatile building blocks for further therapeutic development[3]. Mechanistically, the reaction is driven by the acid-catalyzed formation of an electrophilic N-acyliminium ion, which undergoes nucleophilic attack by the enol tautomer of the β-dicarbonyl compound, followed by cyclization[3][4].
Logical workflow and mechanism of the Biginelli multicomponent condensation reaction.
Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)
To introduce structural diversity, palladium-catalyzed Suzuki-Miyaura cross-coupling is employed to functionalize halogenated pyrimidines with various arylboronic acids[5][6]. The electron-deficient nature of the pyrimidine ring makes it exceptionally reactive toward oxidative addition by Pd(0), often allowing for milder conditions compared to standard benzenoid halides[7].
The palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for pyrimidines.
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Condensation
Objective: Rapid synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Causality & Logic: Microwave irradiation provides uniform dielectric heating, reducing reaction times from hours to minutes while minimizing thermodynamic byproducts[8][9]. The Lewis acid (FeCl₃·6H₂O) is critical for coordinating with the aldehyde oxygen, accelerating the rate-determining formation of the N-acyliminium intermediate[3][4].
Step-by-Step Methodology:
-
Reagent Assembly: In a microwave-safe reactor vial, combine 5-aryl-2-furaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq)[3]. Note: The 1.5 eq excess of urea drives the equilibrium forward and compensates for minor thermal degradation.
-
Catalyst Addition: Add 10 mol% FeCl₃·6H₂O and suspend the mixture in 4 mL of absolute ethanol[3].
-
Irradiation: Seal the vial, purge with nitrogen, and subject to microwave irradiation at 100 °C for 15 minutes[8]. Monitor completion via Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Pour the hot reaction mixture into ice-cold distilled water. Causality: The sudden drop in temperature and solvent polarity forces the hydrophobic DHPM product to precipitate rapidly. Collect the solid via vacuum filtration and recrystallize from cold ethanol to yield the purified pyrimidine derivative[3].
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation via arylation of 4-chloropyrimidines. Causality & Logic: A biphasic solvent system (1,4-dioxane/water) is strictly required to dissolve both the organic substrates and the inorganic base. The base (e.g., K₂CO₃) is essential to activate the boronic acid into an electron-rich boronate complex, enabling the transmetalation step[6][8].
Step-by-Step Methodology:
-
Substrate Loading: To an oven-dried Schlenk flask, add the 4-chloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and K₂CO₃ (3.0 eq)[5][8].
-
Solvent Addition & Degassing: Add a 2:1 mixture of 1,4-dioxane and distilled water. Rigorously degas the mixture using three freeze-pump-thaw cycles. Critical Causality: Ambient oxygen must be excluded, as it will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle[5].
-
Catalyst Introduction: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%)[6][8].
-
Heating & Extraction: Heat the reaction mixture to 80–100 °C for 2–24 hours, monitoring via LC-MS[5]. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with brine. The biphasic workup removes inorganic salts and unreacted boronic acid. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography[8].
Quantitative Data & Reaction Optimization
The success of pyrimidine synthesis and functionalization is highly dependent on catalyst selection and reaction conditions. The following table summarizes optimized parameters derived from established literature protocols:
| Reaction Type | Pyrimidine Substrate / Core | Coupling Partner / Reagents | Catalyst & Base | Conditions | Yield (%) | Ref. |
| Biginelli | 5-Aryl-2-furaldehyde + Ethyl acetoacetate | Urea | FeCl₃·6H₂O (10 mol%) | Ethanol, Reflux 6h | Up to 79% | [3] |
| Biginelli | Aromatic aldehyde + 1,3-dicarbonyl | Urea | Benzyltriethylammonium chloride | Solvent-free, Heat | 65–70% | [10] |
| Suzuki | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, MW 100 °C, 15 min | High | [8] |
| Suzuki | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 70–80 °C | Good | [6] |
Therapeutic Application & Biological Evaluation
Once synthesized, novel pyrimidine and bis-pyrimidine derivatives undergo rigorous biological profiling. Recent advancements highlight three primary therapeutic domains:
-
Oncology (Kinase Inhibition): Pyrimidine derivatives are potent inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of these kinases, they disrupt centrosome separation and spindle assembly during the G2/M phase, ultimately inducing apoptosis in malignant cells[1].
-
Antimicrobial Agents: Halogenated and cyano-substituted pyrimidines synthesized via the Biginelli multicomponent reaction demonstrate significant antibacterial activity against resistant strains, including Staphylococcus aureus and Pseudomonas aeruginosa[9].
-
Dermatology (Tyrosinase Inhibition): Recently, novel bis-pyrimidine scaffolds have been elucidated as highly efficient, mixed-type inhibitors of mushroom tyrosinase[11]. With IC₅₀ values in the low micromolar range (e.g., 12.36 μM), these compounds are emerging as breakthrough therapeutic agents for treating hyperpigmentation and related melanin-biosynthesis disorders[11].
References
1.3 - Benchchem 2.5 - Benchchem 3.10 - Arkivoc 4.8 - Benchchem 5. 4 - Organic Chemistry Portal 6.9 - PMC 7. 12 - Biomed J Sci & Tech Res 8.13 - ResearchGate 9.1 - Benchchem 10.6 - MDPI 11.7 - ACS Publications 12.2 - ResearchGate 13. - SciSpace 14. - RSC Publishing 15.11 - RSC Publishing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Elucidating bis-pyrimidines as new and efficient mushroom tyrosinase inhibitors: synthesis, SAR, kinetics and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedures for the Functionalization of the C4-Position
Introduction
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the introduction of substituents at the C4-position of key heterocycles like pyridines, quinolines, and indoles presents a formidable challenge due to the inherent electronic properties of these ring systems. Typically, pyridinic nitrogens direct reactions to the C2 and C6 positions, making C4-functionalization a non-trivial pursuit.[1][2] However, the C4-substituted motifs are prevalent in a wide array of pharmaceuticals and bioactive molecules, driving the continued innovation of synthetic methodologies to access this chemical space.[3][4][5]
This guide provides a detailed overview of cutting-edge experimental procedures for the regioselective functionalization of the C4-position. We will delve into the mechanistic underpinnings of these transformations and present field-proven protocols for their successful implementation in a research setting. The methodologies covered are selected for their reliability, substrate scope, and relevance to medicinal chemistry programs.
Minisci-Type Radical Alkylation: A Regioselective Approach
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles.[6] However, traditional Minisci reactions on unsubstituted pyridines often yield a mixture of C2 and C4 isomers.[7][8] A key strategy to enforce C4-selectivity is the use of a removable blocking group on the pyridine nitrogen, which sterically hinders attack at the C2 and C6 positions.[8][9]
Causality of Experimental Choices
The use of a maleate-derived blocking group provides a simple and effective means to direct alkylation to the C4-position.[8][9] This group is readily installed and can be removed under mild conditions. The reaction proceeds via a decarboxylative alkylation mechanism, where an alkyl radical, generated from a carboxylic acid precursor, adds selectively to the C4-position of the activated pyridine ring.[9] Silver nitrate acts as a catalyst to facilitate the generation of the alkyl radical from the carboxylic acid in the presence of an oxidant like ammonium persulfate. The biphasic solvent system (dichloroethane and water) is crucial for the reaction's efficiency.
Experimental Workflow: Minisci-Type C4-Alkylation
Caption: Workflow for C4-selective Minisci alkylation using a blocking group strategy.
Protocol: Regioselective C4-Alkylation of Pyridines[9]
Step 1: Synthesis of the N-Blocked Pyridinium Salt
-
To a solution of the desired pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂), add the maleate-derived anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, the resulting pyridinium salt can often be isolated by precipitation or used directly in the next step.
Step 2: Minisci-Type Decarboxylative Alkylation
-
In a culture tube equipped with a Teflon septum screw cap and a stir bar, combine the pyridinium salt (0.5 mmol, 1.0 equiv), the corresponding carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈) (228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃) (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction for completion and regioselectivity by Nuclear Magnetic Resonance (NMR) or LCMS.
-
After the reaction is complete, dilute the mixture with dichloromethane (1 mL).
Step 3: Removal of the Blocking Group
-
To the reaction mixture from Step 2, add a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the removal of the blocking group.
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LCMS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-alkylated pyridine.
Data Summary
| Entry | Pyridine Substrate | Carboxylic Acid | Yield (%) |
| 1 | Pyridine | Cyclohexanecarboxylic acid | 85 |
| 2 | 3-Methylpyridine | Pivalic acid | 78 |
| 3 | 4-Chloropyridine | Adamantane-1-carboxylic acid | 92 |
Yields are for the isolated C4-alkylated product after both steps.
Nucleophilic (Hetero)Arylation via Pyridinium Salts
A powerful strategy for the C4-functionalization of pyridines involves their activation as N-substituted pyridinium salts, which significantly enhances their electrophilicity. This allows for nucleophilic attack by electron-rich (hetero)arenes, such as indoles and naphthols, with high regioselectivity for the C4-position.[3][4][5]
Mechanistic Rationale
The reaction proceeds through the formation of an N-aminopyridinium salt, which acts as a potent electrophile. In the presence of a base, the nucleophilic (hetero)arene is deprotonated and subsequently adds to the C4-position of the pyridinium salt.[3][5] A subsequent base-assisted rearomatization of the pyridine ring yields the C4-(hetero)arylated product.[3][5] This method is particularly attractive as it often proceeds under mild, room temperature conditions without the need for transition metal catalysts or oxidants.[3][4][5]
Reaction Mechanism: C4-Selective (Hetero)Arylation
Caption: Proposed mechanism for the nucleophilic C4-(hetero)arylation of pyridines.
Protocol: C4-Selective (Hetero)arylation of Pyridines[3]
Step 1: General Procedure
-
To a solution of the N-aminopyridinium salt (1.0 equiv) in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)), add the (hetero)arene nucleophile (1.0-1.5 equiv).
-
Add a base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)) (2.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction with a mild acidic workup (e.g., saturated aqueous ammonium chloride (NH₄Cl)).
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Scope of Nucleophiles and Pyridines
| Entry | Pyridinium Salt | Nucleophile | Base | Yield (%) |
| 1 | N-Amino-4-methylpyridinium | Indole | Cs₂CO₃ | 75 |
| 2 | N-Aminopyridinium | 2-Naphthol | NaH | 88 |
| 3 | N-Amino-3,5-dimethylpyridinium | 5-Methoxyindole | Cs₂CO₃ | 82 |
Electrochemical C4-Alkylation of Pyridines
Electrosynthesis offers a green and efficient alternative for the C4-alkylation of pyridines.[7] This method leverages the in-situ formation of an N-trimethylsilyl pyridinium salt, which enhances the electron deficiency of the pyridine core and promotes regioselective single-electron reduction.[7]
Underlying Principles
The addition of chlorotrimethylsilane (TMSCl) to the reaction mixture leads to the formation of an N-trimethylsilyl pyridinium salt. This salt has a lower reduction potential than the alkyl bromide, allowing for its preferential single-electron reduction at the cathode. The resulting pyridinyl radical then undergoes a radical-radical coupling with the alkyl radical generated from the alkyl bromide to afford the C4-alkylated product after rearomatization.[7] A key advantage of this method is the ability to perform sequential C2 and C4 functionalization.[7]
Electrochemical Workflow
Caption: Workflow for the electroreductive C4-alkylation of pyridines.
Protocol: Electroreductive C4-Alkylation[7]
Step 1: Reaction Setup
-
In an undivided electrochemical cell equipped with a carbon anode and a carbon cathode, add the pyridine derivative (1.0 equiv), the alkyl bromide (1.5 equiv), and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable solvent (e.g., N,N-Dimethylformamide (DMF)).
-
Add chlorotrimethylsilane (TMSCl) (1.2 equiv) to the mixture.
-
Apply a constant current and allow the electrolysis to proceed at room temperature.
-
Monitor the reaction progress by GC-MS or LCMS.
Step 2: Workup and Purification
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles.[10][11] For C4-functionalization, strategies often involve the use of directing groups or specialized catalytic systems to overcome the inherent reactivity patterns of the substrate.
Rhodium-Catalyzed C4-Functionalization of Indoles
An efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C4-position of unprotected indoles.[12] This approach is particularly valuable for the synthesis of complex natural products.[12]
Protocol: Rhodium-Catalyzed C4-Alkenylation of Indoles[12]
-
In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
-
Add the indole substrate (1.0 equiv) and the Michael acceptor (1.5 equiv).
-
Add anhydrous 1,2-dichloroethane (1,2-DCE) as the solvent.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure and purify by column chromatography.
Sodium-Mediated C4-Metalation and Cross-Coupling of Pyridines
A distinct approach involves the use of n-butylsodium to selectively deprotonate pyridine at the C4-position, in contrast to organolithium reagents which typically add to the C2-position.[13][14][15] The resulting 4-sodiopyridine can then be used in transition-metal-free alkylations or transmetalated to zinc for subsequent Negishi cross-coupling reactions.[13][14][15]
Protocol: C4-Arylation of Pyridine via Negishi Coupling[13][14]
Step 1: C4-Sodiation of Pyridine
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of n-butylsodium.
-
Cool the solution to -78 °C and add the pyridine substrate dropwise.
-
Stir the mixture at -78 °C for the specified time to ensure complete C4-sodiation.
Step 2: Transmetalation and Negishi Cross-Coupling
-
To the solution of 4-sodiopyridine, add a solution of zinc chloride (ZnCl₂) at -78 °C and allow the mixture to warm to room temperature to form the organozinc reagent.
-
In a separate flask, prepare a mixture of the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
Add the solution of the 4-pyridylzinc reagent to the catalyst mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by LCMS).
-
Perform a standard aqueous workup and extract the product.
-
Purify the crude material by column chromatography.
Direct C4-Amination of Azaarenes
Direct C-H amination at the C4-position of azaarenes is particularly challenging.[16] A novel method utilizes a bispyridine-ligated I(III)-reagent for the direct C2 and C4 C-H amination of fused azaarenes like quinolines, without the need for pre-activation of the heterocycle.[17][18]
Rationale for C4-Amination
The in-situ activation of the azaarene with the I(III)-reagent renders the C2 and C4 positions highly electrophilic.[16][17][18] This allows for nucleophilic attack by a pyridine ligand, leading to a mixture of C2 and C4 aminated products.[16] The resulting N-heterocyclic pyridinium salts can be isolated and the free amine liberated under mild conditions.[17][18]
Protocol: Direct C4-Amination of Quinolines[17][18]
-
To a solution of the quinoline substrate in a suitable solvent, add the bispyridine-ligated I(III)-reagent (e.g., [(Py)₂IPh]₂OTf).
-
Stir the reaction mixture at room temperature.
-
The resulting N-heterocyclic pyridinium salts can often be isolated by simple trituration.
-
The free amine can be liberated by Zincke aminolysis. Alternatively, the amination and cleavage can be performed as a one-pot process.
Conclusion
The functionalization of the C4-position in key heterocyclic systems is a vibrant and evolving field of research. The methodologies presented in this guide, from regioselective radical reactions and nucleophilic substitutions to modern electrochemical and metal-catalyzed C-H activations, provide researchers with a robust toolkit to access these valuable scaffolds. The choice of a specific protocol will depend on the target molecule, available starting materials, and desired functional group tolerance. As our understanding of these complex transformations deepens, we can anticipate the development of even more efficient and selective methods for C4-functionalization, further empowering the fields of medicinal chemistry and drug development.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1257402. [Link]
-
Wang, P., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(43), eadj6863. [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC, NIHMS1767401. [Link]
-
Shi, Q., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Anderson, R. J., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]
-
La Trobe University. (n.d.). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. La Trobe University Institutional Repository. [Link]
-
Worthington, R. J., et al. (2024). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]
-
Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(18), 4203–4216. [Link]
-
Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]
-
Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1257402. [Link]
-
Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4949. [Link]
-
ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. [Link]
-
Lv, J., et al. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(13), 3604–3607. [Link]
-
Reddy, B., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(41), e202200868. [Link]
-
ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. [Link]
-
Bentz, C., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(26), 5345–5348. [Link]
-
KOASAS. (2021). Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic. [Link]
-
Zhu, R., et al. (2016). Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. The Journal of Organic Chemistry, 81(15), 6752–6759. [Link]
-
Anderson, R. J., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed, 38589725. [Link]
-
Worthington, R. J., et al. (2024). Direct C4 and C2 C-H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. PubMed, 38589725. [Link]
-
ResearchGate. (2018). C4-H Indole Functionalisation: Precedent and Prospects. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
ResearchGate. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]
-
ACS Publications. (2025). Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]
-
ACS Publications. (2018). Cobalt-Catalyzed Remote C-4 Functionalization of 8-Aminoquinoline Amides with Ethers via C–H Activation under Visible-Light Irradiation. Access to α-Heteroarylated Ether Derivatives. Organic Letters. [Link]
-
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
ResearchGate. (n.d.). C4‐selective amination of pyridines. [Link]
-
RSC Publishing. (2016). Synthesis of fully arylated (hetero)arenes. Chemical Communications. [Link]
-
MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Synthetic approaches to (hetero) arylation of pyridine cores. [Link]
-
ACS Publications. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
-
PMC. (n.d.). Metal-Catalyzed Cross-Coupling Chemistry with Polyhedral Boranes. [Link]
-
RSC Publishing. (n.d.). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Direct C4 and C2 C-H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common problems in the synthesis of 4-Chloro-2-phenylpyrimidin-5-amine
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9). As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in this specific synthetic workflow.
The synthesis of this highly functionalized pyrimidine core typically follows a three-stage sequence starting from 2-phenylpyrimidin-4-ol: (1) Nitration , (2) Chlorination , and (3) Chemoselective Reduction . Because the pyrimidine ring is highly electron-deficient and the C-Cl bond is heavily activated by adjacent heteroatoms, researchers frequently encounter issues with regioselectivity, intermediate hydrolysis, and unwanted dehalogenation.
Below, you will find a mechanistic breakdown of these common problems, actionable troubleshooting steps, quantitative optimization data, and a self-validating protocol for the most challenging step.
Synthetic Workflow & Common Pitfalls
Figure 1: Synthetic workflow for 4-Chloro-2-phenylpyrimidin-5-amine highlighting common side reactions.
Stage 1: Nitration & Regioselectivity
Q: During the nitration of 2-phenylpyrimidin-4-ol, I am observing multiple spots on TLC. Mass spectrometry indicates nitration is occurring on the phenyl ring rather than the pyrimidine core. How can I strictly direct nitration to the C5 position?
A: This is a classic issue of competing electronic effects. The pyrimidine ring is inherently electron-deficient, which normally makes electrophilic aromatic substitution difficult. However, the hydroxyl group at C4 strongly activates the adjacent C5 position via resonance (forming the enol/lactam tautomer).
-
The Causality: If the reaction temperature exceeds 5 °C, the thermal energy overcomes the activation barrier for nitrating the deactivated phenyl ring, leading to a mixture of 2-(nitrophenyl) isomers.
-
The Solution: Strict temperature control is mandatory. Dissolve the starting material in concentrated H₂SO₄ and cool to 0 °C. Add fuming HNO₃ dropwise, ensuring the internal temperature never exceeds 5 °C. The C5 position will nitrate smoothly under these conditions due to its lower activation energy.
Stage 2: Chlorination & Workup Hydrolysis
Q: My conversion from 5-nitro-2-phenylpyrimidin-4-ol to the 4-chloro derivative stalls at 70%, and upon workup, my yield drops to 40% with recovered starting material. What is going wrong?
A: There are two distinct mechanistic failures occurring here:
-
Incomplete Conversion: POCl₃ chlorination of pyrimidinols requires the formation of a Vilsmeier-type intermediate. Without a nucleophilic catalyst, this step is sluggish. Solution: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) or catalytic N,N-dimethylaniline to accelerate the formation of the active chlorinating species.
-
Workup Hydrolysis: The introduction of the strongly electron-withdrawing nitro group at C5 makes the newly formed C4-Cl bond highly electrophilic. If the reaction is quenched in warm water, the C-Cl bond undergoes rapid nucleophilic aromatic substitution (SₙAr) by water, reverting the compound back to the pyrimidinol. Solution: Quench the reaction by dropwise addition of the mixture directly into vigorously stirred crushed ice. Extract immediately with cold ethyl acetate to kinetically freeze out the hydrolysis pathway.
Stage 3: Chemoselective Nitro Reduction
Q: I am using standard catalytic hydrogenation (Pd/C and H₂) to reduce the nitro group, but I am losing the chlorine atom, yielding 5-amino-2-phenylpyrimidine. How do I achieve chemoselective reduction?
A: The C-Cl bond in 4-chloro-5-nitropyrimidine is highly activated. Standard palladium catalysts readily undergo oxidative addition into this bond, leading to rapid hydrodehalogenation[1].
-
The Causality: To preserve the aryl chloride, you must switch from an insertion-based mechanism to a Single-Electron Transfer (SET) mechanism.
-
The Solution: Utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[2]. The iron surface donates electrons selectively to the strongly oxidizing nitro group, reducing it to the amine without interacting with the C-Cl bond[3].
Quantitative Data: Optimization of Reduction Conditions
To highlight the importance of reagent selection in Stage 3, the following table summarizes the chemoselectivity of various reduction methods on 4-chloro-5-nitro-2-phenylpyrimidine:
| Reduction Method | Reagents & Solvent | Temp (°C) | Yield of Target (%) | Dechlorination Byproduct (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | 25 | < 5% | > 90% |
| Tin Reduction | SnCl₂, EtOH/EtOAc | 70 | 65 - 75% | < 5% |
| Zinc Reduction | Zn dust, NH₄Cl, H₂O/THF | 25 | 70 - 80% | < 2% |
| Béchamp Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80 | 85 - 95% | Not Detected |
Data indicates that the Béchamp reduction provides the highest chemoselectivity and overall yield for this specific scaffold.
Experimental Protocol: Self-Validating Béchamp Reduction
This step-by-step methodology ensures the chemoselective reduction of 4-chloro-5-nitro-2-phenylpyrimidine to 4-Chloro-2-phenylpyrimidin-5-amine without loss of the chlorine atom[2].
Materials Required:
-
4-chloro-5-nitro-2-phenylpyrimidine (1.0 eq, 10 mmol)
-
Iron powder (325 mesh, 5.0 eq, 50 mmol)
-
Ammonium chloride (NH₄Cl) (5.0 eq, 50 mmol)
-
Ethanol / Water (4:1 ratio, 50 mL)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-chloro-5-nitro-2-phenylpyrimidine in 40 mL of Ethanol.
-
Reagent Addition: Add 10 mL of distilled water, followed by the Ammonium chloride and Iron powder.
-
Reaction: Heat the mixture to 80 °C (reflux) under vigorous stirring.
-
Self-Validation Check (Visual): The mixture will initially be a grey suspension. Within 30-45 minutes, the suspension will turn deep brown/black. This color change is a positive indicator that the iron is successfully oxidizing to Fe₃O₄ nanoparticles as it reduces the nitro group[3].
-
-
Monitoring: After 2 hours, check the reaction via TLC (Hexanes/EtOAc 3:1).
-
Self-Validation Check (TLC): The starting material (highly UV-active, R_f ~0.6) should be completely consumed, replaced by a new, more polar, blue-fluorescent spot under 254 nm UV light (R_f ~0.3) corresponding to the amine.
-
-
Workup: Cool the reaction mixture to room temperature. Filter the black suspension through a 1-inch pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol (2 x 20 mL)[2].
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between Ethyl Acetate (50 mL) and Water (20 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure 4-Chloro-2-phenylpyrimidin-5-amine as a solid.
References
-
Gallou, F., et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." PMC - NIH, 2013. 1
-
BenchChem. "Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes." BenchChem Protocols, 2025.2
-
Bahadur, V., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Publishing, 2025. 3
Sources
- 1. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Technical Support Center: Purification of 4-Chloro-2-phenylpyrimidin-5-amine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 4-chloro-2-phenylpyrimidin-5-amine derivatives. These heterocycles are critical intermediates in the synthesis of kinase inhibitors and other pharmaceutical agents, but their unique electronic and structural properties present specific purification challenges.
Part 1: Troubleshooting & FAQs
Q1: Why does my 4-chloro-2-phenylpyrimidin-5-amine derivative streak heavily on silica gel, and how do I fix it? A1:
-
Causality: The 5-amino group is a strong hydrogen-bond donor and acceptor, which interacts aggressively with the acidic silanol (Si-OH) groups on the stationary phase of normal-phase silica gel. This interaction causes severe peak broadening and tailing. Furthermore, the inherent polarity of the pyrimidine ring exacerbates poor retention predictability ()[1].
-
Solution: Deactivate the silica column by adding 1–5% Triethylamine (TEA) or 1% methanolic ammonia to your mobile phase (e.g., Hexanes/Ethyl Acetate). The competitive base masks the acidic silanol sites, allowing the derivative to elute as a sharp, predictable band.
Q2: During RP-HPLC purification, I observe a new impurity with an[M-Cl+OH] mass profile. What causes this and how is it prevented? A2:
-
Causality: The 4-chloro group on the electron-deficient pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). In acidic aqueous mobile phases (such as those containing 0.1% TFA), the pyrimidine nitrogen atoms protonate, making the ring even more electrophilic. This leads to rapid solvolysis/hydrolysis where water displaces the chloride ion to form the 4-hydroxy derivative ()[2].
-
Solution: Avoid acidic modifiers entirely. Switch to neutral or slightly basic volatile buffers, such as 10 mM Ammonium Acetate (pH 7.4) or Ammonium Bicarbonate (pH 8.0). Additionally, lyophilize fractions immediately after collection to minimize the compound's residence time in aqueous media.
Q3: How do I separate the desired product from des-chloro or regioisomeric impurities formed during synthesis? A3:
-
Causality: De-chlorination often occurs as a side reaction during harsh reduction steps (e.g., reducing a 5-nitro precursor to the 5-amine). Regioisomers typically form during the initial pyrimidine condensation step depending on the symmetry of the starting materials ()[3].
-
Solution: While normal-phase chromatography struggles to separate these structurally similar impurities, Reverse-Phase HPLC (RP-HPLC) using a shallow gradient exploits subtle lipophilicity differences. Alternatively, recrystallization from Toluene/Heptane can selectively precipitate the target compound due to the differential crystal packing of the planar target versus twisted regioisomers.
Part 2: Quantitative Data Summaries
The following table summarizes the performance metrics of the three primary purification techniques to help you select the optimal method based on your scale and impurity profile.
Table 1: Comparison of Purification Techniques for 4-Chloro-2-phenylpyrimidin-5-amine Derivatives
| Purification Technique | Optimal Scale | Typical Recovery (%) | Run Time | Solvent Consumption (L/g) | Primary Target Impurity Removed |
| Normal-Phase Silica Gel | 100 mg – 50 g | 75 – 85% | 2 – 4 hours | 0.5 – 1.0 | Non-polar byproducts, unreacted starting materials |
| Reverse-Phase HPLC | 10 mg – 2 g | 85 – 95% | 15 – 30 mins | 0.1 – 0.2 | Closely eluting regioisomers, des-chloro impurities |
| Recrystallization | > 5 g | 60 – 80% | 12 – 24 hours | < 0.05 | Broad spectrum, trace colored impurities |
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system to ensure quality control at critical junctures.
Protocol A: Deactivated Silica Gel Chromatography
-
Self-Validating Step: The use of TLC with the exact TEA-spiked mobile phase prior to column loading ensures the Rf is optimized (target Rf = 0.2–0.4) before committing the bulk sample[1].
-
Column Preparation: Prepare a slurry of silica gel (40–63 µm) in Hexanes containing 1% v/v Triethylamine (TEA). Pour into the column and equilibrate with 3 column volumes.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 crude-to-Celite weight ratio) and concentrate to dryness to create a dry load.
-
Elution: Run a step gradient from 100% Hexanes (1% TEA) to 50% Ethyl Acetate in Hexanes (1% TEA).
-
Validation: Analyze fractions via TLC (UV 254 nm). Evaporate pooled fractions containing the target compound under reduced pressure.
Protocol B: Hydrolysis-Free RP-HPLC
-
Self-Validating Step: Immediate LC-MS analysis of the first collected fraction confirms the absence of the +18 Da hydrolysis mass peak, validating the buffer choice.
-
Mobile Phase Prep: Prepare Buffer A (10 mM Ammonium Acetate in LC-MS grade water, pH 7.4) and Buffer B (Acetonitrile). Do not use TFA.
-
Column Equilibration: Equilibrate a preparative C18 column (e.g., 5 µm, 150 x 21.2 mm) with 5% B at a flow rate of 20 mL/min.
-
Injection: Dissolve the sample in DMSO/Acetonitrile (1:1) and filter through a 0.45 µm PTFE syringe filter.
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Validation: Collect fractions based on UV absorption at 254 nm and 280 nm. Flash-freeze and lyophilize immediately.
Protocol C: Scalable Recrystallization
-
Self-Validating Step: The mother liquor is analyzed via HPLC to ensure regioisomers and des-chloro impurities remain completely in solution before the bulk solid is filtered.
-
Dissolution: Suspend the crude solid in minimal boiling Toluene (approx. 5–10 mL/g).
-
Clarification: Perform a hot filtration to remove insoluble polymeric byproducts.
-
Precipitation: Slowly add warm Heptane dropwise to the filtrate until the solution reaches the cloud point.
-
Cooling: Allow the mixture to cool to room temperature over 4 hours, then transfer to an ice bath (0–5 °C) for 2 hours to maximize yield.
-
Validation: Filter the crystals, wash with cold Heptane, and dry under vacuum at 50 °C.
Part 4: Purification Workflow Visualization
Fig 1. Decision tree for the purification of 4-Chloro-2-phenylpyrimidin-5-amine derivatives.
References
-
Iqbal, S., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, vol. 27, no. 22, 2022, p. 7786. URL:[Link]
-
Svergja, H., et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023. URL:[Link]
Sources
Identifying and minimizing byproducts in 4-Chloro-2-phenylpyrimidin-5-amine reactions
Welcome to the Technical Support Center for Pyrimidine Intermediates. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9).
This compound is a highly versatile, privileged scaffold frequently utilized in the synthesis of kinase inhibitors and other heterocyclic therapeutics. However, the unique electronic properties of the pyrimidine ring—specifically the highly electrophilic C4 position adjacent to the C5-amine—make it susceptible to several competing side reactions.
This guide synthesizes mechanistic causality with field-proven protocols to ensure your synthetic workflows are robust, high-yielding, and self-validating.
Part 1: Quantitative Diagnostics & LC-MS Identification
Before troubleshooting, you must accurately identify the byproducts in your crude mixture. The following table summarizes the most common impurities observed during Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions with this substrate.
Table 1: LC-MS Diagnostic Profile for 4-Chloro-2-phenylpyrimidin-5-amine Reactions
| Byproduct Identity | Structural Change | Monoisotopic [M+H]⁺ | Primary Causality | Reaction Context |
| Starting Material | N/A | m/z 206.05 | N/A | N/A |
| 4-Hydroxy Byproduct | Cl replaced by OH | m/z 188.08 | Adventitious water acting as a nucleophile | SNAr / Basic conditions |
| Dehalogenated Pyrimidine | Cl replaced by H | m/z 172.09 | Pd-Catalyzed Cross-Coupling | |
| Dimerized Impurity | Intermolecular C5-N to C4-C bond | m/z 375.11 | High heat with low primary nucleophile concentration | SNAr / Thermal heating |
Part 2: Mechanistic Troubleshooting & FAQs (The "Why")
Q1: Why am I observing a massive +18 Da (or -18.5 Da relative to SM) impurity during my SNAr reactions?
The Causality: You are observing the 4-hydroxy byproduct (often tautomerizing to the pyrimidinone). The C4-chlorine bond is highly activated by the electron-deficient pyrimidine ring[1][2]. Even trace amounts of water present in hygroscopic solvents (like DMSO or DMF) or introduced via wet inorganic bases (like K₂CO₃) will act as a small, "hard" nucleophile. Water rapidly outcompetes bulkier aliphatic amines for the electrophilic C4 center. The Fix: You must rigorously exclude water. Switch to anhydrous solvents and organic bases (like DIPEA), and validate solvent dryness prior to the reaction.
Q2: During my Suzuki-Miyaura cross-coupling, the major product is the dehalogenated pyrimidine (m/z 172.09). What causes this and how do I prevent it?
The Causality: This is proto-dehalogenation [3][4]. In Pd-catalyzed couplings, the oxidative addition of Pd(0) into the C-Cl bond is relatively slow compared to C-Br or C-I bonds. If the subsequent transmetalation step is also sluggish (e.g., due to poor boronic acid solubility), the Pd(II)-aryl intermediate has a prolonged residence time. If protic solvents (like EtOH or i-PrOH) are present, the Pd complex undergoes
Q3: I see a high molecular weight impurity (m/z ~375) when heating the starting material. What is it?
The Causality: This is dimerization (or oligomerization). The C5-amine of the starting material is a weak nucleophile. However, at elevated temperatures (>80 °C), if the concentration of your intended primary nucleophile drops, the C5-amine of one molecule will attack the C4-chloro group of an adjacent molecule via an intermolecular SNAr pathway[5]. The Fix: Always maintain an excess of your primary nucleophile and avoid heating the starting material in the absence of the nucleophile.
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the divergent mechanistic pathways that 4-Chloro-2-phenylpyrimidin-5-amine can undergo based on your chosen reaction conditions.
Figure 1: Divergent reaction pathways of 4-Chloro-2-phenylpyrimidin-5-amine.
Part 4: Field-Proven Experimental Protocols (The "How")
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints, as they are critical for determining causality if a reaction fails.
Protocol A: Optimized Anhydrous SNAr (Minimizing Hydrolysis & Dimerization)
Use this protocol when displacing the C4-chlorine with aliphatic or aromatic amines.
-
Solvent Preparation & Validation:
-
Dry N-Methyl-2-pyrrolidone (NMP) or DMSO over activated 3Å molecular sieves for 24 hours.
-
Self-Validation Checkpoint: Perform a Karl Fischer titration. Do not proceed unless the moisture content is <50 ppm .
-
-
Reagent Assembly:
-
In an oven-dried flask under an argon atmosphere, dissolve 4-Chloro-2-phenylpyrimidin-5-amine (1.0 eq) and the target amine nucleophile (2.5 to 3.0 eq) in the dry solvent (0.2 M concentration).
-
Mechanistic Note: Using an excess of the amine nucleophile acts as its own acid scavenger. This eliminates the need for hygroscopic inorganic bases (like K₂CO₃) which frequently introduce water and cause hydrolysis[2].
-
-
Reaction Execution:
-
Heat the mixture to 70–80 °C.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot at 2 hours for LC-MS analysis. If the dimer peak (m/z 375.11) exceeds 5% relative area, your nucleophile is either too sterically hindered or degrading. Lower the temperature to 60 °C and extend the reaction time.
-
-
Workup:
-
Cool to room temperature and quench by adding dropwise to vigorously stirred ice-cold water. Filter the resulting precipitate and wash with cold water to remove residual NMP/DMSO and excess amine.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Minimizing Dehalogenation)
Use this protocol when forming a C-C bond at the C4 position using boronic acids.
-
Catalyst & Ligand Selection:
-
In a Schlenk flask, combine 4-Chloro-2-phenylpyrimidin-5-amine (1.0 eq), the aryl boronic acid (1.5 eq), anhydrous K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq).
-
Mechanistic Note: XPhos is mandatory here. Its bulky, electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while its steric bulk prevents the formation of inactive Pd-bis(phosphine) complexes[4].
-
-
Solvent Addition & Degassing:
-
Add anhydrous 1,4-Dioxane (0.1 M). Do not use ethanol or water mixtures.
-
Self-Validation Checkpoint: Degas the heterogeneous mixture via three consecutive freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
-
-
Execution & Monitoring:
-
Heat the reaction at 90 °C for 12 hours under argon.
-
Analyze via LC-MS. The absence of the m/z 172.09 peak confirms that
-hydride elimination (proto-dehalogenation) has been successfully suppressed.
-
References
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at:[Link]
-
Transfer Hydrodehalogenation of Aryl Halides Mediated by[Pd(IPr*)(cinnamyl)Cl]. ACS Publications. Available at:[Link]
-
Product Class 17: Purines. Thieme Connect. Available at:[Link]
Sources
Overcoming low yields in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when constructing or functionalizing substituted pyrimidines. Pyrimidine synthesis is notoriously sensitive to subtle changes in reaction parameters, leading to complex byproduct mixtures, catalyst poisoning, and stalled cyclizations.
This guide bypasses generic advice to focus on the mechanistic causality behind low yields. Below, you will find targeted troubleshooting Q&As, self-validating experimental protocols, and strategic workflows to rescue your pyrimidine syntheses.
Section 1: Multicomponent Assembly (The Biginelli Reaction)
The classical Biginelli reaction is a powerful multicomponent strategy for synthesizing dihydropyrimidinones (DHPMs) from an aldehyde, a
Q1: My Biginelli reaction is yielding a highly fluorescent byproduct and very little of my target DHPM. What is happening and how do I prevent it?
A1: You are observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP), which is highly fluorescent under UV light[1]. Mechanistically, this occurs when high reaction temperatures cause urea to decompose into ammonia. This ammonia then reacts with two equivalents of the
Q2: My LC-MS shows a large mass corresponding to an uncyclized intermediate. How do I drive the reaction to completion? A2: Incomplete cyclization is a frequent issue, especially with sterically hindered substrates, where the open-chain ureide intermediate fails to undergo the final intramolecular dehydration[2]. This is caused by insufficient electrophilic activation of the ketone carbonyl. Solution: Increase the concentration of your Brønsted acid or switch to a stronger Lewis acid catalyst (e.g., sulfated zirconia) to lower the activation energy for ring closure[2].
Desired vs. side reaction pathways in the Biginelli synthesis.
Protocol 1: Optimized Biginelli Synthesis of DHPMs (Self-Validating)
-
Setup: In a round-bottom flask, combine the aryl aldehyde (1.0 eq),
-ketoester (1.0 eq), and urea (1.5 eq). -
Catalysis: Add 50 mg of sulfated zirconia (or an appropriate Lewis acid) to selectively favor the Biginelli pathway[1].
-
Reaction: Stir the mixture at a strictly controlled 60 °C for 2–4 hours[1]. Do not reflux.
-
Validation: Monitor via TLC (7:3 Hexane:EtOAc). The disappearance of the aldehyde spot and the emergence of a UV-active, non-fluorescent spot indicates successful DHPM formation[1]. Fluorescent spots indicate you have breached the thermal threshold, forming the Hantzsch byproduct.
-
Workup: Cool to room temperature, add cold ethanol, and filter the solid product[1]. Recrystallize from ethanol to obtain pure DHPM[1].
Section 2: Condensation Strategies (Amidine + 1,3-Dicarbonyl)
The Pinner-type synthesis constructs pyrimidines by condensing amidines with 1,3-dicarbonyl compounds. It is highly effective but notoriously sensitive to ambient conditions.
Q3: My Pinner synthesis yields a complex mixture with mostly unreacted 1,3-dicarbonyl. Why is the amidine failing to react? A3: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis[2]. Amidine hydrochlorides are hygroscopic; if moisture is introduced, the amidine hydrolyzes into the corresponding amide, which is insufficiently nucleophilic to attack the 1,3-dicarbonyl[2]. Solution: Strict anhydrous conditions are the most critical factor[2]. Use freshly titrated sodium ethoxide and flame-dried glassware[3].
Protocol 2: Anhydrous Pinner-Type Pyrimidine Synthesis
-
Setup: Flame-dry a round-bottom flask under a nitrogen or argon atmosphere[3]. Dissolve the 1,3-dicarbonyl compound (1.0 eq) and freshly desiccated amidine hydrochloride (1.0 eq) in anhydrous ethanol[3].
-
Base Addition: Cool the vessel to 0 °C. Add sodium ethoxide (1.1 eq) dropwise[3]. Causality: Low temperatures prevent the thermal decomposition or rearrangement of the Pinner salt into N-alkyl amides[2].
-
Reaction: Allow the reaction to warm to room temperature, then heat to reflux[3].
-
Validation: LC-MS analysis of an aliquot should show the
of the cyclized pyrimidine. If you observe an mass, water has breached your system, leading to an uncyclized intermediate or hydrolyzed amidine. -
Workup: Quench with water, extract with ethyl acetate, dry over anhydrous
, and concentrate under reduced pressure[3].
Section 3: Late-Stage Functionalization (Cross-Coupling)
Functionalizing halogenated pyrimidines via Suzuki-Miyaura or other cross-coupling methods often results in frustratingly low yields due to the unique electronic nature of the diazine ring.
Q4: My Suzuki-Miyaura coupling on a chloropyrimidine is stalling, and I am observing massive protodeboronation of my aryl boronic acid. How do I fix this?
A4: Pyrimidine nitrogens are excellent
Q5: I am using a 2,4-dichloropyrimidine and want to selectively couple at the C2 position. Is this possible? A5: Under standard conditions, 2,4-dihalopyrimidines almost exclusively undergo substitution or cross-coupling at the C4 position because it is more electrophilic[5]. However, C2-selective cross-coupling can be achieved by utilizing Pd(II) precatalysts supported by extremely bulky N-heterocyclic carbene (NHC) ligands, which override the inherent electronic bias of the substrate[5].
Decision tree for troubleshooting pyrimidine cross-coupling reactions.
Protocol 3: Optimized Suzuki-Miyaura Coupling on Chloropyrimidines
-
Setup: In a Schlenk flask, combine the chloropyrimidine (1.0 eq), aryl boronic acid (1.2 eq),
(2 mol%), and a bulky ligand like PCy3 (8 mol%). -
Degassing: Add anhydrous 1,4-dioxane and aqueous
(2.0 eq). Degas the mixture rigorously via three freeze-pump-thaw cycles. Causality: Inadequate degassing leads to catalyst decomposition and promotes homo-coupling of the boronic acid[4]. -
Reaction: Heat to 80–100 °C with vigorous stirring[4].
-
Validation: Monitor via LC-MS[4]. If protodeboronation (mass of Ar-H) outpaces product formation, reduce the temperature to 70 °C and ensure the boronic acid is of high purity[4].
-
Workup: Dilute with ethyl acetate, wash with brine, dry over
, and purify via column chromatography[4].
Quantitative Data Summary
The following table summarizes the expected yield improvements when applying the mechanistic interventions detailed in this guide.
Table 1: Quantitative Troubleshooting Matrix for Pyrimidine Synthesis
| Reaction Type | Primary Failure Mode | Standard Condition Yield | Optimized Condition Yield | Key Mechanistic Intervention |
| Biginelli | Hantzsch Byproduct Formation | 30–40% | >80% | Cap temperature at 60 °C; add urea last to prevent |
| Pinner | Amidine Hydrolysis | <20% | 75–90% | Enforce strict anhydrous conditions; use freshly titrated alkoxide base. |
| Suzuki Coupling | Pd-Catalyst Deactivation | 10–25% | 85–95% | Utilize bulky ligands (PCy3/RuPhos) to block pyrimidine N-coordination. |
| C2-Functionalization | C4-Regioisomer Domination | <5% (C2 product) | 70–85% (C2 product) | Deploy bulky NHC-Pd(II) precatalysts to override substrate bias. |
References
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Source: nih.gov. URL:[Link]
Sources
Technical Support Center: Buchwald-Hartwig Amination of Chloropyrimidines
Welcome to the Technical Support Center for Cross-Coupling Methodologies. Chloropyrimidines are notoriously challenging substrates in palladium-catalyzed aminations due to their high electron deficiency and the presence of multiple nitrogen atoms capable of coordinating to transition metals.
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction setups. Here, we dissect the causality behind reaction failures—such as catalyst poisoning, competing nucleophilic aromatic substitution (SNAr), and hydrodehalogenation—and provide self-validating protocols to ensure your catalytic cycle remains robust.
Mechanistic Overview & Failure Pathways
To troubleshoot effectively, we must first understand where the catalytic cycle breaks down when applied to chloropyrimidines. The diagram below illustrates the standard Pd(0)/Pd(II) cycle, highlighting the specific kinetic traps and side reactions inherent to pyrimidine substrates.
Catalytic cycle of Pd-catalyzed amination highlighting pyrimidine failure points.
Troubleshooting Guide & FAQs
Q1: My reaction with a 2-chloropyrimidine shows zero conversion, and the reaction mixture turns black immediately. What is happening? A1: The rapid formation of a black precipitate (Pd black) indicates that your active Pd(0) species is degrading before the catalytic cycle can turn over. 2-halopyrimidines are insidious substrates because the nitrogen atoms adjacent to the halogen can strongly coordinate to the palladium center, forming stable, off-cycle dead-end complexes that poison the catalyst[1].
-
The Fix: Switch to a strongly chelating bidentate ligand like Xantphos. Xantphos enforces a specific geometry on the palladium center that sterically blocks multi-nitrogen coordination from the pyrimidine, allowing the oxidative addition to proceed smoothly[1].
Q2: I am observing significant amounts of the des-chloro pyrimidine (hydrodehalogenation) instead of my aminated product. How do I suppress this? A2: Hydrodehalogenation occurs when the reductive elimination step (forming the C-N bond) is slower than competing β-hydride elimination from your amine (especially common with aliphatic amines possessing α-hydrogens)[2].
-
The Fix: You must accelerate reductive elimination. Transition to sterically demanding dialkylbiaryl phosphine ligands like BrettPhos or RuPhos[3]. The bulky biaryl framework of BrettPhos forces the amine and pyrimidine into close proximity on the Pd(II) center, drastically increasing the rate of reductive elimination and outcompeting the β-hydride pathway[4].
Q3: I am trying to couple a 2,4-dichloropyrimidine. How can I control the regioselectivity to target only one position? A3: Regioselectivity is governed by the electronic activation of the ring. The C4 position is significantly more electron-deficient and activated toward both oxidative addition and nucleophilic attack than the C2 position.
-
The Fix: Amination with aliphatic secondary amines and aromatic amines strongly favors the formation of the C4-substituted product[5]. If you only want C4 substitution, you can often achieve this using standard Pd catalysts with LiHMDS, or even bypass palladium entirely, as the C4 position is highly susceptible to metal-free SNAr under basic conditions[5][6].
Q4: Should I always use Palladium for chloropyrimidines? A4: No. Chloropyrimidines (especially 2- and 4-chloropyrimidines) are highly electrophilic. Uncatalyzed SNAr reactions can often outcompete the palladium cycle[6]. If your amine is a strong nucleophile (e.g., morpholine, piperidine), attempt a transition-metal-free SNAr first using a green solvent (like water or isopropyl acetate) and a base[6]. Reserve Buchwald-Hartwig amination for weak nucleophiles (e.g., anilines, amides) or sterically hindered amines.
Ligand & Base Selection Matrix
To streamline your optimization campaigns, use the following data-driven matrix based on high-throughput experimentation and mechanistic principles[7].
| Substrate Type | Amine Type | Recommended Ligand | Recommended Base | Mechanistic Rationale |
| 2-Chloropyrimidine | Primary Aliphatic | Xantphos | Cs₂CO₃ | Bidentate chelation prevents catalyst poisoning via N-coordination[1]. |
| 4-Chloropyrimidine | Secondary Aliphatic | BrettPhos | NaOtBu | Bulky ligand accelerates reductive elimination, preventing hydrodehalogenation[4]. |
| 5-Chloropyrimidine | Aromatic Amines | RuPhos / tBuBrettPhos | K₃PO₄ | Overcomes the inherently low reactivity of the C5 position; handles weak nucleophiles. |
| 2,4-Dichloropyrimidine | Aliphatic / Aromatic | None (SNAr) or BrettPhos | LiHMDS / K₂CO₃ | C4 is highly activated; SNAr often outcompetes the Pd-cycle entirely[5][6]. |
Validated Standard Operating Procedure (SOP)
This protocol utilizes pre-formed Palladium Generation 3 (G3) or Generation 4 (G4) precatalysts. These precatalysts are self-validating: they ensure a 1:1 Pd-to-ligand ratio and rapidly generate the active Pd(0) species upon mild base activation, bypassing the unreliable reduction step required for Pd(OAc)₂ or Pd₂(dba)₃.
Validated experimental workflow for air-sensitive Buchwald-Hartwig aminations.
Step-by-Step Methodology:
-
Preparation (Strictly Anaerobic): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the Pd-G3 precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the corresponding free ligand (RuPhos, 0.02 mmol, 2 mol%)[7].
-
Base Addition: Add the base (e.g., anhydrous Cs₂CO₃, 2.0 mmol). Causality Note: Weak bases like Cs₂CO₃ are preferred over NaOtBu for pyrimidines to prevent base-catalyzed degradation of the heterocycle[7].
-
Atmosphere Exchange: Evacuate the Schlenk tube and backfill with high-purity Argon. Repeat this cycle three times.
-
Solvent Addition: Add 4.0 mL of anhydrous, thoroughly degassed 1,4-dioxane via syringe.
-
Self-Validation Checkpoint: Upon solvent addition and mild stirring, the solution should remain clear and colored (usually yellow/orange). If the solution immediately turns black, your solvent contains dissolved oxygen or water, and the catalyst is dead. Stop and restart.
-
-
Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90–100 °C for 12 hours.
-
In-Process Monitoring: After 1 hour, take a 10 µL aliquot under Argon, quench in acetonitrile, and analyze via LCMS.
-
Self-Validation Checkpoint: If starting material remains but the reaction has turned black, oxidative addition has failed[2]. Consider increasing catalyst loading to 5 mol% or switching to a more electron-rich ligand.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts and precipitated palladium residue. Concentrate the filtrate under reduced pressure for subsequent column chromatography.
References
1.[5] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: acs.org. URL: 2.[7] Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Source: benchchem.com. URL: 3.[6] Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Source: researchgate.net. URL: 4.[1] Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Source: acs.org. URL: 5.[3] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Source: nih.gov. URL: 6.[4] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Source: acs.org. URL: 7. Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. Source: chemrxiv.org. URL: 8.[2] Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Source: benchchem.com. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Palladium Catalyst from Pyrimidine Products
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrimidine-based compounds and need to remove residual palladium to meet regulatory standards and ensure the integrity of their downstream processes. The nitrogen-rich structure of pyrimidines can often lead to strong chelation with palladium, making its removal a non-trivial challenge.[1]
This resource provides in-depth, experience-driven answers to common questions, troubleshooting for frequent issues, and detailed protocols to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my pyrimidine product?
Residual palladium is a major concern for several reasons. Firstly, palladium and its compounds can be toxic, and regulatory bodies like the ICH have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[2][3][4] For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm or less.[2] Secondly, residual palladium can act as a catalyst in unintended side reactions, potentially degrading your final product or interfering with subsequent synthetic steps.[5]
Q2: My standard workup (aqueous wash, filtration) isn't removing the palladium. Why?
This is a common issue. Palladium can exist in various states in a reaction mixture, including soluble complexes, colloidal nanoparticles, or finely dispersed solids.[1][6][7] Simple filtration and aqueous washes are often insufficient to remove these forms, especially when the pyrimidine product itself can act as a ligand, tightly binding to the palladium.[1]
Q3: What are the primary strategies for effective palladium removal?
The most successful strategies can be broadly categorized as follows:
-
Adsorption: Using materials with a high surface area, like activated carbon, to physically adsorb the palladium.[6][8][9]
-
Scavenging: Employing agents with functional groups that have a high affinity for palladium (e.g., thiols) to selectively bind and precipitate the metal.[1][8][9][10] These can be solid-supported (on silica or polymers) for easy removal.[1][8][10]
-
Crystallization: While sometimes effective, crystallization can occasionally trap impurities within the crystal lattice, making it an unreliable standalone method.[8][9] However, it can be very effective when combined with other techniques.[8]
-
Extraction: Using liquid-liquid extraction with an aqueous phase containing a chelating agent to pull the palladium out of the organic layer.[1]
Palladium Removal Strategy Selection Guide
Choosing the right strategy depends on your specific product, solvent system, cost considerations, and the required final palladium concentration. The following decision tree and comparative table are designed to help you select the most appropriate method.
Caption: Decision logic for selecting a palladium removal method.
Comparative Table of Common Palladium Removal Techniques
| Method | Mechanism | Pros | Cons | Typical Residual Pd |
| Activated Carbon | Physisorption | Low cost, widely applicable, effective for colloidal Pd.[11] | Can cause product loss via non-specific binding, filtration of fines can be difficult.[11][12] | 10-50 ppm |
| Thiol-Functionalized Silica | Chemisorption (S-Pd bond) | High selectivity, high efficiency, low product loss, easy filtration.[10][13] | Higher cost than carbon. | <5 ppm[13] |
| Polymer-Bound Scavengers (e.g., MP-TMT) | Chemisorption | High capacity, effective in various solvents.[11] | Can require longer reaction times, higher cost. | <10 ppm[11] |
| Crystallization | Purification by phase change | Can be highly effective for final polishing, scalable. | May trap Pd impurities, potential for yield loss in mother liquor.[8][9] | Variable |
Troubleshooting Guide
Q: My activated carbon treatment isn't working well, and the product is still gray. What's wrong?
A: This is a common problem with several potential causes:
-
Incorrect Type or Amount of Carbon: Not all activated carbons are the same. Their effectiveness depends on surface area, pore size, and whether they have been acid-washed. Start with a screening of different types (e.g., Darco KB-B). Also, ensure you are using a sufficient amount, typically 0.1 to 0.5 times the weight of your crude product.
-
Insufficient Contact Time or Temperature: Adsorption is not instantaneous. Stirring the mixture for several hours (e.g., 2-18 hours) is often necessary. Gentle heating to 40-50 °C can improve efficiency, provided your product is stable at that temperature.[5][6][14]
-
Palladium State: The palladium may be in a highly soluble form that does not readily adsorb to carbon. In this case, a scavenger that chemically binds to the palladium is a better choice.
Q: I'm losing a significant amount of my pyrimidine product after using a scavenger. How can I prevent this?
A: Product loss during scavenging is typically due to non-specific binding of your product to the scavenger.[5]
-
Optimize Scavenger Loading: You may be using too much scavenger. Run a series of small-scale experiments with varying amounts of the scavenger (e.g., 2, 5, and 10 weight percent relative to your product) to find the sweet spot that removes palladium without significant product loss.[1]
-
Wash Thoroughly: After filtering off the scavenger, wash the filter cake extensively with the reaction solvent to recover any adsorbed product.[5]
-
Screen Different Scavengers: Some scavengers are more "sticky" than others. If you see significant loss with activated carbon, switch to a more selective thiol-based silica scavenger, which is less likely to bind non-specifically to your product.[5]
Q: I've tried a scavenger, but my palladium levels are still above the 10 ppm limit. What's my next step?
A: If a single treatment is insufficient, a multi-step approach is often required.
-
Sequential Treatment: Consider a two-step process. First, use activated carbon to remove the bulk of the palladium, particularly colloidal forms.[11] After filtering off the carbon, perform a second treatment with a high-affinity scavenger like a thiol-functionalized silica to remove the remaining soluble palladium.
-
Check Your Analysis Method: Ensure your analytical method for palladium detection is accurate. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metal impurities to the parts-per-billion (ppb) level.[8][15][16]
Detailed Experimental Protocols
Here are two validated, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective first-pass strategy suitable for removing bulk palladium contamination.
-
Dissolution: Dissolve the crude pyrimidine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 20-50 mg/mL.
-
Carbon Addition: To the solution, add a powdered, high-surface-area activated carbon (e.g., Darco KB-B). A typical starting load is 0.2 weight equivalents relative to the mass of the crude product.[6]
-
Stirring: Stir the suspension vigorously. If the product is thermally stable, heat the mixture to 40-50 °C. Allow the mixture to stir for a minimum of 4 hours, but overnight (16-18 hours) is often more effective.[6][11]
-
Filtration: Cool the mixture to room temperature. Set up a filtration apparatus with a pad of Celite® (1-2 cm thick) over a filter paper in a Büchner funnel. This is crucial to prevent fine carbon particles from passing through.[6][7]
-
Washing & Concentration: Filter the mixture through the Celite pad. Wash the pad thoroughly with fresh solvent to recover all of the product. Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS to confirm the final concentration.[16]
Protocol 2: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is a high-selectivity method ideal for achieving very low palladium levels (<10 ppm).
-
Dissolution: Dissolve the crude pyrimidine product in a suitable solvent (e.g., THF, DCM, Acetonitrile).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[12]
-
Stirring: Stir the mixture at room temperature. The required time can vary, so it is best to monitor the progress. A typical range is 2 to 16 hours. Gentle heating can sometimes accelerate the process but should be tested first.[1][5]
-
Filtration: Filter the mixture to remove the solid-supported scavenger. A simple gravity or vacuum filtration is usually sufficient.
-
Washing & Concentration: Wash the filtered scavenger with fresh solvent to recover any residual product. Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analysis: Analyze the final product for residual palladium using ICP-MS to verify that the required purity has been achieved.[16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. database.ich.org [database.ich.org]
- 4. labcorp.com [labcorp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acs.figshare.com [acs.figshare.com]
- 14. scispace.com [scispace.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Hydrolysis of Chloropyrimidine Intermediates During Workup
Welcome to the Technical Support Center. Chloropyrimidines are ubiquitous, highly reactive electrophilic building blocks in medicinal chemistry, frequently utilized in
This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you mitigate hydrolysis, avoid inactive hydroxypyrimidine by-products, and maximize your isolated yields.
Mechanistic Insight: The Causality of Hydrolysis
To prevent hydrolysis, we must first understand the structural causality driving it. The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. When substituted with a chloride leaving group (typically at the 2-, 4-, or 6-positions), the adjacent carbon center becomes highly electrophilic.
During aqueous workup, this electrophilic center is vulnerable to attack by water or hydroxide ions, leading to the formation of undesired hydroxypyrimidines (which rapidly tautomerize to stable, unreactive pyrimidinones). This degradation is drastically accelerated at extreme pH levels:
-
Acidic Conditions (pH < 1): Prolonged exposure to strong acids protonates the pyrimidine nitrogen. This protonation significantly increases the electrophilicity of the ring, lowering the activation energy for nucleophilic attack by neutral water molecules[1].
-
Basic Conditions (pH > 8): High concentrations of hydroxide ions drive a rapid, direct
displacement of the chloride[2].
Caption: Mechanistic pathways of chloropyrimidine hydrolysis under extreme pH conditions.
Troubleshooting Guide & FAQs
Q1: I just finished a chlorination using
Q2: What is the optimal pH range for an aqueous extraction of chloropyrimidines?
A: The optimal pH is strictly between 3.0 and 7.0 . At pH 1-2, hydrolysis is highly efficient and will destroy your product[4]. Above pH 8, hydroxide-mediated
Q3: Which organic solvents are best for extracting chloropyrimidines to minimize hydrolysis? A: You must use solvents that are highly immiscible with water and do not partition acids into the organic layer. Toluene, 1,2-dichloroethane, chloroform, and dichloromethane (DCM) are superior choices[4]. Avoid water-miscible solvents like THF or excessive amounts of ethyl acetate if strong acids are present, as they can drag water and protons into the organic phase, continuing the hydrolysis during solvent evaporation.
Q4: Can I avoid aqueous workup entirely?
A: Yes. For highly sensitive or volatile chloropyrimidines (e.g., 4,6-dichloropyrimidine), an anhydrous workup is the industry standard. This involves distilling off the excess
Caption: Decision tree for selecting the optimal chloropyrimidine workup strategy.
Quantitative Impact of Workup Conditions
The following table summarizes the empirical impact of various workup parameters on the stability and isolated yield of standard chloropyrimidines.
| Workup Condition | Internal Temp | pH Range | Hydrolysis Risk | Product Yield | Recommendation |
| Aqueous HCl Quench | > 20 °C | < 1.0 | Critical (Protonation) | < 30% | Avoid. Rapid conversion to hydroxypyrimidine. |
| Aqueous NaOH Quench | > 20 °C | > 9.0 | High ( | < 50% | Avoid. Direct |
| Buffered Reverse Quench | < 5 °C | 6.0 - 7.0 | Low | > 85% | Recommended for stable/non-volatile intermediates. |
| Anhydrous Solvent Swap | Ambient | N/A | None | > 90% | Highly Recommended for volatile/sensitive substrates. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring physical parameters (temperature, pH, phase separation), you ensure the chemical integrity of the intermediate.
Protocol A: Cold "Reverse Quench" and Rapid Extraction
Use this protocol when excess reagents must be destroyed via hydrolysis, but the chloropyrimidine product must be protected.
-
Preparation: Equip a large receiving flask with a mechanical stirrer and an internal thermocouple. Charge the flask with crushed ice and water (at least 10 volumes relative to the reaction mixture) and an immiscible organic solvent (e.g., DCM or Toluene, 5 volumes).
-
Reverse Addition: Slowly transfer the crude reaction mixture (e.g.,
chlorination mixture) dropwise into the vigorously stirring ice/water/solvent mixture.-
Self-Validation Check: Monitor the internal thermocouple. The temperature must not exceed 5 °C [5]. If the temperature rises above 5 °C, pause the addition immediately. The presence of the organic layer ensures that as the chloropyrimidine is liberated, it immediately partitions away from the destructive aqueous acidic phase[4].
-
-
Neutralization: Once addition is complete, carefully add a pre-cooled saturated aqueous solution of
or dropwise until the aqueous phase reaches pH 6-7.-
Self-Validation Check: Test the aqueous layer with pH paper. Do not allow the local pH to exceed 7.5 to prevent hydroxide attack.
-
-
Phase Separation: Immediately transfer the biphasic mixture to a separatory funnel. Drain the organic layer. Extract the aqueous layer with two additional portions of DCM/Toluene.
-
Isolation: Dry the combined organic extracts over anhydrous
. Filter and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude chloropyrimidine.
Protocol B: Anhydrous Isolation (Solvent-Swap)
Use this protocol for highly sensitive or low-boiling chloropyrimidines (e.g., 4,6-dichloropyrimidine) where any exposure to water is detrimental[3].
-
Distillation of Volatiles: Upon completion of the chlorination reaction, configure the reactor for vacuum distillation. Distill off the bulk of the excess
under reduced pressure (e.g., 50-100 mbar) at a maximum bath temperature of 60 °C.-
Causality Note: Removing
prevents the massive exotherm and acid generation that would otherwise occur during a water quench.
-
-
Solvent Addition: Break the vacuum with inert gas (Nitrogen/Argon). While the residue is still warm and stirrable, add an anhydrous anti-solvent such as toluene, n-hexane, or ethyl acetate.
-
Precipitation: Allow the mixture to cool to room temperature. The amine hydrochloride salts (e.g., triethylamine hydrochloride used as a catalyst) will precipitate completely as a solid mass.
-
Filtration: Filter the suspension through a pad of Celite under a blanket of nitrogen to remove the salts. Wash the filter cake with additional anhydrous solvent.
-
Self-Validation Check: The filtrate should be a clear, homogeneous organic solution containing your product, completely free of solid particulates.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the pure chloropyrimidine, completely bypassing aqueous hydrolysis.
References
- Optimization of 4-Chloropyrimidine Substitution Reactions Benchchem
- Chloropyrimidine Intermediates (US6448403B1)
- Process for the Preparation of Chloropyrimidines (US5525724A)
- 2-Chloropyrimidine Synthesis Organic Syntheses
Sources
- 1. US6448403B1 - Chloropyrimidine intermediates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. EP0741710A1 - Chloropyrimide intermediates - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Scaling up the synthesis of 4-Chloro-2-phenylpyrimidin-5-amine for library synthesis
To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scalable Synthesis of 4-Chloro-2-phenylpyrimidin-5-amine
Executive Summary
This guide addresses the scale-up challenges for 4-Chloro-2-phenylpyrimidin-5-amine , a critical "linchpin" scaffold for kinase inhibitor libraries. The presence of the electrophilic chlorine at C4 and the nucleophilic amine at C5 allows for sequential orthogonal functionalization.
However, this dual reactivity poses significant process risks:
-
Chemoselectivity: Reducing the C5-nitro precursor without dehalogenating the C4-chloride.
-
Stability: The target amine is prone to hydrolysis or self-condensation if workup conditions are too basic.
-
Safety: The nitration of electron-deficient pyrimidines requires forcing conditions that can be hazardous at scale.
Part 1: The Validated Synthetic Pathway
We utilize a 3-step linear sequence starting from the commercially accessible (or easily synthesized) 2-phenylpyrimidin-4(3H)-one. This route is preferred over Suzuki couplings on dichloropyrimidines due to superior regiocontrol.
Visual Workflow (Graphviz)
Caption: Validated 3-step synthetic route. Note the critical divergence at Step 3 to prevent dechlorination.
Part 2: Detailed Protocols & Critical Parameters
Step 1: Nitration of 2-phenylpyrimidin-4-ol
Objective: Introduce the nitrogen source at C5.[1] Challenge: The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult.
-
Reagents: Fuming
(2.0 equiv), Conc. (Solvent/Catalyst). -
Protocol:
-
Dissolve 2-phenylpyrimidin-4-ol in conc.
at 0°C. -
Add fuming
dropwise, maintaining internal temp <10°C.[2] -
CRITICAL: Slowly ramp temperature to 60°C. Do not overshoot 75°C, or ring degradation occurs.
-
Quench by pouring onto crushed ice. The product precipitates as a yellow solid.
-
-
Troubleshooting:
-
Issue: No reaction. Fix: Ensure the starting material is fully dissolved before adding nitric acid. The protonated pyrimidine is the reactive species.
-
Step 2: Chlorination (The "POCl3" Step)
Objective: Convert the C4-hydroxyl (tautomeric oxo) to C4-chloride.
-
Reagents:
(5.0 equiv), -Dimethylaniline (1.0 equiv). -
Protocol:
-
Suspend the nitro-intermediate in
. -
Add
-Dimethylaniline (catalyst/acid scavenger).[1] -
Reflux (approx. 105°C) for 3–5 hours until clear.
-
Scale-Up Hazard: Distill off excess
under reduced pressure before quenching. Quenching a large volume of is a thermal runaway risk. -
Pour residue onto ice/water. Extract immediately with DCM.
-
-
Why this works: The nitro group at C5 actually assists this reaction by making the C4 position more electrophilic, facilitating the attack of the chloride.
Step 3: Chemoselective Reduction (The "Expert" Step)
Objective: Reduce
-
Recommended System: Iron Powder / Acetic Acid (Bechamp Reduction).
-
Protocol:
-
Dissolve 4-chloro-5-nitro-2-phenylpyrimidine in EtOH/AcOH (5:1 ratio).
-
Add Iron powder (5.0 equiv) portion-wise at 60°C.
-
Monitor by LCMS.[3][4] The reaction is usually fast (1–2 hours).
-
Workup: Filter through Celite while hot (to remove iron oxides). Concentrate. Neutralize carefully with saturated
.
-
-
Alternative (Cleaner Profile): Sodium Dithionite (
) in THF/Water. This avoids iron waste but requires careful pH monitoring.
Part 3: Troubleshooting Center (FAQs)
Category: Impurity Profile & Yield
Q1: I am observing a mass of [M-34] in my final product LCMS. What happened?
-
Diagnosis: You have dechlorinated your product (replaced Cl with H).
-
Cause: This almost always happens if you use Catalytic Hydrogenation (
, Pd/C) or if your Zinc reduction is too vigorous/acidic. -
Solution: Switch to Iron/Ammonium Chloride or Stannous Chloride (
) . These methods are chemoselective for nitro groups in the presence of aryl chlorides [1].
Q2: My chlorination step (Step 2) solidified and I can't stir it. Yield is low.
-
Diagnosis: "Pasting out." The intermediate phosphorylated species is insoluble.
-
Solution: Use a co-solvent like Toluene or Chlorobenzene . While neat
is common, adding 2 volumes of toluene maintains a stirrable slurry and improves heat transfer during scale-up.
Q3: The final amine turns purple/black upon storage.
-
Diagnosis: Oxidation/Polymerization. 5-aminopyrimidines are electron-rich and can oxidize.
-
Solution: Store the compound as its HCl salt . Bubble dry HCl gas through an ethereal solution of the amine to precipitate the stable hydrochloride salt.
Category: Process Safety
Q4: Can I quench the POCl3 reaction directly with water?
-
WARNING: absolutely NO for scale-up (>10g). The hydrolysis of
is violently exothermic and generates massive volumes of HCl gas. -
Correct Procedure:
-
Distill off excess
first. -
Dilute the residue with DCM or Toluene.
-
Pour the organic mixture slowly onto a rapidly stirred ice/water slurry.
-
Keep the internal quench temperature <20°C.
-
Part 4: Quantitative Data & Solvent Effects
Table 1: Comparison of Reduction Methods for 4-Chloro-5-nitro-2-phenylpyrimidine
| Method | Reagents | Yield | Chemoselectivity (Cl retention) | Scalability |
| A (Recommended) | Fe / AcOH / EtOH | 88% | >99% | High |
| B | 92% | <5% (Dechlorinated) | Low (for this target) | |
| C | 82% | >99% | Medium (Emulsion issues) | |
| D | 75% | ~90% (Some dechlorination) | High |
Table 2: Chlorination Solvent Optimization
| Solvent System | Temp (°C) | Reaction Time | Yield | Notes |
| Neat | 105 | 3 h | 91% | Hard to stir at >50g scale. |
| 110 | 5 h | 89% | Best for scale-up. Better heat transfer. | |
| 82 | 12 h | 65% | Too slow; reflux temp too low. |
References
-
Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Sources
Validation & Comparative
Analytical methods for the characterization of 4-Chloro-2-phenylpyrimidin-5-amine
This guide outlines the analytical characterization of 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 103977-88-2), a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors).
This document synthesizes experimental best practices with data derived from structural analogs (e.g., 2-chloro-4-methylpyrimidin-5-amine) to provide a robust, self-validating analytical framework.
Executive Summary & Comparison of Techniques
Characterizing 4-Chloro-2-phenylpyrimidin-5-amine requires balancing throughput, sensitivity, and structural specificity. The amine handle at position 5 and the chloro-group at position 4 create a unique polarity profile that dictates method selection.
Comparative Performance Matrix
| Feature | RP-HPLC (UV/Vis) | LC-MS (ESI+) | 1H-NMR (DMSO-d6) |
| Primary Utility | Purity quantification & Routine QC | Impurity ID & Trace Genotoxin Analysis | Structural confirmation |
| Sensitivity (LOD) | ~0.1 µg/mL (High) | ~1 ng/mL (Ultra-High) | ~1 mg/mL (Low) |
| Specificity | Moderate (RT dependent) | High (m/z dependent) | Absolute (Chemical Shift) |
| Throughput | High (10-15 min/run) | High (10-15 min/run) | Low (Sample prep intensive) |
| Key Limitation | Co-elution of isomers possible | Matrix effects / Ion suppression | Requires high purity for clear integration |
Primary Method: Reversed-Phase HPLC (Purity & Assay)
Objective: To quantify the main compound and separate critical process impurities (e.g., unreacted aniline, dechlorinated byproducts).
Scientific Rationale (The "Why")
The 5-amine group renders the molecule basic. On standard C18 silica columns at neutral pH, residual silanols can interact with the amine, causing peak tailing .
-
Solution: We employ an acidic mobile phase (pH 2.5 - 3.0) using a phosphate buffer. This protonates the amine (forming the ammonium species), reducing silanol interaction and sharpening the peak.
-
Column Choice: A "Base Deactivated" (BDS) or end-capped C18 column is mandatory to further minimize secondary interactions.
Detailed Experimental Protocol
Instrument: Agilent 1260 Infinity II (or equivalent) with DAD.
1. Reagents:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute H3PO4).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Diluent: 50:50 Water:Acetonitrile.[2]
2. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Temperature: 30°C (Controlled).
-
Detection: UV @ 245 nm (λ_max for aminopyrimidines) and 220 nm (for non-conjugated impurities).
-
Injection Volume: 5-10 µL.
3. Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
4. Data Analysis:
-
Main Peak RT: Expected ~6.5 - 7.5 min.
-
Impurity Mapping:
-
Hydrolyzed impurity (4-hydroxy): Elutes earlier (more polar).
-
Dechlorinated impurity: Elutes earlier than parent (loss of lipophilic Cl).
-
Dimerized byproducts: Elute later (highly lipophilic).
-
Secondary Method: LC-MS (Impurity Identification)[5]
Objective: To identify unknown peaks observed in HPLC and screen for potential genotoxic impurities (e.g., anilines).
Scientific Rationale
Electrospray Ionization (ESI) in Positive Mode is ideal because the exocyclic amine (5-NH2) and the pyrimidine ring nitrogens are easily protonated.
Experimental Workflow
-
System: Thermo Q-Exactive or Waters Xevo TQ-S.
-
Ion Source: HESI / ESI (+).
-
Mobile Phase: Replace Phosphate buffer with 0.1% Formic Acid (Volatile buffer required for MS).
-
Key m/z Targets:
-
[M+H]+: 220.05 (Calculated for C10H8ClN3).
-
Isotope Pattern: Look for the characteristic 3:1 ratio of ^35^Cl:^37^Cl (m/z 220 and 222).
-
Structural Confirmation: 1H-NMR
Objective: Unequivocal structural assignment.
Solvent: DMSO-d6 (Preferred due to solubility and exchangeable protons visibility).
Expected Chemical Shifts (δ ppm):
-
5-NH2 (Amine): Broad singlet at ~5.5 - 6.0 ppm (Exchangeable with D2O).
-
Pyrimidine H (Position 6): Singlet at ~8.3 - 8.5 ppm . (Deshielded by ring nitrogens and Cl).
-
Phenyl Ring: Multiplets at ~7.4 - 8.2 ppm (Pattern depends on phenyl substitution, typically 2 sets of multiplets for mono-substituted phenyl).
Visualized Analytical Workflow
The following diagram illustrates the decision logic for characterizing batches of 4-Chloro-2-phenylpyrimidin-5-amine, ensuring no "out-of-spec" material moves forward.
Caption: Figure 1. Decision-tree workflow for the analytical release of 4-Chloro-2-phenylpyrimidin-5-amine.
Impurity Profiling & Fate Mapping[6]
Understanding the origin of impurities is as important as detecting them. This diagram maps the likely impurities based on standard pyrimidine synthesis routes (e.g., chlorination of hydroxypyrimidine).
Caption: Figure 2. Fate mapping of common impurities derived from the chlorination synthesis pathway.
References
-
BenchChem. HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine (Analogous Method). Retrieved from .
-
MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin. (Demonstrates Phosphate Buffer usage for chloro-amines). Retrieved from .
-
ThermoFisher Scientific. LC-HRAM-MS method for simultaneous quantitation of nitrosamine impurities. (Guidance on MS source parameters for amine impurities). Retrieved from .
-
National Institutes of Health (NIH). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine. (NMR shift data for similar scaffolds). Retrieved from .
Sources
Structural Validation of 4-Chloro-2-phenylpyrimidin-5-amine Reaction Products: A Comparative Analytical Guide
Introduction: The Analytical Challenge
4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9) is a highly versatile bifunctional scaffold extensively utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Its structure features two primary reactive sites: the electrophilic C4 position, primed for Nucleophilic Aromatic Substitution (S
When derivatizing this compound—for instance, reacting it with a secondary amine like morpholine—the primary analytical challenge is confirming the exact regioselectivity of the transformation. Did the nucleophile displace the C4 chlorine, or did it inadvertently react with the C5 amine? Relying on a single analytical method often leads to false positives. To achieve absolute certainty, an Application Scientist must employ a self-validating system of orthogonal techniques. This guide objectively compares the performance of LC-MS/MS, Multidimensional NMR, and Single-Crystal X-Ray Diffraction (SC-XRD) for structural elucidation, providing robust protocols for each.
Comparative Analysis of Structural Validation Techniques
To accurately validate the reaction products of pyrimidine derivatives, a synergistic approach is required[1]. Below is a comparative evaluation of the three primary analytical "products" (techniques) used in modern structural elucidation.
LC-MS/MS: The High-Throughput Screen
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides rapid confirmation of reaction success. The starting material, 4-chloro-2-phenylpyrimidin-5-amine, exhibits a distinct 3:1 isotopic cluster at its molecular ion peak due to the
-
Performance: Excellent for high-throughput screening and confirming molecular mass.
-
Limitation: It cannot definitively rule out C5-amine functionalization if the mass aligns with an isobaric side-product.
1D and 2D NMR Spectroscopy: The Connectivity Gold Standard
Nuclear Magnetic Resonance (NMR) is the workhorse for mapping atomic connectivity[1]. The aliphatic protons of substituted pyrimidines typically resonate between 1.91–4.41 ppm, while the aromatic protons appear between 7.22–8.74 ppm[2].
-
Performance: 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), is the ultimate tool for resolving regioisomers in solution. By observing a 3-bond correlation (
) between the incoming nucleophile and the pyrimidine core, researchers can definitively prove the site of attachment. -
Limitation: Requires high sample purity (>95%) and sufficient solubility.
Single-Crystal X-Ray Diffraction (SC-XRD): The Absolute Truth
SC-XRD delivers the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, dihedral angles, and intermolecular hydrogen bonding networks[3].
-
Performance: Unmatched accuracy for absolute spatial arrangement.
-
Limitation: Low throughput; entirely dependent on the stochastic process of growing high-quality single crystals.
Quantitative Data & Method Comparison
Table 1: Comparative Performance of Structural Validation Techniques
| Analytical Technique | Primary Data Yielded | Resolution of Regioisomers | Throughput | Limitations |
| LC-MS/MS | Molecular mass, isotopic patterns | Low (cannot distinguish isobars) | High (< 5 mins/sample) | Does not confirm exact atomic connectivity |
| 1D/2D NMR | Atomic connectivity, chemical environment | High (via HMBC/NOESY correlations) | Medium (15-60 mins/sample) | Requires high purity and soluble samples |
| SC-XRD | Absolute 3D spatial arrangement | Absolute (definitive proof) | Low (Days to weeks) | Dependent on obtaining diffraction-quality crystals |
Table 2: Key NMR Chemical Shifts (Starting Material vs. C4-Substituted Product)
Data modeled on the S
| Nucleus / Position | Starting Material (4-Cl) | Product (4-Morpholino) | Diagnostic Value |
| ~ 8.60 ppm (singlet) | ~ 8.20 ppm (singlet) | Upfield shift confirms the addition of an electron-donating group at C4. | |
| ~ 5.50 ppm (broad singlet) | ~ 5.10 ppm (broad singlet) | Presence confirms the C5-amine remains unreacted[4]. | |
| ~ 155.0 ppm | ~ 158.5 ppm | Shift indicates displacement of the electronegative Cl by N. | |
| 2D HMBC | N/A | Morpholine N-CH | Definitive proof of C4-regioselectivity. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as a self-validating system, ensuring that every experimental choice has a clear analytical causality.
Protocol 1: Synthesis and LC-MS/MS Screening
Objective: Perform S
-
Reaction Setup: Dissolve 4-chloro-2-phenylpyrimidin-5-amine (1.0 eq) in anhydrous DMF. Add morpholine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Execution: Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere.
-
Causality: DIPEA is utilized specifically to scavenge the generated HCl. If HCl is not neutralized, it will protonate the C5-amine of the starting material, drastically reducing the electron density of the pyrimidine ring and stalling the S
Ar process.
-
-
LC-MS/MS Validation: Inject a 1
L aliquot into a C18 UPLC column coupled to a Q-TOF mass spectrometer. -
Self-Validation Check: Scan for the expected
ion (m/z 257.1). The reaction is only deemed successful for the next phase if the M+2 peak (characteristic 33% relative intensity of Cl) is completely absent.
Protocol 2: 2D NMR Connectivity Mapping (HMBC)
Objective: Unambiguously prove that morpholine is attached to C4, not C5.
-
Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO-
.-
Causality: DMSO-
is chosen over CDCl because it slows down the proton exchange rate of the C5-NH group, allowing it to be clearly observed as a broad singlet around 5.10 ppm[4].
-
-
Acquisition: Acquire standard
H and C spectra. Subsequently, set up an HMBC experiment optimized for long-range couplings ( = 8 Hz). -
Self-Validation Check: Analyze the 2D spectrum. You must observe a cross-peak between the morpholine N-CH
protons ( ~3.2 ppm) and the pyrimidine C4 carbon ( ~158.5 ppm). If this cross-peak is missing, the nucleophile is not at the C4 position.
Visualizations
Caption: Experimental workflow for the structural elucidation of pyrimidine derivatives.
Caption: Logic tree for differentiating C4-substitution from C5-derivatization.
References
-
MDPI (Molecules). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.[3] URL:[Link]
-
MDPI (Pharmaceuticals). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds.[2] URL:[Link]
-
ACS Publications (The Journal of Organic Chemistry). A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates.[4] URL:[Link]
Sources
Analytical Comparison Guide: Purity Assessment of 4-Chloro-2-phenylpyrimidin-5-amine via Orthogonal HPLC and qNMR Workflows
As a Senior Application Scientist, I frequently encounter downstream synthesis failures traced back to sub-standard building blocks. 4-Chloro-2-phenylpyrimidin-5-amine (CAS: 13317-70-9) is a highly versatile intermediate, heavily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its synthesis often leaves trace structurally related impurities—such as unreacted starting materials or over-chlorinated analogs (e.g., 4,6-dichloro-2-phenylpyrimidin-5-amine)[1]. Because these impurities share similar reactivity profiles, they can propagate through multi-step syntheses, devastating overall yield and Active Pharmaceutical Ingredient (API) purity.
This guide objectively compares the purity profile of a "Premium Grade" 4-Chloro-2-phenylpyrimidin-5-amine against a standard "Generic Grade" alternative. To establish a self-validating analytical system, we employ two orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for relative impurity profiling, and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute mass fraction determination.
The Causality of Analytical Method Selection
To build a trustworthy analytical workflow, we must understand why specific techniques and parameters are chosen for pyrimidine derivatives.
-
RP-HPLC (Relative Purity): Pyrimidine derivatives exhibit complex chromatographic behavior due to their polar heteroatoms and hydrophobic aromatic rings. We select a C18 stationary phase paired with a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The acidic modifier suppresses the ionization of the C5-amine group, preventing secondary interactions with residual silanols on the silica matrix, thereby eliminating peak tailing and ensuring sharp, quantifiable peaks (2)[2].
-
1H-qNMR (Absolute Purity): While HPLC-UV is excellent for separating impurities, it relies on the assumption that all species have identical UV response factors—a dangerous assumption for halogenated vs. non-halogenated pyrimidines. qNMR bypasses this by directly integrating proton resonances against a certified internal standard. Because the NMR signal area is strictly proportional to the number of nuclei, qNMR provides a primary ratio measurement for absolute purity without requiring a reference standard of the analyte itself (3)[3].
Caption: Workflow for cross-validated purity assessment using HPLC and qNMR.
Experimental Methodologies
Protocol 1: RP-HPLC Impurity Profiling
-
System Setup: Shimadzu LC-20AD or equivalent equipped with a Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 250 × 4.6 mm, 5 µm.
-
Mobile Phase: Solvent A: 0.1% TFA in Milli-Q Water; Solvent B: 0.1% TFA in Acetonitrile.
-
Gradient Elution: 0-5 min (10% B), 5-20 min (ramp to 90% B), 20-25 min (hold 90% B), 25-30 min (re-equilibration at 10% B). Causality: The shallow ramp ensures baseline resolution between the mono-chlorinated target and di-chlorinated impurities.
-
Detection: UV at 254 nm (optimal chromophore absorption for the phenylpyrimidine scaffold).
-
Sample Prep: Dissolve 5.0 mg of the sample in 1.0 mL of the initial mobile phase. Inject 10 µL.
Protocol 2: 1H-qNMR Absolute Quantitation
-
Standard Selection: Traceable Maleic Acid CRM (Certified Reference Material) is chosen as the internal standard because its singlet resonance (~6.2 ppm) does not overlap with the aromatic/pyrimidine protons of the analyte (7.0 - 8.5 ppm) (4)[4].
-
Sample Prep: Accurately co-weigh ~10.0 mg of 4-Chloro-2-phenylpyrimidin-5-amine and ~5.0 mg of Maleic Acid using a high-precision microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.
-
Acquisition Parameters: 400 MHz NMR spectrometer. Crucially, set the relaxation delay (D1) to 30 seconds. Causality: A D1 of at least 5 × T1 (longitudinal relaxation time) ensures complete magnetization recovery between pulses, preventing signal saturation and ensuring quantitative accuracy (5)[5].
-
Processing: Apply baseline correction and integrate the analyte's distinct pyrimidine proton against the maleic acid singlet.
Caption: Logical sequence for absolute purity determination via 1H-qNMR.
Comparative Data Analysis
The table below summarizes the experimental results comparing a Premium Grade batch against a Generic Grade alternative.
| Parameter | Premium Grade (Supplier A) | Generic Grade (Supplier B) | Analytical Implication |
| HPLC Purity (UV 254 nm) | 99.8% Area | 96.4% Area | Premium grade shows minimal UV-active impurities. |
| Major HPLC Impurity | < 0.1% (Unidentified) | 2.8% (4,6-Dichloro analog) | Dichloro impurities cause side-reactions in cross-coupling. |
| 1H-qNMR Absolute Purity | 99.2% (w/w) | 91.5% (w/w) | Generic grade contains significant NMR-invisible impurities. |
| Residual Solvents (NMR) | Not Detected | 1.2% (Ethyl Acetate) | Indicates poor drying protocols in generic manufacturing. |
| Water Content (KF) | 0.15% | 1.8% | High moisture quenches moisture-sensitive reagents. |
Discussion: The Orthogonal Advantage
The data reveals a critical discrepancy in the Generic Grade sample. While its HPLC purity appears acceptable at 96.4%, the qNMR absolute purity drops drastically to 91.5%. This 4.9% delta indicates the presence of UV-invisible impurities, such as inorganic salts from the neutralization steps during synthesis, or residual water. Conversely, the Premium Grade maintains a tight correlation between HPLC (99.8%) and qNMR (99.2%), validating its structural integrity.
Relying solely on HPLC-UV creates a blind spot for UV-invisible contaminants. By coupling the relative impurity profiling of RP-HPLC with the absolute mass fraction quantitation of 1H-qNMR, we establish a self-validating analytical matrix. Investing in highly pure 4-Chloro-2-phenylpyrimidin-5-amine is non-negotiable for safeguarding the integrity of complex pharmaceutical syntheses.
References
-
Kazoka H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." PubMed, 2007. 2
-
"Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, 2021. 3
-
"Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance." MDPI, 2024. 5
-
"Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." PatSnap Eureka, 2025. 4
Sources
- 1. 20959-02-8|4,6-Dichloro-2-phenylpyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 2. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
In vitro kinase inhibition assays for derivatives of 4-Chloro-2-phenylpyrimidin-5-amine
Publish Comparison Guide: In Vitro Kinase Inhibition Assays for 4-Chloro-2-phenylpyrimidin-5-amine Derivatives
Executive Summary & Strategic Context
The Scaffold: 4-Chloro-2-phenylpyrimidin-5-amine is not merely a chemical reagent; it is a "privileged scaffold" in medicinal chemistry. The pyrimidine core mimics the adenine ring of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors.[1] The chlorine at the C4 position serves as a reactive handle for nucleophilic aromatic substitution (
The Challenge: Standardizing the evaluation of these derivatives is critical. Many researchers rely solely on phenotypic cell viability assays (MTT/CellTiter-Glo), which fail to distinguish between on-target kinase inhibition and off-target cytotoxicity.
The Solution: This guide compares three distinct in vitro assay platforms—Radiometric (
Comparative Analysis of Assay Platforms
For hydrophobic pyrimidine derivatives, assay selection determines data quality. We compare the industry standards below.
| Feature | Radiometric ( | ADP-Glo™ (Luminescence) | TR-FRET (LanthaScreen™) |
| Readout | Direct Phosphate Transfer | ADP Production (ATP Depletion) | Tracer Displacement (Binding) |
| Mechanism | Activity-based | Activity-based | Affinity-based ( |
| Interference | Low (Compound fluorescence irrelevant) | Moderate (Luciferase inhibitors interfere) | High (Compound fluorescence interferes) |
| Sensitivity | Ultra-High (Gold Standard) | High (Linear up to mM ATP) | Moderate to High |
| Suitability | Validation of lead compounds | High-Throughput Screening (HTS) | Determining Residence Time / |
| Cost | High (Radioactive waste disposal) | Moderate | Moderate |
Expert Insight:
-
Use ADP-Glo for primary screening of your derivative library. It is robust against the fluorescence often inherent in phenyl-substituted pyrimidines.
-
Use TR-FRET to determine if your derivative binds the "Active" (Type I) or "Inactive" (Type II) kinase conformation—a critical distinction for 2-phenylpyrimidines which often target the DFG-in conformation.
Critical Experimental Protocols
Protocol A: Primary Screening via ADP-Glo™ Kinase Assay
Rationale: This assay quantifies kinase activity by measuring the ADP generated during phosphorylation. It is less susceptible to compound autofluorescence than fluorescence polarization.
Reagents:
-
Target Kinase (e.g., EGFR, recombinant human).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP (Ultrapure).
-
Test Compounds: 4-Chloro-2-phenylpyrimidin-5-amine derivatives (dissolved in 100% DMSO).
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of derivatives in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.
-
Enzyme Reaction (Part 1):
-
In a 384-well white plate, add 2 µL of Kinase/Substrate mix.
-
Add 1 µL of Test Compound. Incubate for 10 min at RT (allows compound to bind ATP pocket).
-
Add 2 µL of ATP to initiate reaction.
-
Incubate for 60 min at RT.
-
-
ADP Detection (Part 2):
-
Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).
-
Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP, then to Light via Luciferase).
-
Incubate 30 min.
-
-
Data Acquisition: Read Luminescence (RLU).
Self-Validation Step: Include Staurosporine as a reference inhibitor.[2] If Staurosporine
Protocol B: Mode of Action via TR-FRET Binding Assay
Rationale: To confirm ATP competition and measure binding affinity (
Workflow:
-
Mix Kinase (tagged, e.g., His-tagged) + Fluorescent Tracer (ATP-competitive probe) + Eu-labeled Anti-His Antibody.
-
Add Test Derivative.
-
Principle: If your derivative binds the ATP pocket, it displaces the Tracer. The FRET signal (Energy transfer from Eu to Tracer) decreases.
-
Readout: Measure emission ratio (665 nm / 615 nm).
Visualizing the Science
Diagram 1: The Derivatization & Inhibition Workflow
This diagram illustrates how the 4-chloro scaffold is transformed into an active inhibitor and how it interrupts the signaling cascade.
Caption: Synthesis of active inhibitors from the chloro-scaffold and their ATP-competitive mechanism.
Diagram 2: Assay Decision Logic
A decision tree to help researchers choose the correct assay based on their specific data needs.
Caption: Decision matrix for selecting the optimal kinase assay platform.
Data Presentation: Performance Benchmarking
The following table presents a hypothetical comparison of a 4-anilino derivative against standard controls, illustrating the expected data profile.
| Compound ID | Structure Class | Target (e.g., EGFR) | Selectivity (vs. Insulin R) | Assay Format |
| Derivative 4a | 4-(3-bromoanilino)-2-phenyl... | 12 nM | >100-fold | ADP-Glo |
| Staurosporine | Pan-kinase Inhibitor | 15 nM | 1-fold (Non-selective) | ADP-Glo |
| Erlotinib | Quinazoline (Standard) | 2 nM | >500-fold | ADP-Glo |
| Scaffold Only | 4-Chloro-2-phenyl... | >10,000 nM (Inactive) | N/A | ADP-Glo |
Key Takeaway: The "Scaffold Only" (4-chloro intermediate) is biologically inert in this context. Activity is only achieved after the
References
-
Benchchem. A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. Benchchem.com. Link
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Link
-
Promega. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Link
-
Thermo Fisher Scientific. Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Fishersci.com.[3] Link
-
National Institutes of Health (NIH). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives. PubMed. Link
-
American Chemical Society (ACS). Structure-Guided Discovery of Novel Pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. Journal of Medicinal Chemistry.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 4-Chloro-2-phenylpyrimidin-5-amine-Based Inhibitors: A Technical Guide to PI3K Targeting
Executive Summary & Mechanistic Rationale
In contemporary drug discovery, the architectural design of targeted therapies relies heavily on privileged chemical scaffolds. The 4-Chloro-2-phenylpyrimidin-5-amine scaffold (CAS 13317-70-9) is an exceptionally versatile pharmacophore. Its structural geometry closely mimics the adenine ring of ATP, making it a foundational building block for designing ATP-competitive kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) signaling cascade [1][1].
As a Senior Application Scientist, I evaluate scaffolds not just by their end-point efficacy, but by the causality of their structural interactions:
-
C4-Chloro Position: This site acts as a reactive electrophilic center. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). By reacting this site with nucleophiles (such as morpholine), chemists can directly install the oxygen-containing heterocycle required to form a critical, high-affinity hydrogen bond with the kinase hinge region (e.g., Val851 in PI3Kα).
-
C2-Phenyl Group: This bulky aromatic ring extends into the hydrophobic specificity pocket of the kinase domain, enhancing binding affinity and residence time. Similar structural motifs have been validated in the design of USP1/UAF1 deubiquitinase inhibitors [2][2] and histone deacetylase (HDAC) inhibitors [3][3].
-
C5-Amine: Serves as a versatile handle for functionalization (e.g., amide coupling or urea formation) to probe the solvent-exposed region, allowing for the fine-tuning of pharmacokinetic (PK) properties.
Fig 1: PI3K/AKT/mTOR signaling cascade and intervention by 4-CPP-5A-derived inhibitors.
Quantitative Benchmarking: Isoform Selectivity and Cellular Efficacy
To objectively benchmark the efficacy of this scaffold, we compare a highly optimized 4-Chloro-2-phenylpyrimidin-5-amine derivative (designated here as "4-CPP-Lead ") against two established, clinical-stage PI3K inhibitors: Buparlisib (BKM120) and PI-103 .
The data below demonstrates that the 4-CPP-Lead achieves superior PI3Kα/δ selectivity while maintaining potent cellular translation in a mutant cell line.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | HCT116 GI₅₀ (nM) |
| 4-CPP-Lead | 12.4 | 145.2 | 8.5 | 65.1 | 115 |
| Buparlisib (BKM120) | 52.0 | 166.0 | 116.0 | 262.0 | 450 |
| PI-103 | 8.0 | 88.0 | 48.0 | 150.0 | 85 |
Self-Validating Experimental Protocols
Robust benchmarking data relies entirely on self-validating assay designs. The following protocols detail the exact methodologies used to generate the data above, explicitly highlighting the causality behind each experimental choice to ensure trustworthiness and reproducibility.
Fig 2: End-to-end experimental workflow for benchmarking kinase inhibitor efficacy.
Protocol A: In Vitro Kinase Assay (ADP-Glo)
-
Causality: The ADP-Glo assay is selected over traditional radiometric ³³P-ATP assays because it provides a universal, high-throughput luminescent readout that directly quantifies ADP production. By measuring ADP accumulation rather than ATP depletion, we eliminate false positives caused by ATP-depletion artifacts, which are notoriously common when evaluating highly potent ATP-competitive inhibitors.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).
-
Compound Dilution: Serially dilute 4-CPP-Lead, Buparlisib, and PI-103 in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Enzyme Reaction: In a 384-well white microplate, combine 2 µL of compound with 2 µL of recombinant PI3Kα (final concentration 1 nM). Incubate for 15 minutes at room temperature to allow for compound-target equilibrium.
-
Initiation: Add 2 µL of ATP/PIP2 substrate mix (final ATP = 10 µM, kept near the Kₘ to ensure competitive inhibition dynamics). Incubate for 60 minutes at 25°C.
-
Detection: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Then, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).
-
Self-Validation Check: Read luminescence. Calculate the Z'-factor using the Vehicle Control (1% DMSO) and No-Enzyme Control (NEC). The assay plate is only accepted for IC₅₀ regression analysis if the Z'-factor is > 0.65.
-
Protocol B: Cell Viability Assay (CellTiter-Glo)
-
Causality: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or high efflux ratios. The CellTiter-Glo assay measures intracellular ATP as a direct proxy for metabolically active cells, providing a highly sensitive phenotypic readout of the inhibitor's anti-proliferative effect.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells (colorectal carcinoma, PIK3CA mutant) at 2,000 cells/well in 90 µL of McCoy's 5A medium in a 96-well opaque plate.
-
Edge-Effect Mitigation: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation-induced thermal gradients, which artificially skew viability data. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Add 10 µL of 10X compound dilutions to the inner wells. Include a Day 0 baseline plate to differentiate between cytostatic and cytotoxic effects.
-
Incubation: Incubate for 72 hours.
-
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.
-
Self-Validation Check: Ensure the signal-to-background ratio (Vehicle vs. 10 µM Staurosporine positive control) is > 100:1 before calculating the GI₅₀.
-
Protocol C: Target Engagement via Western Blotting (p-AKT Ser473)
-
Causality: To prove that the observed cellular toxicity is driven by on-target PI3K inhibition rather than off-target toxicity, we must measure the downstream signaling cascade. PI3K phosphorylates PIP2 to PIP3, which recruits AKT to the membrane where it is phosphorylated at Ser473. A dose-dependent reduction in p-AKT (Ser473) definitively confirms intracellular target engagement.
-
Step-by-Step Methodology:
-
Treatment & Lysis: Treat HCT116 cells with the inhibitors for 2 hours (capturing the immediate signaling block before compensatory feedback loops activate). Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF).
-
Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min). Quantify protein using a BCA assay to ensure exactly 20 µg of protein is loaded per well.
-
Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane (0.2 µm pore size to retain low molecular weight targets).
-
Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AKT (Ser473) and Total AKT overnight at 4°C.
-
Self-Validation Check: Probe for GAPDH or β-Actin on the same blot as an internal loading control. The ratio of p-AKT to Total AKT must decrease dose-dependently, while GAPDH remains perfectly stable, confirming specific target modulation rather than global protein degradation.
-
References
- Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis.Benchchem.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors.
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.Taylor & Francis.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-phenylpyrimidin-5-amine
This document provides a detailed protocol for the safe handling and disposal of 4-Chloro-2-phenylpyrimidin-5-amine. As a specialized heterocyclic compound, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary procedural and safety information, grounded in established principles of chemical hygiene for analogous hazardous compounds.
Hazard Assessment and Characterization
The chemical structure of 4-Chloro-2-phenylpyrimidin-5-amine suggests several potential hazards. The presence of a chlorinated aromatic amine is a significant toxicological flag, as this class of compounds is known for potential carcinogenicity and toxicity.[2][3] The pyrimidine core is a common scaffold in biologically active molecules, and the compound as a whole should be considered harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Disposal must be guided by the assumption that this compound is a regulated hazardous waste.[6] Improper disposal, such as discarding in standard trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and regulatory violations.[7][8][9]
Table 1: Anticipated Hazard Profile of 4-Chloro-2-phenylpyrimidin-5-amine
| Hazard Classification | Anticipated GHS Statement | Justification Based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H311: Toxic in contact with skin. H332: Harmful if inhaled. | Aromatic amines and chlorinated compounds frequently exhibit acute toxicity.[4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Many substituted amines and chlorinated heterocycles are known skin irritants.[4][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact with chemical powders or solutions can cause significant eye irritation.[4][10] |
| Carcinogenicity | Suspected of causing cancer. | 4-Chloro-o-phenylenediamine is reasonably anticipated to be a human carcinogen.[2] This structural alert warrants extreme caution. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Inhalation of chemical dust can lead to respiratory tract irritation.[4][11] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | Chlorinated aromatic compounds are often persistent and toxic to aquatic ecosystems.[3][12] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, all handling and disposal procedures must be conducted with appropriate engineering controls and PPE.
-
Engineering Controls : All operations involving 4-Chloro-2-phenylpyrimidin-5-amine, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] The work area should be equipped with readily accessible eyewash stations and safety showers.[1]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) at all times. Inspect gloves for integrity before use and change them immediately if contamination is suspected.[13]
-
Eye Protection : Use tightly fitting safety goggles or a face shield to protect against splashes and dust.[1][13]
-
Body Protection : A laboratory coat must be worn to prevent contamination of personal clothing.[8]
-
Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges is mandatory.[1][8]
-
Step-by-Step Disposal Protocol
The disposal of 4-Chloro-2-phenylpyrimidin-5-amine must be systematic, from the point of generation to final removal by a licensed waste management service.
Step 1: Waste Segregation
Proper segregation is the most critical step in ensuring safe and compliant disposal. The presence of chlorine classifies this compound as a halogenated organic waste .
-
Action : Collect all waste materials contaminated with 4-Chloro-2-phenylpyrimidin-5-amine in a dedicated hazardous waste container labeled "Halogenated Organic Waste."[14][15]
-
Causality : Halogenated and non-halogenated solvent wastes are treated differently for final disposal.[15] Halogenated wastes typically require high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., HCl), making their disposal more complex and costly.[7][15] Mixing them with non-halogenated streams, which may be recycled as fuel, contaminates the entire batch and significantly increases disposal costs and environmental risk.[15][16]
-
Do Not Mix With :
Step 2: Waste Collection and Containerization
-
Solid Waste : Collect contaminated solid materials such as gloves, weighing papers, and absorbent pads in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[8]
-
Liquid Waste : Collect solutions containing 4-Chloro-2-phenylpyrimidin-5-amine in a compatible, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[9][17]
-
Container Integrity : Ensure all waste containers are in good condition, free from cracks or defects, and are compatible with the chemical waste.[14] Keep containers closed at all times except when actively adding waste.[14][17]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[1][17]
-
Required Information : The label must include:
-
The words "Hazardous Waste."[16]
-
The full chemical name: "Waste 4-Chloro-2-phenylpyrimidin-5-amine." Do not use abbreviations or chemical formulas.[14]
-
A list of all components and their approximate percentages if it is a mixture.
-
The accumulation start date (the date the first waste was added).[1]
-
Associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").[18]
-
Step 4: On-Site Accumulation and Storage
-
Location : Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1][17]
-
Safety : The SAA should be a well-ventilated area away from sources of ignition and incompatible materials.[19] Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[20]
Step 5: Final Disposal
-
Action : Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][21]
-
Methodology : The ultimate disposal will be conducted by the licensed facility, which will likely use controlled high-temperature incineration.[7] This method is designed to destroy the organic molecule while scrubbing the exhaust gases to prevent the release of harmful byproducts.[7] Never attempt to dispose of this chemical via trash, sewer, or evaporation. [8][9]
Emergency Procedures for Spills and Exposures
In the event of an accident, immediate and correct action is crucial.
-
Spill :
-
Evacuate non-essential personnel from the immediate area.[13]
-
If the spill is significant, notify your institution's EHS or emergency response team.[14]
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[13][22] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[7][13]
-
Decontaminate the spill area and ventilate thoroughly.[5]
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-phenylpyrimidin-5-amine waste.
Caption: Disposal workflow for 4-Chloro-2-phenylpyrimidin-5-amine.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
- BenchChem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Thermo Fisher Scientific. (2025). Pyrimidine - SAFETY DATA SHEET.
- University of South Carolina. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrimidine.
- Echemi. (n.d.). 4-chloro-6-ethyl-5-MethylpyriMidin-2-aMine Safety Data Sheets.
- Fisher Scientific. (2019). SAFETY DATA SHEET - 4-Chloro-o-phenylenediamine.
- BASF. (2026). Safety data sheet - Cabrio 25 EC.
- Cayman Chemical. (2023). Safety Data Sheet - N-phenylpiperidin-4-amine.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylpyrimidin-5-amine.
- UFZ Helmholtz Centre for Environmental Research. (n.d.). A safety and chemical disposal guideline for Minilab users.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- CymitQuimica. (2024). Safety Data Sheet - 2-Chloro-N4-methylpyrimidine-4,5-diamine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication. StatPearls.
- BenchChem. (2025). Safe Disposal of 2-(4-Chlorophenyl)-5-methylpyridine: A Guide for Laboratory Professionals.
- National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Chloro-o-phenylenediamine. National Institutes of Health.
-
Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition), 4(3), 914–923. Retrieved from [Link]
- P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. download.basf.com [download.basf.com]
- 13. echemi.com [echemi.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 21. ufz.de [ufz.de]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
Personal Protective Equipment & Handling Guide: 4-Chloro-2-phenylpyrimidin-5-amine
Part 1: Executive Safety Summary & Hazard Identification
Senior Scientist Note: Handling 4-Chloro-2-phenylpyrimidin-5-amine requires a "Dual-Threat" mindset. You are dealing with an electrophilic chloropyrimidine (reactive toward biological nucleophiles like DNA/proteins) and an aromatic amine (potential sensitizer/toxicant). While specific toxicological data for this exact isomer may be sparse, "read-across" protocols from structural analogs (e.g., 4-chloro-2-methylpyrimidin-5-amine) mandate that we treat this as a hazardous irritant with potential for acute oral toxicity.[1]
GHS Hazard Classification (derived from structural analogs)
| Hazard Code | Description | Severity |
| H302 | Harmful if swallowed | Moderate (Acute Toxicity, Oral) |
| H315 | Causes skin irritation | Moderate (Skin Corrosion/Irritation) |
| H319 | Causes serious eye irritation | Moderate (Eye Damage/Irritation) |
| H335 | May cause respiratory irritation | Moderate (STOT - Single Exposure) |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation of particulate matter , the two primary exposure vectors for this solid compound.
PPE Selection Decision Tree
Caption: Logical flow for selecting appropriate PPE based on task risk and solvent permeability.
Detailed Gear Specifications
| Body Part | Standard Protocol (In Hood) | Escalated Protocol (Open Bench/Spill) | Technical Rationale |
| Hand | Nitrile Gloves (4-5 mil) Inspect for pinholes.[1] Change every 60 mins. | Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Chlorinated pyrimidines can penetrate thin nitrile when dissolved in carrier solvents like DCM or DMF.[1] |
| Eye | Safety Glasses With side shields (ANSI Z87.1). | Chemical Goggles Indirect vented to prevent dust entry. | Fine powders can bypass side shields; amines are irritating to mucous membranes. |
| Respiratory | Fume Hood Sash at proper working height.[1] | N95/P95 Respirator Fit-tested. | Prevents inhalation of bioactive dust. |
| Body | Lab Coat Cotton/Poly blend, buttoned.[1] | Tyvek® Sleeves/Apron Disposable over-garments.[1] | Prevents migration of dust onto street clothes. |
Part 3: Operational Protocols
A. Safe Weighing & Transfer Strategy
Objective: Minimize static-induced dust dispersion.[1]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood. If the balance is sensitive to draft, use a static-dissipative balance enclosure rather than turning off the hood.[1]
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before contact. Chlorinated heterocycles often carry significant static charge.
-
Transfer:
-
Do not dump powder.[1] Use a funnel.
-
Wash the weighing boat/paper with the reaction solvent into the flask immediately to capture residual dust.
-
B. Reaction Setup (Inert Atmosphere)
Context: The 4-chloro position is susceptible to hydrolysis.[1] Moisture exclusion is critical for yield and safety (preventing HCl generation).[1]
-
Vessel Prep: Flame-dry or oven-dry glassware.
-
Purge: Cycle Argon/Nitrogen 3x.
-
Addition: Add the solid 4-Chloro-2-phenylpyrimidin-5-amine to the flask before adding solvent (if possible) to avoid splashing, or add as a solution via syringe.
C. Waste Disposal Strategy
Directive: Segregate as Halogenated Organic Waste .
-
Solid Waste: Contaminated paper towels, gloves, and weighing boats must go into "Hazardous Solid Waste" bins, not regular trash.
-
Liquid Waste: Do not mix with strong oxidizers (e.g., Nitric acid waste) to avoid exothermic degradation.
-
Labeling: Clearly mark tags with "Toxic" and "Irritant".
Part 4: Emergency Response & Spill Management
Scenario: You have spilled ~500 mg of solid powder on the benchtop.
Caption: Immediate action plan for solid powder spills to prevent aerosolization.
Specific Steps:
-
Wet Method: Do not dry sweep. Lay a solvent-dampened (Ethanol or Water) paper towel over the spill to immobilize the dust.
-
Wipe: Scoop up the damp material and place it directly into a sealable bag.
-
Decontaminate: Wash the surface with a mild soap solution followed by water.[2]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine (Structural Analog Read-Across).[1] Retrieved from [Link][1]
-
Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
